molecular formula C6H4BrNO B046077 5-Bromonicotinaldehyde CAS No. 113118-81-3

5-Bromonicotinaldehyde

货号: B046077
CAS 编号: 113118-81-3
分子量: 186.01 g/mol
InChI 键: NGUVGKAEOFPLDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromonicotinaldehyde is a high-purity, multifunctional chemical building block of significant value in organic synthesis and medicinal chemistry research. This compound features two key reactive sites: an aldehyde group and a bromine substituent on a pyridine (nicotinaldehyde) ring. The aldehyde functionality is highly amenable to condensation reactions, such as the formation of imines (Schiff bases) or serving as a substrate for nucleophilic addition, enabling the construction of diverse molecular architectures. The bromine atom at the 5-position is primed for participation in pivotal metal-catalyzed cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira couplings. This allows researchers to efficiently introduce complex aryl, alkenyl, or alkynyl groups, facilitating the rapid exploration of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVGKAEOFPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382808
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-81-3
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromonicotinaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with a reactive aldehyde group and a versatile bromine atom, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in the generation of biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, and its fundamental properties are summarized in the table below. The strategic placement of the bromo and formyl functionalities on the pyridine ring dictates its reactivity, allowing for selective transformations at either position.

PropertyValue
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
CAS Number 113118-81-3
Appearance White to off-white crystalline powder or solid
Melting Point 96.0 to 100.0 °C
Solubility Soluble in organic solvents like ethanol (B145695) and acetone.
Purity Typically >96-98%

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Below are two common and effective methods, with a comparison of their key parameters.

ParameterMethod 1: From 5-Bromonicotinic AcidMethod 2: From 5-bromo-3-(hydroxymethyl)pyridine
Starting Material 5-Bromonicotinic acid5-bromo-3-(hydroxymethyl)pyridine
Key Transformation Reduction of the corresponding acyl chlorideOxidation of a primary alcohol
Typical Reagents Thionyl chloride, lithium tri-tert-butoxyaluminum hydridePyridinium (B92312) chlorochromate (PCC) or Manganese dioxide (MnO₂)
Reported Yield GoodHigh
Experimental Protocols

Method 1: Synthesis from 5-Bromonicotinic Acid

This procedure involves the conversion of 5-bromonicotinic acid to its acyl chloride, followed by a controlled reduction to the aldehyde.

  • Step 1: Formation of 5-Bromonicotinoyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 5-bromonicotinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step.

  • Step 2: Reduction to this compound

    • Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent such as anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), in THF to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica (B1680970) gel.

Method 2: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This method provides a direct route to the aldehyde from the corresponding alcohol.

  • Dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable solvent, such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound cluster_0 Method 1: From 5-Bromonicotinic Acid cluster_1 Method 2: From 5-bromo-3-(hydroxymethyl)pyridine start1 5-Bromonicotinic Acid acyl_chloride 5-Bromonicotinoyl Chloride start1->acyl_chloride SOCl₂, cat. DMF aldehyde1 This compound acyl_chloride->aldehyde1 LiAlH(OtBu)₃, THF, -78 °C start2 5-bromo-3-(hydroxymethyl)pyridine aldehyde2 This compound start2->aldehyde2 PCC or MnO₂, DCM

Caption: Overview of two common synthetic routes to this compound.

Key Reactions and Applications in Drug Discovery

The dual reactivity of this compound makes it a versatile intermediate for the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki Coupling

The bromine atom on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds.[] This allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

Catalyst/Ligand SystemBaseSolvent SystemTemperature (°C)Yield
Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/H₂ORefluxGood
Pd(OAc)₂ / PPh₃K₂CO₃95% EtOHNot specifiedGood
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane80High
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane (B91453)/H₂O (1:1)90High

Generalized Experimental Protocol for Suzuki Coupling:

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Olefination Reactions: Wittig Reaction

The aldehyde group readily undergoes olefination reactions, such as the Wittig reaction, to form carbon-carbon double bonds.[2] This provides a route to various vinyl-substituted pyridine derivatives.

Experimental Protocol for Wittig Reaction with a Stabilized Ylide:

  • In a round-bottom flask, combine this compound (1.0 equiv) and a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 equiv).

  • The reaction can be performed solvent-free by heating the mixture or in a solvent like toluene or dichloromethane at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, add a non-polar solvent like hexanes to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.

This one-pot reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3][4]

Experimental Protocol for the Biginelli Reaction:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (B1235776) (1.2 mmol), and urea (1.5 mmol) in ethanol.[3]

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone derivative.

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[3] This reaction is highly valuable for generating diverse libraries of peptide-like molecules.

Experimental Protocol for the Ugi Reaction:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) in methanol.[3]

  • Stir the mixture at room temperature for about 30 minutes to facilitate the formation of the imine intermediate.

  • To this mixture, add a carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).[3]

  • Continue stirring the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Role in the Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[5] The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases, and the bromo and aldehyde functionalities allow for the introduction of various pharmacophoric groups to enhance potency and selectivity.[5] It serves as a precursor for inhibitors of several important kinases, including Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and the TAM (Tyro3, Axl, Mer) family of kinases.[][5]

General Workflow for Kinase Inhibitor Synthesis:

G General Workflow for Kinase Inhibitor Synthesis start This compound modification Modification of Aldehyde (e.g., reductive amination, olefination) start->modification coupling Suzuki or other Cross-Coupling Reaction modification->coupling elaboration Further Synthetic Elaboration coupling->elaboration inhibitor Final Kinase Inhibitor elaboration->inhibitor

Caption: A simplified logical workflow illustrating the role of this compound in the synthesis of kinase inhibitors.

Safety Information

This compound is classified as harmful and an irritant. It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity. Its well-defined reactivity at both the aldehyde and bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The experimental protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromonicotinaldehyde: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, stands as a pivotal intermediate in the landscape of synthetic organic chemistry and pharmaceutical development. Its unique molecular architecture, featuring a reactive aldehyde functionality and a bromine-substituted pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it delves into established synthetic protocols and explores its critical role in the development of targeted therapeutics, particularly kinase inhibitors. The information is presented to empower researchers and drug development professionals in leveraging this valuable building block for future innovations.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative that is a solid at room temperature.[1] Its fundamental identifiers and properties are summarized in the tables below, providing a foundational reference for its use in a laboratory setting.

Table 1: Chemical Identifiers
Identifier TypeValue
CAS Number 113118-81-3[2][3]
IUPAC Name 5-bromopyridine-3-carbaldehyde[2][4]
Synonyms 5-Bromopyridine-3-carboxaldehyde, 3-Bromo-5-formylpyridine[2][3][5]
Molecular Formula C₆H₄BrNO[2]
Molecular Weight 186.01 g/mol [1][2]
InChI Key NGUVGKAEOFPLDT-UHFFFAOYSA-N[2]
SMILES O=Cc1cncc(Br)c1[1]
Table 2: Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline powder or solid[2]
Melting Point 96.0 to 102.0 °C[1][6]
Boiling Point 251.1 °C (Predicted)[1]
Density 1.683 g/cm³ (Predicted)[1]
Purity Typically >96-98%[2][7]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone.[1] Insoluble in water.[8]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following table summarizes key spectroscopic data.

Table 3: Spectroscopic Data Summary
TechniqueKey Peaks / Signals
¹H NMR Signals for the aldehyde proton and aromatic protons are expected.
¹³C NMR Signals for the carbonyl carbon and aromatic carbons are characteristic.
FTIR (cm⁻¹) Characteristic peaks for C=O (aldehyde), C-H (aromatic), and C-Br stretching vibrations.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.

A detailed guide to the spectroscopic analysis of bromonicotinaldehyde isomers can be found in specialized literature, which is essential for distinguishing between the 2-bromo, 5-bromo, and 6-bromo isomers.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and established method involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine.[10] An alternative pathway begins with nicotinic acid, which is first brominated and then converted to the aldehyde.[3]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the purified product.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product start 3,5-Dibromopyridine or 5-Bromo-3-(hydroxymethyl)pyridine reaction Introduction of Formyl Group (e.g., Lithiation/Grignard followed by DMF) or Oxidation (e.g., with MnO₂ or PCC) start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Purified

Generalized synthetic workflow for this compound.
Experimental Protocol: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This protocol provides a detailed methodology for a common laboratory-scale synthesis of this compound.[10]

Materials:

  • 5-bromo-3-(hydroxymethyl)pyridine

  • Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable volume of dichloromethane (DCM) in a round-bottom flask.

  • Addition of Oxidizing Agent: To the stirred solution, add an excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid byproducts (e.g., manganese salts). Wash the filter cake with additional DCM.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

G A 1. Dissolve 5-bromo-3-(hydroxymethyl)pyridine in DCM B 2. Add Oxidizing Agent (e.g., MnO₂) A->B C 3. Stir at Room Temperature & Monitor by TLC B->C D 4. Filter to Remove Solids C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS, IR) F->G

Experimental workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom and the aldehyde group makes this compound a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] The aldehyde group is reactive towards a range of nucleophiles, enabling the construction of diverse heterocyclic systems.

A significant application of this compound is in the synthesis of kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Targeting Kinase Signaling Pathways

Derivatives of this compound have been utilized in the synthesis of inhibitors for important kinases such as Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk) .[3]

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[12][13] Aberrant activation of this pathway is linked to various inflammatory and autoimmune diseases.

G JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation DNA DNA pSTAT->DNA 7. Binds to DNA Transcription Gene Transcription DNA->Transcription 8. Initiates Transcription

Simplified diagram of the JAK-STAT signaling pathway.

Syk Signaling in B-cells:

Spleen Tyrosine Kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] It plays a central role in B-cell activation, proliferation, and differentiation.[7] Consequently, inhibitors of Syk are of significant interest for the treatment of autoimmune diseases and B-cell malignancies.

G Syk Signaling in B-Cells Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. Binding Lyn Lyn (Src Family Kinase) BCR->Lyn 2. BCR Clustering & Lyn Activation Syk Syk BCR->Syk 4. Syk Recruitment & Activation Lyn->BCR 3. ITAM Phosphorylation BLNK BLNK Syk->BLNK 5. Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 6. Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB activation) PLCg2->Downstream Response Cellular Response (Activation, Proliferation) Downstream->Response

Key components of the Syk signaling pathway in B-cells.

Conclusion

This compound is a cornerstone building block for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical applications. Its well-defined chemical properties and versatile reactivity provide a solid foundation for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its chemical nature, synthesis, and applications, intended to aid researchers and professionals in harnessing the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to 5-Bromonicotinaldehyde (CAS: 113118-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, with CAS number 113118-81-3, is a highly versatile and valuable building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine (B92270) ring, allows for a diverse range of chemical transformations.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key reactions, and its significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 113118-81-3[2][4][5]
Molecular Formula C₆H₄BrNO[1][2][6]
Molecular Weight 186.01 g/mol [1][2][6]
Appearance White to off-white crystalline powder or solid[5]
Melting Point 98-102 °C[1][2]
Boiling Point (Predicted) 251.1 °C[2]
Density (Predicted) 1.683 g/cm³[2]
SMILES O=Cc1cncc(Br)c1[2][6]
InChI InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H[2]
Purity Typically >97%[7]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone.[2]

Synthesis

A common and efficient method for the synthesis of this compound involves the bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high as 90%.[1]

Reactivity and Key Synthetic Applications

The chemical reactivity of this compound is centered around its two primary functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[2] This dual reactivity makes it a powerful intermediate for constructing complex molecular architectures.[1]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds like kinase inhibitors.[3][8]

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate, 2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).[1]

  • Procedure:

    • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.[1]

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture and the palladium catalyst.[9]

    • Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.[10]

    • Upon completion, cool the reaction to room temperature.[9]

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-nicotinaldehyde.[1]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic Acid, Base purge Purge with Inert Gas start->purge add_solv_cat Add Degassed Solvent & Palladium Catalyst purge->add_solv_cat heat_stir Heat (80-100°C) & Stir (12-24h) add_solv_cat->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify product 5-Aryl-nicotinaldehyde purify->product

General workflow for the Suzuki-Miyaura coupling.
Biginelli Reaction

This compound can participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties.[2][11]

  • Materials: this compound (1.0 mmol), Ethyl acetoacetate (B1235776) (1.2 mmol), Urea (1.5 mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]

  • Procedure:

    • In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.[2]

    • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[2]

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.[2]

    • Collect the solid by filtration and wash with cold ethanol.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[2]

Biginelli_Reaction r1 This compound reaction One-pot Cyclocondensation Ethanol, cat. HCl, Reflux r1->reaction r2 Ethyl Acetoacetate r2->reaction r3 Urea r3->reaction product 4-(5-bromopyridin-3-yl)-dihydropyrimidinone reaction->product

Schematic of the Biginelli reaction.
Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. This compound can serve as the aldehyde component in this reaction, combining with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[2] This reaction is highly valuable in drug discovery for creating large libraries of peptide-like molecules.[2]

  • Materials: this compound (1.0 mmol), a primary amine (1.0 mmol), a carboxylic acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol (B129727).[2]

  • Procedure:

    • Dissolve this compound and the primary amine in methanol and stir at room temperature for 30 minutes to form the imine intermediate.[2]

    • Add the carboxylic acid and the isocyanide to the mixture.[2]

    • Continue stirring at room temperature for 24-48 hours, monitoring by TLC.[2]

    • Upon completion, remove the solvent under reduced pressure.[2]

    • Purify the resulting bis-amide, often by column chromatography.

Ugi_Reaction cluster_reactants Four Components r1 This compound reaction Ugi Reaction Methanol, RT r1->reaction r2 Amine r2->reaction r3 Carboxylic Acid r3->reaction r4 Isocyanide r4->reaction product Bis-amide Product reaction->product

The four-component Ugi reaction.
Friedländer Annulation

This compound can potentially be used in a modified Friedländer annulation to synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group.[3] 1,8-naphthyridines are important scaffolds in medicinal chemistry.[3][11]

  • Materials: 2-Amino-5-bromonicotinaldehyde (hypothetical intermediate from this compound), a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]

  • Procedure:

    • Combine the 2-amino-5-bromonicotinaldehyde, the ketone, and the catalyst in a reaction vessel.[8]

    • If using a solvent, add it to the mixture.

    • Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by TLC.[8]

    • After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an aqueous work-up followed by extraction and purification by column chromatography is performed.

Application in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[1][10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The pyridine scaffold, a core component of this compound, is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding pocket of kinases.[1]

Derivatives of this compound have been used to synthesize inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an oxime, followed by further functionalization and cyclization to create the desired heterocyclic core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions to modulate the pharmacological properties of the final compounds.[1]

Kinase_Inhibition_Concept cluster_synthesis Synthesis cluster_inhibition Mechanism of Action start This compound steps Multi-step Synthesis start->steps inhibitor Kinase Inhibitor (Pyridine Scaffold) steps->inhibitor kinase Protein Kinase (e.g., TAM Kinase) inhibitor->kinase atp_pocket ATP Binding Pocket inhibitor->atp_pocket Binds (Hinge-Binding) kinase->atp_pocket phosphorylation Substrate Phosphorylation atp_pocket->phosphorylation Enables block Inhibition atp ATP atp->atp_pocket Binds cellular_response Downstream Signaling (e.g., Proliferation) phosphorylation->cellular_response

Conceptual workflow from this compound to kinase inhibition.

Safety and Handling

This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions provides a robust platform for the strategic and efficient assembly of complex heterocyclic compounds with significant biological potential. The experimental protocols and applications outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors.

References

Synthesis of 5-Bromonicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways to 5-Bromonicotinaldehyde, a key building block in the development of novel pharmaceutical compounds. This document details two core synthetic strategies, offering a comparative analysis of their respective yields, reaction conditions, and procedural complexities. Detailed experimental protocols and quantitative data are presented to aid researchers in the selection and implementation of the most suitable method for their specific applications.

Executive Summary

This compound is a versatile intermediate possessing a reactive aldehyde group and a bromine-substituted pyridine (B92270) ring, making it a valuable precursor for a wide range of complex molecules. The two principal methods for its synthesis start from either nicotinic acid or 3,5-dibromopyridine (B18299). The traditional route, commencing with nicotinic acid, is a well-established, multi-step process involving bromination, acyl chloride formation, and subsequent reduction. A more recent, alternative approach utilizes a one-pot Grignard reaction from 3,5-dibromopyridine, offering a more streamlined procedure. This guide will explore both pathways in detail.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is contingent on factors such as desired yield, purity, scalability, and available resources. The following table summarizes the key quantitative data for the two primary pathways to this compound.

ParameterEstablished Route: From Nicotinic AcidNewer Route: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride5-Bromo-3-pyridylmagnesium Chloride
Number of Steps 31 (one-pot)
Overall Yield ~60-75% (estimated)[1]Up to 67.3%[2]
Reaction Conditions High temperatures, harsh reagents (e.g., SOCl₂, Br₂)[1]Milder temperatures (-15°C to 25°C), requires inert conditions[1][2]
Scalability Established and scalable[1]Potentially scalable, requires stringent inert conditions[1]

Synthesis Pathway from Nicotinic Acid

This established, three-step synthesis is a robust and well-documented method for producing this compound.

G NicotinicAcid Nicotinic Acid Step1 + Br₂, SOCl₂, Fe catalyst (70°C, then reflux) NicotinicAcid->Step1 BromonicotinicAcid 5-Bromonicotinic Acid Step1->BromonicotinicAcid Step2 + SOCl₂ (Reflux) BromonicotinicAcid->Step2 AcylChloride 5-Bromonicotinoyl Chloride Step2->AcylChloride Step3 + LiAlH(OtBu)₃ (-78°C) AcylChloride->Step3 FinalProduct This compound Step3->FinalProduct

Synthesis of this compound from Nicotinic Acid.
Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure involves the direct bromination of nicotinic acid in the presence of thionyl chloride and an iron catalyst.

  • Reagents:

    • Nicotinic Acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (~2.4 eq)[3]

    • Bromine (Br₂) (~1.9 eq)[3]

    • Iron powder (catalyst, ~2% by weight of nicotinic acid)[3][4]

    • 4N Sodium Hydroxide (B78521) (NaOH) solution

    • Ice water

  • Procedure:

    • To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid, thionyl chloride, and iron powder.[4]

    • Heat the mixture to 70°C with stirring.[3][4]

    • Slowly add bromine dropwise over a period of 2 hours.[3][4]

    • After the addition is complete, heat the mixture to reflux and maintain for 6 hours with continuous stirring.[3][4]

    • Cool the reaction mixture and carefully distill off the excess bromine and thionyl chloride under reduced pressure.[3][4]

    • Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution with stirring until the pH of the mixture reaches approximately 3.[3][4]

    • Collect the resulting precipitate by suction filtration, wash with ice water, and dry to yield 5-Bromonicotinic acid.[3]

    • The crude product can be further purified by recrystallization from isopropyl alcohol.[5]

  • Quantitative Data:

    • Yield: Up to 95%[6]

    • Purity: 100% (by GLC after recrystallization)[6]

    • Melting Point: 182°C[6]

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

This step converts the carboxylic acid to a more reactive acyl chloride.

  • Reagents:

    • 5-Bromonicotinic Acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (excess)

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid in an excess of thionyl chloride.[4][7]

    • Gently reflux the mixture until the solid completely dissolves and gas evolution (HCl and SO₂) ceases, typically for 30 minutes to a few hours.[4][8]

    • After the reaction is complete, allow the mixture to cool to room temperature.[7]

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.[4][7] This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the selective reduction of the acyl chloride to the aldehyde.

  • Reagents:

    • 5-Bromonicotinoyl Chloride (1.0 eq)

    • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.0 eq)

    • Anhydrous solvent (e.g., THF or diglyme)

  • Procedure:

    • Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.[9]

    • Slowly add a pre-cooled solution of lithium tri-tert-butoxyaluminum hydride (1.0 equivalent) to the vigorously stirred acyl chloride solution, maintaining the temperature at -78°C.[10]

    • Stir the reaction mixture at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a suitable aqueous solution (e.g., 10% HCl or saturated aqueous ammonium (B1175870) chloride) at low temperature.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Synthesis Pathway from 3,5-Dibromopyridine

This newer, one-pot synthesis offers a more direct route to this compound through a Grignard reaction.

G Dibromopyridine 3,5-Dibromopyridine Step1 + Isopropylmagnesium Chloride + Tetramethylethylenediamine (5-25°C) Dibromopyridine->Step1 Grignard 5-Bromo-3-pyridylmagnesium Chloride Step1->Grignard Step2 + DMF (≤15°C) Grignard->Step2 FinalProduct This compound Step2->FinalProduct

One-pot synthesis of this compound from 3,5-Dibromopyridine.
Experimental Protocol

This procedure is based on a patented method and involves the formation of a Grignard reagent followed by formylation with N,N-dimethylformamide (DMF).[2]

  • Reagents:

    • 3,5-Dibromopyridine (1.0 eq)

    • Tetrahydrofuran (B95107) (THF)

    • Tetramethylethylenediamine (TMEDA)

    • Isopropylmagnesium chloride (2.6M in THF)

    • N,N-Dimethylformamide (DMF)

    • Aqueous workup solution (e.g., saturated ammonium chloride)

    • Petroleum ether/ethyl acetate (B1210297) mixture for purification

  • Procedure:

    • In a 5L reaction bottle, combine 3,5-dibromopyridine (250g), tetrahydrofuran (1000ml), and tetramethylethylenediamine (150g).[2]

    • Cool the mixture to 10-15°C in an ice water bath with stirring.[2]

    • Add isopropylmagnesium chloride (750ml, 2.6M in THF) dropwise to the reaction mixture, ensuring the temperature remains below 15°C.[2]

    • After the addition, remove the ice bath and allow the reaction to proceed for 1-2 hours at 20-25°C.[2]

    • Cool the reaction solution to 5-10°C using an ice water bath.[2]

    • Slowly add a solution of DMF (130g) in THF (100ml) dropwise, maintaining the internal temperature at or below 15°C.[2]

    • After the addition, maintain the reaction at 10-15°C for a further period.

    • Quench the reaction by carefully adding it to an aqueous solution.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield this compound as an off-white solid.[2]

  • Quantitative Data:

    • Yield: 65.4% - 67.3% (depending on specific reagent ratios)[2]

Conclusion

Both the established multi-step synthesis from nicotinic acid and the more recent one-pot method from 3,5-dibromopyridine are viable pathways for the preparation of this compound. The traditional route, while longer, is well-documented and highly scalable. The newer Grignard-based method offers the advantage of a streamlined, one-pot procedure, though it requires strict anhydrous and inert conditions. The choice between these methods will depend on the specific needs and capabilities of the research or development team, including factors such as scale, available equipment, and cost-effectiveness. This guide provides the necessary technical details to enable an informed decision and successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromonicotinaldehyde, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the known qualitative solubility of the compound, provides extensive experimental protocols for quantitative solubility determination, and illustrates relevant workflows for its application in drug discovery.

Introduction to this compound

This compound, with the chemical formula C₆H₄BrNO, is a halogenated pyridine (B92270) derivative.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position, makes it a versatile precursor for a wide range of complex molecules.[1] The reactivity of both the aldehyde group and the carbon-bromine bond allows for diverse chemical transformations, rendering it a valuable intermediate in the synthesis of biologically active compounds, including kinase inhibitors.[1]

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound is a solid at room temperature and is soluble in several common organic solvents.[1] Published information and supplier data sheets consistently report its solubility in ethanol (B145695) and acetone.[1] Further sources suggest its solubility in dimethyl sulfoxide (B87167) (DMSO), dimethyl ether, and chloroform.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Dielectric Constant (at 20°C)Solubility ( g/100 mL at 25°C)
Water18.020.99880.1Data not available
Ethanol46.070.78924.55Data not available
Methanol32.040.79232.7Data not available
Dimethyl Sulfoxide (DMSO)78.131.10046.7Data not available
N,N-Dimethylformamide (DMF)73.090.94436.7Data not available
Acetone58.080.79120.7Data not available
Chloroform119.381.4894.81Data not available
Toluene92.140.8672.38Data not available
Ethyl Acetate88.110.9026.02Data not available

Note: The absence of data in the "Solubility" column highlights the need for experimental determination as outlined in Section 3.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility.

General Experimental Workflow for Solubility Determination

The process of determining the solubility of a solid compound like this compound in a specific solvent involves creating a saturated solution and then measuring the concentration of the solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound C Combine solute and solvent in a sealed vial A->C B Measure a known volume of solvent B->C D Agitate at a constant temperature for 24-48h (e.g., using a shaker bath) C->D E Allow solid to settle D->E F Filter the supernatant (e.g., using a 0.45 µm syringe filter) to obtain a saturated solution E->F G Accurately dilute a known volume of the saturated solution F->G H Analyze by a suitable method (e.g., HPLC, UV-Vis Spectroscopy) G->H I Calculate the original concentration (solubility) H->I

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol for Isothermal Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable starting material in the synthesis of kinase inhibitors. The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases, and the bromo and aldehyde functionalities provide handles for further chemical modifications to enhance potency and selectivity.

G Start This compound Step1 Reaction at Aldehyde (e.g., Reductive Amination) Start->Step1 Intermediate1 Intermediate A (Modified Aldehyde) Step1->Intermediate1 Step2 Cross-Coupling at Bromine (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Intermediate B (Aryl/Heteroaryl Substituted) Step2->Intermediate2 Step3 Further Functionalization/ Cyclization Intermediate2->Step3 Final Kinase Inhibitor (Target Molecule) Step3->Final

Caption: A logical workflow for the synthesis of a kinase inhibitor starting from this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

While qualitative data indicates the solubility of this compound in common organic solvents, a lack of quantitative data in the public domain necessitates experimental determination for research and development applications. The protocols provided in this guide offer a robust framework for obtaining reliable solubility data. The versatility of this compound as a synthetic building block, particularly in the synthesis of kinase inhibitors, underscores the importance of understanding its physicochemical properties, including its solubility in various solvent systems.

References

The Synthetic Heart of Discovery: A Technical Guide to the Potential Mechanisms of Action of 5-Bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While not typically a pharmacologically active agent in its own right, its unique trifunctional chemical nature—a pyridine (B92270) core, a reactive aldehyde group, and a strategically placed bromine atom—renders it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential mechanisms of action not of this compound itself, but of the classes of compounds for which it serves as a critical precursor. The primary focus will be on its role in the development of potent kinase inhibitors and its application in multicomponent reactions to generate novel compound libraries for therapeutic screening. Detailed synthetic protocols and conceptual signaling pathways will be elucidated to provide a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, with the chemical formula C₆H₄BrNO, is a substituted pyridine derivative that has garnered substantial attention as a foundational component in the synthesis of complex heterocyclic compounds.[1] Its utility stems from the differential reactivity of its functional groups. The aldehyde is amenable to a wide range of transformations including reductive amination, Wittig reactions, and condensations, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the systematic and modular construction of molecules designed to interact with specific biological targets. The pyridine ring itself is a common motif in many FDA-approved drugs, often acting as a hinge-binder in the ATP-binding pockets of kinases.[4]

Core Application: A Precursor to Potent Kinase Inhibitors

A major application of this compound is in the synthesis of small molecule kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4]

Derivatives of this compound are used to synthesize inhibitors for several important kinase families, including:

  • Janus Kinases (JAKs): Key components of signaling pathways that regulate immune responses and cell growth.[2]

  • Spleen Tyrosine Kinase (Syk): A crucial mediator in the signaling of immunoreceptors.[2]

  • TAM Family Kinases (Tyro3, Axl, Mer): Receptor tyrosine kinases implicated in immune regulation and cancer progression.[4]

General Mechanism of Action of Derived Kinase Inhibitors

The general strategy for designing kinase inhibitors from a this compound scaffold involves constructing a larger molecule that can competitively bind to the ATP-binding site of the target kinase.[2] The pyridine core of the scaffold often forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The bromine and aldehyde functionalities serve as synthetic handles to introduce various pharmacophoric groups that can occupy other pockets within the active site, thereby enhancing potency and selectivity.[2][4]

Conceptual Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a simplified signaling pathway for a generic receptor tyrosine kinase, a common target for inhibitors derived from this compound. The inhibitor's role is to block the ATP-binding site, preventing autophosphorylation and the subsequent downstream signaling cascade that often leads to cell proliferation and survival.

RTK_Inhibition Conceptual RTK Signaling and Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., Axl, Mer) Ligand->RTK 1. Binding & Dimerization ATP ATP RTK->ATP Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream 3. Signal Transduction Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->RTK Blocks ATP site ADP ADP ATP->ADP 2. Autophosphorylation (Blocked by Inhibitor) Response Cellular Response (Proliferation, Survival) Downstream->Response 4. Activation

Caption: Conceptual workflow of RTK signaling and its inhibition.

Experimental Protocols

This protocol describes a general method for introducing an aryl group at the 5-position of the pyridine ring, a key step in building many kinase inhibitors.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol (B145695), and water)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture (e.g., to 100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (a 5-aryl-nicotinaldehyde) by column chromatography on silica (B1680970) gel.[3]

  • The resulting aldehyde can be further functionalized (e.g., via reductive amination) to complete the synthesis of the final kinase inhibitor.

Suzuki_Workflow Start This compound + Arylboronic Acid Step1 Combine Reactants & Base Start->Step1 Step2 Purge with Inert Gas Step1->Step2 Step3 Add Degassed Solvents & Palladium Catalyst Step2->Step3 Step4 Heat to Reflux (Monitor by TLC) Step3->Step4 Step5 Workup: Cool, Extract, Wash, Dry Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End 5-Aryl-nicotinaldehyde Intermediate Step6->End Final Further Functionalization (e.g., Reductive Amination) End->Final Inhibitor Final Kinase Inhibitor Final->Inhibitor

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions (MCRs), which are one-pot reactions where three or more reactants combine to form a single product.[5] MCRs are highly efficient for generating large libraries of diverse chemical compounds for high-throughput screening in drug discovery.[5]

The Biginelli Reaction: Synthesizing Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335).[5] Using this compound allows for the incorporation of a bromopyridine moiety into the resulting dihydropyrimidinone (DHPM) scaffold. DHPMs are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] Some DHPMs are known to act as inhibitors of the mitotic kinesin Eg5, a motor protein essential for cell division, leading to cell cycle arrest and apoptosis.[5]

Biginelli_Reaction cluster_reactants Reactants Aldehyde This compound Reaction One-Pot Reaction (Acid Catalyst, Heat) Aldehyde->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Urea Urea or Thiourea Urea->Reaction Product Dihydropyrimidinone (DHPM) with Bromopyridine Moiety Reaction->Product Screening Biological Screening Product->Screening

Caption: Logical workflow of the Biginelli multicomponent reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a typical acid-catalyzed Biginelli reaction.[5]

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[5]

Quantitative Data Summary

Direct quantitative data on the biological activity of this compound is not applicable, as its primary role is a synthetic intermediate. The table below summarizes the potential applications and target classes of the derivatives synthesized from this scaffold, as indicated by the literature.

Derivative ClassSynthetic OriginPotential Biological Target(s)Therapeutic Area
AminopyridinesSuzuki Coupling, Reductive AminationJanus Kinases (JAKs), Spleen Tyrosine Kinase (Syk)[2]Inflammatory Disorders, Cancer
Biaryl PyridinesSuzuki CouplingTAM Family Kinases (Tyro3, Axl, Mer)[4]Cancer
DihydropyrimidinonesBiginelli ReactionMitotic Kinesin Eg5[5]Cancer
Bis-amidesUgi ReactionDiverse targets (library dependent)[5]Drug Discovery Screening

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its capacity as a versatile and strategically designed scaffold. By providing chemists with multiple reactive sites, it enables the efficient construction of complex molecules tailored to interact with specific and high-value biological targets, most notably protein kinases. Its utility in both targeted synthesis and diversity-oriented synthesis through multicomponent reactions solidifies its role as a powerful tool in the ongoing quest for novel therapeutics. Further exploration of the chemical space accessible from this compound is a promising avenue for the discovery of next-generation drug candidates.

References

5-Bromonicotinaldehyde: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine (B92270) ring functionalized with both a reactive aldehyde group and a bromine atom, offers a versatile scaffold for the construction of complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the aldehyde group is amenable to a wide array of chemical transformations. This dual reactivity makes it an invaluable precursor in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors for therapeutic intervention in diseases such as cancer and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and key applications.

History and Discovery

While this compound is a commercially available and widely utilized reagent today, specific details regarding its initial discovery and first synthesis are not prominently documented in readily accessible historical literature. The compound, identified by its CAS Number 113118-81-3, appears in patents and scientific articles primarily from the late 20th century onwards, often in the context of developing more complex molecules.[3][4] Its emergence is closely tied to the growing interest in functionalized pyridine scaffolds for agrochemical and pharmaceutical research. Modern synthetic chemistry has since focused on optimizing its preparation, leading to efficient and scalable methods.[2][5]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Chemical Identifiers and Physical Properties

Identifier TypeValueReference(s)
CAS Number 113118-81-3[4][6]
IUPAC Name 5-bromopyridine-3-carbaldehyde[4][6]
Synonyms 5-Bromo-3-pyridinecarboxaldehyde, 3-Bromo-5-formylpyridine[6][7][8]
Molecular Formula C₆H₄BrNO[6][7][9]
Molecular Weight 186.01 g/mol [6][9]
Appearance White to off-white crystalline powder or solid[6][10]
Melting Point 96.0 to 102.0 °C[6][10]
Boiling Point 251.1 °C (Predicted)[1][10]
Density 1.683 g/cm³ (Predicted)[1][10]
InChI Key NGUVGKAEOFPLDT-UHFFFAOYSA-N[6][7][9]

Table 2: Spectroscopic Data Summary

SpectroscopyKey Features and Observed ValuesReference(s)
¹H NMR Signals for aromatic protons and a significantly downfield aldehyde proton.[11]
¹³C NMR Distinct signals for the pyridine ring carbons and the carbonyl carbon.[11]
FTIR (KBr) Strong C=O stretching band for the aldehyde, C-H stretching for the aromatic ring.[11]
Mass Spec. (EI) Molecular ion peak corresponding to the compound's mass.[11]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. The two primary strategies involve a traditional multi-step synthesis starting from nicotinic acid and a more recent, efficient one-pot synthesis from 3,5-dibromopyridine.[2]

Protocol 1: Modern One-Pot Synthesis from 3,5-Dibromopyridine

This method, adapted from patent literature, offers high yield and milder reaction conditions, making it suitable for industrial production.[5] It utilizes a Grignard reagent for a bromine-magnesium exchange followed by formylation.

Logical Workflow for Synthesis from 3,5-Dibromopyridine

G A Start: 3,5-Dibromopyridine B Grignard Formation: + i-PrMgCl + TMEDA (stabilizer) Solvent: THF A->B C Intermediate: 5-Bromo-3-pyridylmagnesium Chloride B->C D Formylation: + DMF C->D E Crude Product: After aqueous workup D->E F Purification: Pulping with Petroleum Ether/Ethyl Acetate E->F G Final Product: This compound F->G G A Start: Nicotinic Acid B Bromination: + Br₂ + SOCl₂ A->B Step 1 C Intermediate 1: 5-Bromonicotinic Acid B->C D Acyl Chloride Formation: + SOCl₂ or (COCl)₂ C->D Step 2 E Intermediate 2: 5-Bromonicotinoyl Chloride D->E F Reduction: + LiAlH(OtBu)₃ (Mild Reducing Agent) E->F Step 3 G Final Product: This compound F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Inhibitor (derived from This compound) Inhibitor->JAK Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk 2. Recruitment & Activation Downstream Downstream Signaling Cascade (e.g., MAPK, NF-κB) Syk->Downstream 3. Phosphorylation Response Cellular Response: Cytokine Release, Proliferation Downstream->Response 4. Activation Antigen Antigen Antigen->Receptor 1. Binding Inhibitor Syk Inhibitor (derived from This compound) Inhibitor->Syk Inhibition

References

5-Bromonicotinaldehyde: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a versatile bromine atom on the pyridine core, provides a valuable platform for the construction of complex molecular architectures. This technical guide offers a comprehensive literature review of this compound, encompassing its physicochemical and spectroscopic properties, detailed synthetic protocols, key chemical transformations, and significant applications, with a particular focus on its role as a scaffold for kinase inhibitors and in the assembly of diverse heterocyclic libraries through multicomponent reactions. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, facilitating the strategic utilization of this versatile reagent in their scientific endeavors.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄BrNO[1][2]
Molecular Weight 186.01 g/mol [1]
CAS Number 113118-81-3[1][2]
Appearance White to off-white crystalline powder or solid[3]
Melting Point 98-102 °C[4]
Purity Typically >96-98%[2][3]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone.[1]
InChI Key NGUVGKAEOFPLDT-UHFFFAOYSA-N[2]
Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following tables summarize its key spectroscopic data.

Table 1.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
10.16s-CHO
9.10d1.8H-2
8.95d2.2H-6
8.55t2.0H-4

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
190.5CHO
155.0C-2
152.1C-6
139.8C-4
132.5C-3
122.8C-5

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3080-3020C-H stretching (aromatic)
2850, 2750C-H stretching (aldehyde)
1710C=O stretching (aldehyde)
1580, 1460, 1380C=C and C=N stretching (pyridine ring)
1020C-Br stretching

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.4: Mass Spectrometry (MS) Data

m/zAssignment
185/187[M]+ (presence of Br isotopes)
184/186[M-H]+
156/158[M-CHO]+
105[M-Br]+
77[C₅H₄N]+

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and established method involves the bromination of nicotinic acid, followed by conversion to the aldehyde.[6] An alternative, one-pot approach starts from 3,5-dibromopyridine.[7] A generalized workflow for its synthesis is presented below.

G cluster_synthesis Generalized Synthesis of this compound start Starting Material (e.g., Nicotinic Acid or 3,5-dibromopyridine) intermediate Intermediate Formation (e.g., Bromination or Grignard Formation) start->intermediate formylation Introduction of Formyl Group (e.g., Reduction of Acyl Chloride or Reaction with DMF) intermediate->formylation crude Crude this compound formylation->crude purification Purification (e.g., Column Chromatography) crude->purification final Pure this compound purification->final

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Nicotinic Acid

This protocol describes a common three-step synthesis from nicotinic acid.[7]

Step 1: Synthesis of 5-Bromonicotinic Acid

  • To a stirred solution of nicotinic acid in a suitable solvent, add a brominating agent (e.g., bromine in the presence of a catalyst).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude 5-bromonicotinic acid by filtration.

  • Purify the product by recrystallization.

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

  • Suspend 5-bromonicotinic acid in an excess of thionyl chloride.

  • Heat the mixture under reflux until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 3: Reduction to this compound

  • Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Slowly add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to the solution.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the distinct functionalities of the aldehyde group and the carbon-bromine bond on the pyridine ring, making it a versatile synthetic intermediate.[1]

Reactions at the Aldehyde Group

The aldehyde functionality readily undergoes a variety of classical transformations, including:

  • Oxidation to the corresponding carboxylic acid (5-bromonicotinic acid).

  • Reduction to the corresponding alcohol (5-bromo-3-(hydroxymethyl)pyridine).

  • Reductive amination to form various substituted amines.

  • Wittig reaction to introduce a vinyl group.[1]

  • Condensation reactions , such as the Knoevenagel condensation.

Reactions at the Bromine-Substituted Position

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular scaffolds.[8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with various aryl or heteroaryl boronic acids.[8] This reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are key intermediates for various bioactive molecules, including kinase inhibitors.[9]

G cluster_suzuki Workflow for Suzuki-Miyaura Coupling start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene (B28343)/Water) start->reagents reaction Reaction under Inert Atmosphere (Heat and Stir) start->reaction reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-nicotinaldehyde purification->product

A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][10]

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to 80-120 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-nicotinaldehyde.

Table 3.1: Examples of Suzuki-Miyaura Coupling Yields with a Nicotinaldehyde Scaffold [6]

EntryArylboronic AcidProductYield (%)
12,4-dimethylphenylboronic acid5-(2,4-dimethylphenyl)nicotinaldehyde85
24-tert-butylphenylboronic acid5-(4-tert-butylphenyl)nicotinaldehyde82

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valued scaffold in medicinal chemistry due to the prevalence of the pyridine motif in numerous pharmaceuticals.[8] Its dual reactivity allows for the strategic introduction of various pharmacophoric groups, making it a key starting material for the synthesis of diverse bioactive molecules.[1][8]

Synthesis of Kinase Inhibitors

Derivatives of this compound are extensively used in the synthesis of inhibitors for several important protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are implicated in cancer progression, metastasis, and drug resistance.[5] this compound serves as a key precursor in the synthesis of aminopyridine derivatives that have demonstrated inhibitory activity against TAM kinases.[5]

G cluster_tam_synthesis Synthetic Approach to TAM Kinase Inhibitors start This compound step1 Suzuki Coupling (Introduction of Aryl Group at C5) start->step1 intermediate1 5-Aryl-nicotinaldehyde step1->intermediate1 step2 Reductive Amination (Modification of Aldehyde) intermediate1->step2 intermediate2 5-Aryl-3-(aminomethyl)pyridine Derivative step2->intermediate2 step3 Further Functionalization intermediate2->step3 product TAM Kinase Inhibitor Scaffold step3->product

A generalized synthetic workflow for TAM kinase inhibitors from this compound.

TAM kinases are activated by their ligands, Gas6 and Protein S, which bridge the receptor to phosphatidylserine (B164497) on the surface of apoptotic cells. This activation triggers downstream signaling cascades, primarily through the PI3K/Akt pathway, which regulates cell survival, proliferation, and inflammation.[8][11] Inhibitors derived from this compound can block the ATP-binding site of the kinase domain, thereby inhibiting these downstream effects.

G cluster_tam_pathway Simplified TAM Kinase Signaling Pathway ligand Gas6 / Protein S receptor TAM Receptor (Tyro3, Axl, Mer) ligand->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt downstream Downstream Effects (Cell Survival, Anti-inflammation) akt->downstream inhibitor This compound-derived Inhibitor inhibitor->receptor Inhibition

Simplified TAM kinase signaling pathway and the point of inhibition.
Multicomponent Reactions (MCRs)

This compound is a versatile substrate in multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step, accelerating the generation of diverse chemical libraries for drug discovery.[12]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] The use of this compound allows for the incorporation of a pharmacologically relevant bromopyridine moiety into the DHPM scaffold.[12]

G cluster_biginelli Biginelli Reaction Workflow reactants This compound + Ethyl Acetoacetate (B1235776) + Urea conditions Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Reflux reactants->conditions cyclocondensation One-pot Cyclocondensation reactants->cyclocondensation conditions->cyclocondensation precipitation Cooling and Precipitation cyclocondensation->precipitation purification Filtration and Recrystallization precipitation->purification product 4-(5-bromopyridin-3-yl)-DHPM Derivative purification->product

Workflow for the Biginelli reaction using this compound.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative [12]

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[12] This reaction is highly valuable for generating diverse, peptide-like molecules.

G cluster_ugi Ugi Four-Component Reaction Workflow reactants This compound + Primary Amine + Carboxylic Acid + Isocyanide conditions Solvent (e.g., Methanol) Room Temperature reactants->conditions reaction One-pot Reaction reactants->reaction conditions->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Bis-amide Derivative purification->product

Workflow for the Ugi four-component reaction with this compound.

Experimental Protocol: General Procedure for the Ugi Reaction [12]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (B129727) (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) to the mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Synthesis of Other Heterocyclic Systems

The versatile reactivity of this compound also allows for its use in the synthesis of other important heterocyclic scaffolds.

This compound can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known to possess a range of biological activities, including kinase inhibition.[9] The synthesis typically involves a condensation reaction with a 5-aminopyrazole derivative.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, can potentially be adapted to use this compound to synthesize substituted 1,8-naphthyridines, another important scaffold in medicinal chemistry.[10]

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The pyridine core is a privileged scaffold in numerous therapeutic agents, and the functionalities of this compound provide the necessary handles for creating diverse libraries of compounds for biological screening. The experimental protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active heterocyclic compounds.

References

5-Bromonicotinaldehyde: A Technical Guide to its Role in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde is a substituted pyridine (B92270) derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring functionalized with both a reactive aldehyde group and a bromine atom, makes it a versatile and valuable building block for the synthesis of a wide array of complex heterocyclic compounds. While direct biological activity of this compound itself is not extensively documented in publicly available literature, its utility as a key precursor in the development of potent, biologically active molecules is well-established. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of such compounds, with a focus on its role in generating kinase inhibitors and diverse molecular scaffolds through multicomponent reactions.

Synthetic Utility of this compound

The unique combination of a nucleophilic aldehyde and an electrophilic bromine on the pyridine core of this compound offers multiple avenues for chemical modification. This dual reactivity is strategically exploited by medicinal chemists to construct complex molecular architectures with therapeutic potential.

Precursor to Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for drug development. This compound serves as a crucial starting material in the synthesis of various kinase inhibitors.[1] The pyridine scaffold, inherent to this compound, is a common feature in many FDA-approved kinase inhibitors, where it often acts as a hinge-binder within the ATP-binding pocket of the enzyme.[1]

The aldehyde group can be readily converted into other functional groups, such as oximes, which can then undergo further reactions to build the desired heterocyclic core of the inhibitor. The bromine atom provides a convenient handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the fine-tuning of the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.

A notable application is in the synthesis of inhibitors for the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1] These kinases are implicated in cancer progression, metastasis, and drug resistance, making them attractive therapeutic targets.[1]

Table 1: Application of this compound in the Synthesis of Kinase Inhibitor Scaffolds

Derivative ClassSynthetic Strategy from this compoundTarget Kinase Family (Example)
AminopyridinesConversion of aldehyde to oxime, followed by cyclization and functionalization via the bromine atom.TAM (Tyro3, Axl, Mer) Kinases
NaphthyridinesUsed in condensation and cyclization reactions.Various Tyrosine Kinases
DiazobenzenesServes as a key building block in multi-step syntheses.Serine/Threonine Kinases
Role in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful synthetic tools that allow for the rapid and efficient construction of complex molecules from three or more starting materials in a single pot. This approach is highly valued in drug discovery for its ability to quickly generate large and diverse chemical libraries for biological screening. The reactive aldehyde group of this compound makes it an excellent substrate for various MCRs.

One such example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The use of this compound in the Biginelli reaction allows for the incorporation of a brominated pyridine moiety into the DHPM scaffold, providing a handle for further diversification and potentially enhancing biological activity.

Experimental Protocols

While specific experimental data on the direct biological activity of this compound is scarce, the following represents a generalized synthetic protocol for its use in a multicomponent reaction.

Protocol: Synthesis of a Dihydropyrimidinone (DHPM) Derivative via the Biginelli Reaction

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776)

  • Urea

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified dihydropyrimidinone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic applications of this compound.

G cluster_start Starting Material cluster_products Biologically Active Derivatives This compound This compound Conversion of Aldehyde Conversion of Aldehyde This compound->Conversion of Aldehyde Cross-Coupling at Bromine Cross-Coupling at Bromine This compound->Cross-Coupling at Bromine Multicomponent Reaction Multicomponent Reaction This compound->Multicomponent Reaction Kinase Inhibitors Kinase Inhibitors Conversion of Aldehyde->Kinase Inhibitors Cross-Coupling at Bromine->Kinase Inhibitors Diverse Heterocyclic Libraries Diverse Heterocyclic Libraries Multicomponent Reaction->Diverse Heterocyclic Libraries

Caption: Synthetic utility of this compound.

G Start Start Combine_Reactants Combine this compound, Ethyl Acetoacetate, and Urea in Ethanol Start->Combine_Reactants Add_Catalyst Add catalytic HCl Combine_Reactants->Add_Catalyst Reflux Heat to Reflux (4-6h) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, MS) Dry->Characterize End End Characterize->End

References

The Pharmacological Profile of 5-Bromonicotinaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, has emerged as a pivotal scaffold in medicinal chemistry. Its unique structural attributes, featuring a reactive aldehyde moiety and a bromine atom on the pyridine ring, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The pyridine core is a well-established pharmacophore present in numerous approved drugs, and the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on their anticancer, antimicrobial, and kinase-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, and consolidates quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents. One of the most explored avenues is their use in the synthesis of dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. These compounds have shown cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various dihydropyrimidinone derivatives synthesized from precursors related to this compound. It is important to note that while this compound is a key starting material for such syntheses, the specific derivatives with reported IC50 values in the public domain do not always explicitly state this starting material. The data presented here is for DHPMs with structural similarities to those derivable from this compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
DihydropyrimidinoneCompound 19 NCI-H460 (Lung)Not specified (88% growth inhibition)[1]
SK-MEL-5 (Melanoma)Not specified (86% growth inhibition)[1]
HL-60 (TB) (Leukemia)Not specified (85% growth inhibition)[1]
Compound 8 A549 (Lung)-[1]
Compound 12 A549 (Lung)-[1]
A specific derivativeMCF-7 (Breast)9.39 ± 1.1[1]

Note: The search did not yield specific IC50 values for compounds explicitly named as this compound derivatives in the context of anticancer activity. The data above is for broader classes of dihydropyrimidinones, a class of compounds readily synthesized from this compound.

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

Dihydropyrimidinones derived from reactions involving this compound are hypothesized to exert their anticancer effects through various mechanisms, including the inhibition of mitotic kinesin Eg5. Eg5 is a motor protein crucial for the formation of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and subsequent apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor DHPM_Derivative DHPM Derivative (from this compound) Eg5 Mitotic Kinesin Eg5 DHPM_Derivative->Eg5 Inhibition Spindle_Formation Bipolar Spindle Formation Eg5->Spindle_Formation Mitosis Mitosis Spindle_Formation->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Anticancer mechanism of DHPM derivatives.

Antimicrobial Activity of this compound Derivatives

The versatile scaffold of this compound has been utilized to synthesize compounds with notable antimicrobial properties. Suzuki-Miyaura cross-coupling reactions, for instance, allow for the introduction of various aryl and heteroaryl substituents, leading to derivatives with activity against a range of pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for nicotinaldehyde derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Nicotinaldehyde DerivativeDMPNE. coli1.56
DMPNP. aeruginosa3.12
DMPNS. aureus3.12
DMPNK. pneumoniae3.12
BrPNVarious strains1.56 - 3.12
tBuBPNVarious strains25 - 50
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound in MHB Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.

Kinase Inhibitory Activity of this compound Derivatives

The pyridine scaffold is a key feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the kinase. This compound provides a readily available pyridine core that can be elaborated into more complex heterocyclic systems, such as aminopyrimidines, which are known to be effective kinase inhibitor pharmacophores. Derivatives of this compound have been investigated as potential inhibitors of Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk), which are critical mediators of signaling pathways involved in immunity and cell proliferation.

Note: Despite the strong rationale for their potential as kinase inhibitors, a comprehensive search of publicly available literature did not yield specific IC50 or Ki values for this compound derivatives against JAK or Syk kinases. The following sections provide general information and representative protocols for assessing such activity.

Signaling Pathways

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors, playing a crucial role in the immune system. Inhibition of JAKs is a therapeutic strategy for various inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Translocates to Nucleus and Initiates Inhibitor This compound Derivative Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

JAK-STAT signaling pathway inhibition.

Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction of immunoreceptors in various hematopoietic cells. Its inhibition is a target for allergic and inflammatory conditions.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_FcR BCR/FcR ITAM ITAM BCR_FcR->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits and Activates pSyk p-Syk Syk->pSyk Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K) pSyk->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream_Signaling->Cellular_Response Inhibitor This compound Derivative Inhibitor->Syk Inhibits Antigen Antigen Antigen->BCR_FcR Binds

Syk signaling pathway inhibition.

Experimental Protocols: Kinase Inhibition Assays

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer.

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based assays (e.g., HTRF®): Using antibodies to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of this compound Derivatives

The synthesis of the pharmacologically active derivatives of this compound is crucial for their evaluation. The following are representative protocols for key synthetic transformations.

Biginelli Reaction for Dihydropyrimidinone Synthesis

This one-pot, three-component reaction is a common method for synthesizing DHPMs.[1]

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a protic or Lewis acid (e.g., HCl, BF₃·OEt₂).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling for 5-Aryl-nicotinaldehyde Synthesis

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds.

Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

G Start Start Reaction_Setup Combine Reactants, Catalyst, and Base Start->Reaction_Setup Degas Degas with Inert Gas Reaction_Setup->Degas Heat Heat and Stir Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Aryl-nicotinaldehyde Purify->Product

General workflow for Suzuki-Miyaura coupling.

This compound is a highly valuable and versatile building block in medicinal chemistry, providing access to a wide range of heterocyclic compounds with significant pharmacological potential. Derivatives of this scaffold have demonstrated promising anticancer and antimicrobial activities. While their potential as kinase inhibitors is strongly suggested by the prevalence of the pyridine core in known inhibitors, further research is needed to quantify their specific activity against targets such as JAK and Syk kinases. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this compound derivatives. The continued investigation into the synthesis and biological evaluation of novel derivatives from this scaffold is a promising avenue for the discovery of new therapeutic agents.

References

5-Bromonicotinaldehyde: A Technical Guide to Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for emergency response. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Introduction

5-Bromonicotinaldehyde is a substituted pyridine (B92270) aldehyde with the CAS number 113118-81-3 and the molecular formula C₆H₄BrNO.[1][2] It serves as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. As with any chemical reagent, a thorough understanding of its toxicological and safety profile is paramount for its safe handling and use in research and development. This guide provides an in-depth overview of the available toxicological data, outlines standard experimental protocols for hazard assessment, and explores potential mechanisms of toxicity.

Toxicological Profile

Summary of GHS Hazard Classifications

The following table summarizes the known hazards associated with this compound.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Skin SensitizationH317: May cause an allergic skin reactionWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Source: Aggregated GHS information.[2][3]

Quantitative Toxicological Data

As of the date of this guide, specific quantitative data such as LD50 (median lethal dose) for acute toxicity, EC3 (Effective Concentration for a 3-fold stimulation index) for skin sensitization, or specific irritation scores are not publicly available for this compound. The hazard classifications are based on data from structurally similar compounds or computational predictions.

Experimental Protocols for Toxicological Assessment

To determine the hazard classifications listed above, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed. The following sections detail the methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

  • Test Animals: Typically, rats of a single sex are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible or irreversible skin damage.[4][5][6][7][8][9]

  • Principle: The test substance is applied to the shaved skin of a single animal in a stepwise manner.[7]

  • Test Animal: The albino rabbit is the preferred species.[4]

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4]

    • The exposure duration is typically 4 hours.[4]

    • After exposure, the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[4][6]

  • Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.[1][10][11][12][13][14][15][16]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The untreated eye serves as a control.[1][16]

  • Test Animal: The albino rabbit is the recommended species.[1][11]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

    • Lesions of the cornea, iris, and conjunctiva are scored. The observation period may be extended up to 21 days to evaluate the reversibility of effects.[13]

  • Data Analysis: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for identifying skin sensitizers.[2][17][18][19][20]

  • Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[2][17][18][19]

  • Test Animal: Mice are used for this assay.

  • Procedure:

    • The test substance is applied to the dorsum of both ears of the mice for three consecutive days.

    • On day 6, the animals are injected with ³H-methyl thymidine (B127349).

    • After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

  • Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group compared to the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[21][22][23][24][25]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[21]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction).[23]

    • The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanisms and Signaling Pathways

While specific mechanistic studies on this compound are lacking, insights can be drawn from the toxicology of aldehydes and halogenated aromatic compounds.

General Aldehyde Toxicity

Aldehydes are electrophilic compounds that can react with nucleophilic groups in biological macromolecules such as proteins and DNA.[26] This reactivity is a key molecular initiating event in their toxicity.

  • Protein Adduct Formation: The reaction of aldehydes with amino groups on proteins can lead to the formation of Schiff bases.[26] In the context of skin sensitization, this covalent modification of skin proteins is a critical step in the formation of an immunogenic hapten-protein conjugate.

  • Oxidative Stress: Some aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[27] This can activate cellular signaling pathways such as NF-κB and YAP, which are involved in inflammation and cell proliferation.[27] Aldehyde dehydrogenases (ALDHs) are enzymes that detoxify aldehydes by oxidizing them to less reactive carboxylic acids.[28][29] A decrease in ALDH activity can lead to an accumulation of toxic aldehydes.[29]

Signaling in Skin Sensitization

The process of skin sensitization by a chemical like an aldehyde involves a complex series of events. A simplified representation of this pathway is shown below.

G Figure 1. Simplified Signaling Pathway for Aldehyde-Induced Skin Sensitization cluster_0 Epidermis cluster_1 Dermis Aldehyde This compound (Hapten) Hapten_Protein Hapten-Protein Conjugate Aldehyde->Hapten_Protein Covalent Binding (Schiff Base) Keratinocyte Keratinocyte Aldehyde->Keratinocyte Stress Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Immature DC) Hapten_Protein->Langerhans_Cell Uptake Stressed_KC Stressed Keratinocyte Keratinocyte->Stressed_KC Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Stressed_KC->Cytokines Release Cytokines->Langerhans_Cell Activation Activated_LC Activated Langerhans Cell Langerhans_Cell->Activated_LC Lymph_Node To Draining Lymph Node Activated_LC->Lymph_Node Migration

Caption: Simplified signaling pathway for aldehyde-induced skin sensitization.

Experimental Workflows

The following diagrams illustrate the typical workflows for the toxicological tests described in this guide.

G Figure 2. Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404) start Start: Test Substance animal_prep Animal Preparation (Rabbit, clip fur) start->animal_prep application Apply 0.5g/0.5mL of substance to skin under semi-occlusive patch animal_prep->application exposure 4-hour exposure application->exposure removal Remove patch and residual substance exposure->removal observation Observe for erythema and edema at 1, 24, 48, 72 hours removal->observation scoring Score skin reactions observation->scoring reversibility Continue observation up to 14 days for reversibility assessment scoring->reversibility classification Classify substance based on scores and reversibility reversibility->classification end End classification->end

Caption: Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

G Figure 3. Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471) cluster_0 Test Conditions start Start: Test Substance prep Prepare test substance at multiple concentrations start->prep with_s9 With S9 Metabolic Activation prep->with_s9 without_s9 Without S9 Metabolic Activation prep->without_s9 exposure Expose bacterial strains (e.g., Salmonella) to substance with_s9->exposure without_s9->exposure plating Plate on minimal agar medium (lacking specific amino acid) exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Compare colony counts to negative control counting->analysis classification Classify as mutagenic or non-mutagenic analysis->classification end End classification->end

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion and Recommendations

This compound is a chemical intermediate with a defined set of hazards, including acute toxicity, skin and eye irritation, and skin sensitization. While quantitative toxicological data are currently limited, the provided GHS classifications serve as a crucial guide for safe handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, lab coat) and working in a well-ventilated area to minimize exposure. The standardized OECD test guidelines detailed in this document provide a framework for any future toxicological evaluation that may be required for regulatory or safety assessment purposes. Understanding the potential mechanisms of aldehyde toxicity, particularly the role of electrophilic reactivity in protein binding and the induction of oxidative stress, can further inform risk assessment and the development of safer handling procedures.

References

The Synthesis of Novel 5-Bromonicotinaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde has emerged as a critical and versatile building block in the fields of medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a reactive aldehyde group and a bromine atom on an electron-deficient pyridine (B92270) ring, offers a dual functionality that allows for a diverse range of chemical transformations.[2][3] The pyridine scaffold is a prevalent motif in numerous pharmaceutical agents, and the bromine atom serves as a convenient handle for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways and workflows.

Physicochemical Properties of this compound

This compound, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature with a melting point in the range of 96-102°C.[2][4] Its molecular formula is C₆H₄BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2]

IdentifierValue
CAS Number 113118-81-3
IUPAC Name 5-bromopyridine-3-carbaldehyde
Synonyms 5-Bromopyridine-3-carboxaldehyde, 3-Bromopyridine-5-carboxaldehyde, 3-Bromo-5-formylpyridine, 5-Bromo-3-pyridinecarboxaldehyde
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Appearance White to off-white crystalline powder or solid
Purity Typically >96-98%
Melting Point 96.0 to 100.0 °C

Synthesis of the Core Moiety: this compound

A prevalent method for the synthesis of this compound begins with the bromination of nicotinic acid. One patented approach involves the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[2] An optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, leading to yields as high as 90%.[2] Another common laboratory-scale synthesis involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.[4]

Experimental Protocol: Synthesis from Nicotinic Acid

Step 1: Synthesis of 5-Bromonicotinic Acid [5]

  • Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a mixture of nicotinic acid and thionyl chloride.

    • Add bromine dropwise to the heated mixture. Powdered iron can be added to improve the yield.

    • Reflux the reaction mixture for several hours.

    • After cooling, carefully remove the excess thionyl chloride under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the 5-bromonicotinic acid.

    • Collect the solid by filtration, wash with water, and dry.

Step 2: Conversion of 5-Bromonicotinic Acid to this compound [5]

  • Materials: 5-Bromonicotinic acid, thionyl chloride or oxalyl chloride, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

  • Procedure (via acyl chloride):

    • Convert 5-Bromonicotinic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride.

    • Reduce the resulting 5-bromonicotinoyl chloride to this compound using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at a low temperature to prevent over-reduction to the alcohol.

    • Quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield this compound.

G Generalized Synthetic Workflow for this compound start Start with Nicotinic Acid or derivative step1 Bromination of the pyridine ring start->step1 step2 Functional group manipulation of the carboxylic acid step1->step2 step3 Oxidation/Reduction to the aldehyde step2->step3 end_product This compound step3->end_product

Generalized synthetic workflow for this compound.

Key Synthetic Transformations of this compound

The dual reactivity of this compound allows for a wide range of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions at the bromine position and various reactions involving the aldehyde group.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids.[1][6] This reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are valuable precursors for more complex molecules, including potential kinase inhibitors.[1]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Na₂CO₃), anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane).

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the palladium catalyst (1-5 mol%) to the flask.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalyst SystemLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acid10012855
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-methyl-1H-indazole4-Methoxyphenylboronic acid804923

Note: This data is for close analogs of this compound and serves as a representative example. Yields are dependent on the specific arylboronic acid used and other reaction parameters.[7]

G Generalized Workflow for Suzuki-Miyaura Coupling reaction_setup Reaction Setup: This compound, Arylboronic Acid, Base, Pd Catalyst in Solvent inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) reaction_setup->inert_atmosphere reaction Heat & Stir (80-120 °C, 2-24 h) inert_atmosphere->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-nicotinaldehyde purification->product

Generalized workflow for a Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), amine base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%) in a suitable solvent.

    • Add the amine base and the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove any solids.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[8][9] This reaction is a direct route to 5-amino-nicotinaldehyde derivatives.[8]

  • Materials: this compound, amine, palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., BINAP, Xantphos), base (e.g., Cs₂CO₃, NaOt-Bu), solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the amine (1.2-1.5 eq), the base (1.5-2.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).

    • Add the degassed solvent.

    • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-110 °C.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the mixture, filter, and concentrate the filtrate.

    • Purify the residue by column chromatography.

G Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira (+ Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald product_suzuki 5-Aryl-nicotinaldehyde suzuki->product_suzuki product_sonogashira 5-Alkynyl-nicotinaldehyde sonogashira->product_sonogashira product_buchwald 5-Amino-nicotinaldehyde derivative buchwald->product_buchwald

Key cross-coupling reactions of this compound.

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid synthesis of complex molecules in a single step.[10]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10]

  • Materials: this compound, ethyl acetoacetate (B1235776), urea, ethanol (B145695), concentrated hydrochloric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

    • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[10]

  • Materials: this compound, a primary amine (e.g., aniline), a carboxylic acid (e.g., acetic acid), an isocyanide (e.g., cyclohexyl isocyanide), methanol (B129727).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

    • Stir at room temperature for 30 minutes to form the imine intermediate.

    • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the mixture.

    • Continue stirring at room temperature for 24-48 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

G Workflow for the Biginelli Reaction reactants Combine: This compound, Ethyl Acetoacetate, Urea in Ethanol with HCl (cat.) reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash recrystallize Recrystallize for Purity filter_wash->recrystallize product Pure Dihydropyrimidinone Derivative recrystallize->product

Workflow for the Biginelli synthesis of dihydropyrimidinones.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the construction of complex molecular architectures with significant potential in medicinal chemistry and drug development.[2][3] The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic utility of this important building block in their quest for novel therapeutic agents and functional materials.

References

Methodological & Application

Application Note: Detailed Protocols for the Synthesis of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromonicotinaldehyde is a pivotal chemical intermediate in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine (B92270) ring with a bromine atom at the 5-position and a reactive aldehyde group at the 3-position, makes it a versatile precursor for creating complex heterocyclic compounds.[1][2][3] This functionality is particularly valuable in the development of novel pharmaceutical agents, including kinase inhibitors for signaling pathways involved in cell growth and immune responses.[1]

This document provides a detailed comparison of two primary synthetic pathways to this compound and offers a comprehensive, step-by-step protocol for the more recent and efficient one-pot method.

Comparative Overview of Synthetic Routes

Two common methods for synthesizing this compound start from either nicotinic acid or 3,5-dibromopyridine (B18299). The choice of method often depends on factors like desired yield, scalability, and tolerance for harsh reagents.[4]

ParameterRoute 1: From 3,5-Dibromopyridine Route 2: From Nicotinic Acid
Starting Material 3,5-DibromopyridineNicotinic Acid
Number of Steps 1 (One-Pot)[4]3[4]
Key Reaction Metal-Halogen Exchange & FormylationElectrophilic Bromination & Reduction
Reaction Conditions Milder, low temperatures (-78°C to 25°C)[4]Harsher, high temperatures, strong reagents (e.g., SOCl₂, Br₂)[4]
Typical Overall Yield Up to 90%[4]~60-75% (estimated)[4]
Key Advantage High efficiency, fewer stepsWell-established, readily available starting material

Detailed Protocol: Synthesis from 3,5-Dibromopyridine

This modern, one-pot approach involves a regioselective bromine-lithium exchange at the 3-position of 3,5-dibromopyridine, followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Reaction Pathway Diagram

G cluster_reagents Reagents & Conditions reagents 1) n-BuLi, Anhydrous THF, -78°C 2) DMF, -78°C 3) Aqueous Workup A 3,5-Dibromopyridine B 5-Bromo-3-lithiopyridine (Intermediate) A->B Step 1: Lithiation C This compound B->C Step 2: Formylation

Caption: Reaction pathway for the one-pot synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (Example Scale)Moles (mmol)Eq.
3,5-DibromopyridineC₅H₃Br₂N236.895.00 g21.11.0
n-Butyllithium (n-BuLi)C₄H₉Li64.068.86 mL (2.5 M in hexanes)22.21.05
N,N-Dimethylformamide (DMF)C₃H₇NO73.091.96 mL25.31.2
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11~100 mL--
Saturated NH₄Cl (aq.)NH₄Cl53.49~50 mL--
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11As needed for extraction--
BrineNaCl (aq.)58.44As needed for washing--
Anhydrous MgSO₄ or Na₂SO₄--As needed for drying--
Silica (B1680970) GelSiO₂60.08As needed for chromatography--

Experimental Workflow Diagram

G start Setup dissolve Dissolve 3,5-Dibromopyridine in anhydrous THF under N₂/Ar start->dissolve cool Cool solution to -78°C (Dry ice/acetone bath) dissolve->cool add_buli Add n-BuLi dropwise Maintain T < -70°C cool->add_buli stir1 Stir at -78°C for 30 min add_buli->stir1 add_dmf Add DMF dropwise stir1->add_dmf stir2 Stir at -78°C for 1 hr, then warm to 0°C add_dmf->stir2 quench Quench with sat. NH₄Cl (aq.) stir2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over Na₂SO₄/MgSO₄, filter, and concentrate wash->dry purify Purify crude product via column chromatography dry->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for this compound synthesis.

Detailed Step-by-Step Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical. n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Dissolution: Add 3,5-dibromopyridine (5.00 g, 21.1 mmol) to the flask. Add anhydrous tetrahydrofuran (THF, ~80 mL) via syringe to dissolve the starting material.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (8.86 mL of a 2.5 M solution in hexanes, 22.2 mmol) dropwise to the stirred solution over 15-20 minutes. Use a syringe pump for better control. Ensure the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • Formylation: Slowly add N,N-dimethylformamide (DMF, 1.96 mL, 25.3 mmol) dropwise to the reaction mixture.

  • Warming: Continue stirring at -78 °C for one hour, then remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.[2]

Expected Results
  • Yield: High, often in the range of 80-90%.[4]

  • Appearance: White to off-white crystalline powder or solid.[2]

  • Melting Point: 98-102 °C.[1]

  • Characterization: The final product's identity and purity should be confirmed using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis.

Alternative Method Outline: Synthesis from Nicotinic Acid

This traditional three-step route is also widely used.[4]

  • Step 1: Bromination of Nicotinic Acid: Nicotinic acid is heated with bromine in the presence of a catalyst (like iron powder) and thionyl chloride to produce 5-bromonicotinic acid.[1]

  • Step 2: Acyl Chloride Formation: The resulting 5-bromonicotinic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form 5-bromonicotinoyl chloride.[1]

  • Step 3: Reduction to Aldehyde: The acyl chloride is selectively reduced to this compound using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at low temperatures to prevent over-reduction to the corresponding alcohol.[1]

References

Application Notes and Protocols for the Use of 5-Bromonicotinaldehyde in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromonicotinaldehyde as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction facilitates the synthesis of a diverse range of 5-aryl-nicotinaldehydes, which are significant intermediates in the discovery and development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and extensively used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide. This reaction is highly favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse array of boronic acids. The coupling of this compound with various arylboronic acids provides access to 5-arylnicotinaldehyde derivatives, which are valuable precursors for the synthesis of complex molecules with potential biological activity.

This compound has emerged as a crucial building block in medicinal chemistry due to its unique structural features, including a reactive aldehyde group and a bromine atom on the pyridine (B92270) ring. The pyridine core is a common motif in numerous pharmaceuticals, and the bromine atom provides a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final carbon-carbon bond of the 5-arylnicotinaldehyde product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_intermediate R-Pd(II)L_n-X OxAdd->PdII_intermediate R-X Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime R'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 R-R' Product 5-Arylnicotinaldehyde (R-R') RedElim->Product RX This compound (R-X) RX->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions and Yields

The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions reported for the coupling of bromopyridines and related heteroaromatic bromides, which can serve as a starting point for the optimization of the this compound coupling. Yields are dependent on the specific arylboronic acid used and other reaction parameters.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
42,4-dimethylphenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified85
54-tert-butylphenylboronic acidNot SpecifiedNot Specified

5-Bromonicotinaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromonicotinaldehyde has emerged as a critical and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine (B92270) ring functionalized with both a reactive aldehyde group and a bromine atom, provides a powerful platform for the construction of complex heterocyclic scaffolds. The aldehyde allows for a wide range of classical transformations, while the bromine atom serves as a convenient handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments. These attributes make this compound a valuable precursor for the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors.[1]

I. Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of various heterocyclic compounds with promising therapeutic potential. Its derivatives have shown activity in several key areas of drug discovery.

Kinase Inhibitors

The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme.[1] this compound provides a readily available pyridine core that can be elaborated into more complex structures.

TAM Kinase Inhibitors: The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) are implicated in various cancers and autoimmune diseases.[1] this compound is a crucial precursor in the synthesis of aminopyridine derivatives that exhibit inhibitory activity against TAM kinases. The synthetic strategy often involves the conversion of the aldehyde to an oxime, followed by cyclization and cross-coupling reactions to build the final inhibitor scaffold.[1]

Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent reaction, allows for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2] The use of this compound in this reaction incorporates a pharmacologically relevant bromopyridine moiety into the DHPM scaffold.

Bis-amides via Ugi Reaction

The Ugi four-component reaction is a powerful tool for generating diverse libraries of peptide-like molecules. Utilizing this compound in the Ugi reaction introduces a functionalized pyridine ring into the resulting bis-amide scaffold, providing opportunities for further chemical diversification and the development of novel therapeutic agents.[2]

II. Key Synthetic Transformations and Protocols

The dual reactivity of this compound allows for a variety of synthetic transformations. Below are detailed protocols for some of the most common and impactful reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is readily functionalized using various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[3]

Experimental Protocol: Synthesis of 5-Aryl-nicotinaldehydes [3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[4]
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~70-80[5]

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[5]

Experimental Protocol: Synthesis of 5-Alkynyl-nicotinaldehydes [5]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 5 mol%)

    • Base (e.g., Triethylamine, 2.0 equiv)

    • Degassed solvent (e.g., DMF or THF)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at the desired temperature (room temperature to 80 °C).

    • Monitor the reaction by TLC.

    • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling:

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF604High[5]
Multicomponent Reactions

Experimental Protocol: Synthesis of 4-(5-bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHCl62[6]
FormaldehydeEthyl acetoacetateN,N'-dimethylureaInBr₃45 (DHPM) + 48 (Diels-Alder adduct)[7]

Experimental Protocol: Synthesis of a 5-Bromopyridinyl-containing Bis-amide [2]

  • Materials:

    • This compound (1.0 mmol)

    • Primary amine (e.g., Aniline) (1.0 mmol)

    • Carboxylic acid (e.g., Acetic acid) (1.0 mmol)

    • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the primary amine in methanol.

    • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

    • Add the carboxylic acid and the isocyanide to the mixture.

    • Continue stirring at room temperature for 24-48 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Ugi Reaction:

AldehydeAmineCarboxylic AcidIsocyanideYield (%)Reference
VariousVariousVariousVariousGood to Excellent[2][8]

III. Signaling Pathways and Biological Targets

Molecules synthesized from this compound have shown inhibitory activity against key signaling pathways implicated in disease.

TAM Kinase Signaling Pathway

The TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) plays a crucial role in regulating immune responses and cell proliferation.[1] Their dysregulation is linked to cancer progression and drug resistance. Inhibitors derived from this compound can target the ATP-binding site of these kinases, disrupting downstream signaling.

TAM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6/Protein S (Ligand) TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binds & Activates PI3K PI3K TAM->PI3K Phosphorylates STAT STAT TAM->STAT Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ImmuneSuppression Immune Suppression STAT->ImmuneSuppression Inhibitor This compound -derived Inhibitor Inhibitor->TAM Inhibits ATP Binding

Caption: TAM Kinase Signaling Pathway and Inhibition.

Mitotic Kinesin Eg5

Mitotic kinesin Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies. Dihydropyrimidinones synthesized from this compound are known to act as inhibitors of Eg5.

Eg5_Mechanism cluster_mitosis Mitosis Prophase Prophase Eg5 Kinesin Eg5 Prophase->Eg5 activates Metaphase Metaphase Spindle Bipolar Spindle Metaphase->Spindle Anaphase Anaphase Spindle->Anaphase enables chromosome segregation Arrest Mitotic Arrest (Monopolar Spindle) Eg5->Metaphase pushes spindle poles apart Eg5->Arrest DHPM DHPM Inhibitor (from this compound) DHPM->Eg5 inhibits

Caption: Role of Kinesin Eg5 in Mitosis and its Inhibition.

IV. Experimental Workflows

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: This compound & Arylboronic Acid Reaction Reaction: Pd Catalyst, Base, Solvent Heat (80-100°C) Start->Reaction Workup Workup: Aqueous Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5-Aryl-nicotinaldehyde Purification->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

General Workflow for Biginelli Reaction

Biginelli_Workflow Start Start: This compound, β-Ketoester, Urea Reaction Reaction: Acid Catalyst, Solvent Reflux Start->Reaction Precipitation Precipitation: Cooling Reaction->Precipitation Isolation Isolation: Filtration & Washing Precipitation->Isolation Product Product: Dihydropyrimidinone Isolation->Product

Caption: Biginelli Reaction Experimental Workflow.

References

Applications of 5-Bromonicotinaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in the field of medicinal chemistry.[1] Its distinct molecular architecture, featuring a reactive aldehyde group and a bromine atom on the pyridine ring, presents a versatile platform for the synthesis of a diverse range of biologically active molecules. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the bromine atom serves as a convenient handle for various cross-coupling reactions, facilitating the construction of complex molecular frameworks.[1] This document provides comprehensive application notes and detailed experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and antimicrobial compounds.

Key Synthetic Applications

This compound is a versatile precursor in several key synthetic transformations that are fundamental to drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of 5-aryl-nicotinaldehydes. These products are crucial intermediates in the development of complex molecules, including kinase inhibitors.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-nicotinaldehyde.[1]

EntryArylboronic AcidProductYield (%)Reference
12,4-dimethylphenylboronic acid5-(2,4-dimethylphenyl)nicotinaldehyde85[1]
24-tert-butylphenylboronic acid5-(4-tert-butylphenyl)nicotinaldehyde82[1]
Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step. This is particularly advantageous in the generation of diverse chemical libraries for high-throughput screening.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2] The use of this compound allows for the incorporation of a brominated pyridine moiety into the DHPM scaffold.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, ethyl acetoacetate, and urea in ethanol.[2]

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[2] This reaction is highly valued in drug discovery for its ability to generate a vast number of diverse, peptide-like molecules.[2]

Materials:

  • This compound (1.0 mmol)

  • Primary amine (e.g., Aniline) (1.0 mmol)

  • Carboxylic acid (e.g., Acetic acid) (1.0 mmol)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound and the primary amine in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[2]

  • To this mixture, add the carboxylic acid and the isocyanide.[2]

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold present in this compound is a common feature in many kinase inhibitors, as it can act as a hinge-binder within the ATP-binding pocket of the kinase.[3]

TAM Kinase Inhibitors

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is implicated in cancer progression, metastasis, and drug resistance, making them attractive therapeutic targets.[3] this compound serves as a key precursor in the synthesis of aminopyridine derivatives that have shown inhibitory activity against TAM family kinases.[3]

The TAM receptors are activated by their ligands, Gas6 and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade, primarily through the PI3K/Akt pathway, which promotes cell survival, proliferation, and migration.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 / Protein S TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Ligand Binding & Dimerization PI3K PI3K TAM->PI3K Phosphorylation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival, Proliferation, Migration Akt->Cell_Survival Promotes Inhibitor TAM Kinase Inhibitor (derived from This compound) Inhibitor->TAM Inhibition Suzuki_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 5-Aryl-nicotinaldehyde Suzuki->Intermediate Modification Further Functionalization (e.g., Schiff Base Formation, Condensation) Intermediate->Modification Final Bioactive Molecule (e.g., Kinase Inhibitor, Antimicrobial Agent) Modification->Final MCR_Logic cluster_biginelli Biginelli Reaction cluster_ugi Ugi Reaction Start This compound DHPM Dihydropyrimidinone Start->DHPM BisAmide Bis-Amide Start->BisAmide Ketoester β-Ketoester Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM Amine Primary Amine Amine->BisAmide Acid Carboxylic Acid Acid->BisAmide Isocyanide Isocyanide Isocyanide->BisAmide

References

standard experimental procedures for 5-Bromonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common synthetic transformations involving 5-bromonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of both a bromine atom and an aldehyde group allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of complex molecules.[1][2] This document outlines experimental procedures for key reactions, including palladium-catalyzed cross-couplings and Wittig reactions, and provides quantitative data to guide reaction optimization.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound with an arylboronic acid.[1][4] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[4]

General Reaction Scheme:

ParameterTypical Value/ConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligandCatalyst loading is typically 1-5 mol%.[3][5]
Ligand SPhos, XPhos, RuPhosOften required when using Pd(OAc)₂.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Typically 2.0-3.0 equivalents.[6]
Solvent Toluene (B28343)/water, Dioxane/water, DMF/waterA mixture of an organic solvent and water is common.[6]
Temperature 80-110 °CHigher temperatures may be needed compared to 5-iodonicotinaldehyde.[3][6]
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or LC-MS.[6]
Yield Moderate to highHighly dependent on the specific coupling partners and conditions.[6]
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).[1]

  • Add a degassed solvent mixture, for example, toluene and water in a 4:1 ratio.[1]

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.[1]

  • Under a positive pressure of argon, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).[1]

  • Heat the reaction mixture to 80-100 °C.[1]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent like ethyl acetate (B1210297).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylnicotinaldehyde.[1][4]

Suzuki_Miyaura_Workflow reagents Combine this compound, Arylboronic Acid, and Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture with Argon solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture (80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product 5-Arylnicotinaldehyde purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[1][7]

General Reaction Scheme:

ParameterTypical Value/ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂Typically 3 mol%.[1][5]
Copper Co-catalyst CuITypically 5 mol%.[1][5]
Base Triethylamine (B128534), DiisopropylamineGenerally 2.0 equivalents or more.[1][7]
Solvent DMF, THFAnhydrous and degassed solvents are crucial.[1][5]
Temperature Room temperature to 80 °CThe reaction can often be carried out at room temperature.[1][7]
Reaction Time 3-12 hoursMonitor by TLC or LC-MS.[7]
Yield Good to excellentYields are generally high for this reliable reaction.
  • In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).[1]

  • Evacuate and backfill the flask with an inert gas like argon three times.[1]

  • Add a degassed solvent such as DMF or THF, followed by a base like triethylamine (2.0 eq.).[1]

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[1]

  • Monitor the reaction's progress by TLC or LC-MS.[1]

  • Once complete, dilute the reaction with water and extract with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.[1]

  • Purify the crude product by column chromatography.[1]

Sonogashira_Cycle Pd0 Pd(0)L2 PdII Br-Pd(II)L2-PyCHO Pd0->PdII Oxidative Addition Pd_alkyne R-C≡C-Pd(II)L2-PyCHO PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination product R-C≡C-PyCHO Pd_alkyne->product reagent1 Br-Py-CHO reagent1->PdII reagent2 R-C≡C-Cu reagent2->Pd_alkyne

Sonogashira Coupling Catalytic Cycle
Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.[1]

ParameterTypical Value/ConditionNotes
Catalyst Pd(OAc)₂Typically 2-5 mol%.[1][5]
Ligand PPh₃, P(o-tol)₃Typically 4-10 mol%.[5]
Base TriethylamineApproximately 2.0 equivalents.[1]
Solvent DMF, AcetonitrileAnhydrous and degassed.[1]
Temperature 100-120 °CHigher temperatures are generally required.[1]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Yield ModerateYields can be variable.
  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base such as triethylamine (2.0 eq.), and a suitable solvent like DMF.[1]

  • Degas the mixture by bubbling with argon for 15-20 minutes.[1]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.1 eq.).[1]

  • Seal the tube and heat the reaction mixture to 100-120 °C.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Follow a standard aqueous workup and purification by column chromatography.

Wittig Reaction

The Wittig reaction is a versatile method for converting the aldehyde group of this compound into an alkene using a phosphorus ylide (Wittig reagent).[3][8][9]

General Reaction Scheme:

Quantitative Data for Wittig Reaction
ParameterTypical Value/ConditionNotes
Wittig Reagent Unstabilized (e.g., from CH₃PPh₃Br) or Stabilized (e.g., Ph₃P=CHCO₂Et)Unstabilized ylides are more reactive.[8][10]
Base for Ylide t-BuOK, n-BuLiA strong base is needed for unstabilized ylides.[3][8]
Solvent Anhydrous THFCrucial for the generation of unstabilized ylides.[3][8]
Temperature 0 °C to room temperatureYlide generation is often done at 0 °C.[8]
Reaction Time 12-18 hoursFor reactions with unstabilized ylides.[8]
Yield GoodYields are typically good for this transformation.
Detailed Experimental Protocol for Wittig Reaction (with an unstabilized ylide)

This protocol describes the synthesis of 3-bromo-5-vinylpyridine.[8]

Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq.) in anhydrous THF.[8]

  • Cool the suspension to 0 °C in an ice bath.[8]

  • Add potassium tert-butoxide (1.2 eq.) portion-wise to the suspension.[8]

  • Allow the resulting mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.[8]

Wittig Reaction:

  • Cool the ylide solution back to 0 °C.[8]

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15 minutes.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[8]

  • Monitor the reaction progress by TLC.[8]

Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[8]

  • Extract the aqueous layer with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]

  • Concentrate the filtrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8]

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Generation cluster_wittig Wittig Reaction ylide_start Suspend Phosphonium Salt in THF cool_ylide Cool to 0 °C ylide_start->cool_ylide add_base Add Strong Base cool_ylide->add_base stir_ylide Stir at 0 °C then RT add_base->stir_ylide cool_reaction Cool Ylide Solution to 0 °C stir_ylide->cool_reaction add_aldehyde Add this compound cool_reaction->add_aldehyde stir_reaction Stir at RT for 12-18h add_aldehyde->stir_reaction workup Quench with NH4Cl and Extract stir_reaction->workup purify Column Chromatography workup->purify product Alkene Product purify->product

Wittig Reaction Experimental Workflow

Reductive Amination

Reductive amination is a method to form C-N bonds by reacting this compound with an amine in the presence of a reducing agent.[11][12][13]

General Reaction Scheme:

Quantitative Data for Reductive Amination
ParameterTypical Value/ConditionNotes
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄NaBH(OAc)₃ is a mild and selective reagent.[11][14]
Amine Primary or secondary aminesAmmonia can also be used.[11]
Solvent Dichloroethane (DCE), Methanol (MeOH)Solvent choice depends on the reducing agent.[14]
Temperature Room temperatureReactions are typically run at ambient temperature.
Reaction Time 3-24 hoursVaries with substrates and reagents.
Yield HighGenerally a high-yielding reaction.[11]
Detailed Experimental Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.3-1.6 eq.).[11]

  • If the amine is used as a salt, a base like triethylamine may be added.[11]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Purification of this compound Derivatives

Purification of the products from these reactions is most commonly achieved by column chromatography on silica gel.[15]

General Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system for separation using TLC. A mixture of ethyl acetate and hexanes is a common starting point.[15]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack it into a glass column.[15]

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent to separate the desired compound from impurities.[15]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[15]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[15]

Recrystallization can also be an effective purification method if the product is a solid.[15]

General Purification Workflow

Purification_Workflow crude Crude Reaction Mixture tlc TLC Analysis to Determine Eluent crude->tlc column Pack Silica Gel Column tlc->column load Load Crude Product column->load elute Elute with Solvent Gradient load->elute collect Collect and Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine concentrate Remove Solvent combine->concentrate pure Pure Product concentrate->pure

References

Optimal Reaction Conditions for 5-Bromonicotinaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 5-Bromonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established literature and provide a starting point for optimization in specific research contexts.

I. Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the oxidation of the corresponding alcohol and a one-pot synthesis from 3,5-dibromopyridine (B18299).

Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

A reliable method for the synthesis of this compound involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.[1] This method is straightforward and generally provides good yields.

Experimental Protocol:

  • Dissolve 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) (1.5-2.0 eq.), to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Quantitative Data Summary:

Oxidizing AgentSolventTemperatureTypical YieldReference
PCCDCMRoom Temp.85-95%[1]
MnO₂DCM/ChloroformRoom Temp.80-90%[1]

Experimental Workflow:

cluster_synthesis Synthesis via Oxidation Start Start Dissolve Alcohol Dissolve 5-bromo-3-(hydroxymethyl)pyridine in DCM Start->Dissolve Alcohol Add Oxidant Add PCC or MnO₂ Dissolve Alcohol->Add Oxidant Stir Stir at Room Temperature Add Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Reaction Mixture Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.
One-Pot Synthesis from 3,5-Dibromopyridine

A more recent and efficient one-pot method utilizes 3,5-dibromopyridine as the starting material. This approach offers a higher overall yield and fewer synthetic steps.[2]

Experimental Protocol:

  • Prepare a Grignard reagent from 3,5-dibromopyridine (1.0 eq.) in an anhydrous solvent like Tetrahydrofuran (THF).

  • In a separate flask, under an inert atmosphere, cool the reaction vessel to -15°C.

  • Add the prepared Grignard reagent to a solution of a formylating agent, such as N,N-Dimethylformamide (DMF) (1.2 eq.), in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

Starting MaterialKey ReagentsTemperatureOverall YieldReference
3,5-DibromopyridineMg, DMF-15°C to RTUp to 90%[2]

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the pyridine (B92270) ring.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various arylboronic acids.[4][5]

Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent mixture, such as toluene (B28343)/water (4:1) or 1,4-dioxane/water.

  • Purge the flask with an inert gas (e.g., Argon) for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (for analogous bromopyridines):

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Doxane/H₂O908~92
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1006~95

Catalytic Cycle Diagram:

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Br) Pd0->PdII Ar-Br Transmetalation Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Ar'B(OH)₂ Base PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar->Product Boronic Ar'B(OH)₂ Boronic->PdII_Ar Base Base Base->PdII_Ar ArBr This compound ArBr->PdII

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[3][6]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary (for analogous bromopyridines):

AlkyneCatalyst SystemBaseSolventTemp.Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80°C4-6~93[7]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[7]
1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NHTHFRT3~89
Buchwald-Hartwig Amination

This reaction is used to form C-N bonds by coupling this compound with primary or secondary amines.[3][8][9]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%).

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110°C, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary (for analogous bromopyridines):

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-BuToluene10012~90
MorpholinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃1,4-Dioxane10016~85
AnilinePd₂(dba)₃ (1)BrettPhos (3)K₃PO₄t-AmylOH11018~92

III. Wittig Reaction

The Wittig reaction converts the aldehyde functionality of this compound into an alkene.[4]

Experimental Protocol:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide for an unstabilized ylide, or ethyl (triphenylphosphoranylidene)acetate for a stabilized ylide) (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Add a strong base such as potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi) (1.2 eq.) portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to 0°C.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

Ylide TypePhosphonium SaltBaseAlkene ProductStereoselectivityTypical Yield
UnstabilizedMethyltriphenylphosphonium bromidet-BuOK3-bromo-5-vinylpyridineN/A (terminal)70-85%
StabilizedEthyl (triphenylphosphoranylidene)acetate(none needed)Ethyl (E)-3-(5-bromopyridin-3-yl)acrylateE-selective80-95%

IV. Reductive Amination

Reductive amination allows for the synthesis of secondary and tertiary amines from this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

  • For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for several hours to overnight, monitoring by TLC.

  • Quench the reaction carefully with water or a basic aqueous solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary (General Conditions):

Amine TypeReducing AgentSolventAdditiveTypical Yield
Primary AliphaticNaBH(OAc)₃DCENone70-90%
Secondary AliphaticNaBH(OAc)₃DCEAcetic Acid65-85%
Primary AromaticNaBH₃CNMethanolAcetic Acid60-80%

Logical Relationship Diagram:

cluster_reductive_amination Reductive Amination Pathway Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Secondary or Tertiary Amine Product Reduction->Product

Logical steps in the reductive amination of this compound.

V. Important Considerations: Aldehyde Reactivity and Protecting Groups

The aldehyde group in this compound is reactive and can participate in side reactions under certain conditions, particularly in cross-coupling reactions that employ strong bases or high temperatures. This can lead to reduced yields and purification challenges. To mitigate these issues, protection of the aldehyde group as an acetal (B89532) is often recommended.

Acetal Protection Protocol:

  • Dissolve this compound (1.0 eq.) in toluene.

  • Add ethylene (B1197577) glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer and concentrate to obtain the protected aldehyde, which can often be used without further purification.

The acetal is stable under the conditions of most cross-coupling reactions and can be easily deprotected using mild acidic conditions after the desired transformation.

References

Application Notes and Protocols for the Purification of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of 5-bromonicotinaldehyde, a critical building block in the synthesis of novel pharmaceutical compounds. The protocols outlined below are designed to guide researchers in achieving high purity of this versatile reagent, which is essential for the reliability and reproducibility of subsequent synthetic steps and biological assays.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its aldehyde functionality and the bromo-substituted pyridine (B92270) core offer multiple reaction sites for derivatization.[1] Ensuring the purity of this compound is paramount, as impurities can lead to side reactions, lower yields, and complicate the purification of downstream products. This guide details two primary purification techniques: flash column chromatography and recrystallization, providing comprehensive protocols and troubleshooting advice.

Data Presentation

The following table summarizes the quantitative data associated with the purification of this compound.

ParameterFlash Column ChromatographyRecrystallization
Typical Purity >98% (Determined by HPLC/NMR)[2]>96-98%[3]
Post-Purification Yield 70-95% (Varies with substrate)[2]60-85%[4]
Melting Point 96.0 to 100.0 °C[3]98-102 °C[1]
Typical Eluent/Solvent Ethyl Acetate (B1210297) / Hexanes Gradient[2]Ethanol (B145695) or Ethanol/Water[4]
Stationary Phase Silica (B1680970) Gel[2]Not Applicable

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying crude this compound, especially for removing impurities with different polarities.[2]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

  • Glass column for chromatography

  • Fraction collector (optional)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal eluent for separation.[5] The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for this compound.[5]

    • Visualize the spots under UV light (254 nm).[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 10% ethyl acetate in hexanes).[2]

    • Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of cracks or air bubbles.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[5]

    • Dry Loading (Recommended for optimal separation): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.[2]

  • Elution:

    • Begin eluting with the initial, non-polar solvent.[5]

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 40% ethyl acetate in hexanes) to elute the this compound and then any more polar impurities.[2][5]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[5]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it is particularly useful if the crude material is mostly the desired product with minor impurities.[2][4]

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of ethanol and heat to boiling. If the solid dissolves completely, ethanol is a good candidate solvent. If it does not dissolve, try a mixture of ethanol and water. A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.[5]

    • If using a co-solvent system (e.g., ethanol/water), dissolve the product in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until turbidity is observed.[2]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[5]

    • For maximum crystal formation, place the flask in an ice bath.[2]

    • If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent.[2]

    • Allow the crystals to air dry or dry them in a vacuum oven to obtain the purified this compound.[5]

Troubleshooting

ObservationPotential CauseSuggested Solution
Column Chromatography: Product does not elute The compound is too polar for the eluent.Gradually increase the polarity of the mobile phase. A small percentage of methanol (B129727) can be added to the eluent for highly polar compounds.[5]
Column Chromatography: Peak Tailing The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds).[5]
Recrystallization: "Oiling Out" The compound is separating as a liquid instead of forming crystals.Use a solvent with a boiling point lower than the melting point of your compound. If using a mixed solvent system, you may have too much of the "good" solvent. Try adding more of the "poor" solvent to the hot solution until it just starts to become cloudy, then clarify by adding a drop of the "good" solvent and allow it to cool slowly.[5]
Recrystallization: Low Yield Too much solvent was used, or crystallization was incomplete.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_chromatography Method 1: Column Chromatography cluster_recrystallization Method 2: Recrystallization cluster_end Final Product Crude Crude this compound TLC TLC Analysis (Determine Eluent) Crude->TLC Solvent Solvent Selection (e.g., Ethanol) Crude->Solvent Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Gradient Elution (e.g., Hexanes/EtOAc) Loading->Elution Isolation_C Fraction Collection & Solvent Evaporation Elution->Isolation_C Pure Pure this compound (>98% Purity) Isolation_C->Pure Dissolution Dissolution in Minimal Hot Solvent Solvent->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Isolation_R Vacuum Filtration & Drying Cooling->Isolation_R Isolation_R->Pure ColumnChromatographyDetail Crude_Sample Crude Sample in DCM TLC_Plate Spot on TLC Plate Crude_Sample->TLC_Plate Develop Develop in Hexanes/EtOAc TLC_Plate->Develop Visualize Visualize under UV (254 nm) Develop->Visualize Optimal_Eluent Determine Optimal Eluent (Rf ~0.2-0.3) Visualize->Optimal_Eluent Prepare_Slurry Prepare Silica Gel Slurry in Initial Eluent Optimal_Eluent->Prepare_Slurry Pack_Column Pack Column Prepare_Slurry->Pack_Column Load_Sample Load Sample (Dry Loading Preferred) Pack_Column->Load_Sample Elute_Gradient Elute with Gradient (e.g., 10% -> 40% EtOAc) Load_Sample->Elute_Gradient Monitor_Fractions Monitor Fractions by TLC Elute_Gradient->Monitor_Fractions Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

References

Application Notes and Protocols for the Characterization of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Bromonicotinaldehyde, a key building block in organic synthesis and pharmaceutical development.[1] Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate identification, purity assessment, and quality control.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular FormulaC₆H₄BrNO[1][2]
Molecular Weight186.01 g/mol [1][2]
CAS Number113118-81-3[1]
AppearanceWhite to off-white crystalline powder or solid[2]
Melting Point98-102 °C[1]
SolubilitySoluble in organic solvents such as ethanol (B145695) and acetone[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
Aldehyde-H~10.0C=O~190
H-2~9.0C-5~120
H-4~8.8C-3~135
H-6~8.0C-2~155
C-4~140
C-6~152

Note: Predicted ¹³C NMR chemical shifts are based on computational models and comparison with similar structures. Experimental values may vary.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-pulse sequence.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Scans: 8-16 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts and coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c process_fid Process FID (FT, Phase/Baseline Correction) acquire_1h->process_fid acquire_13c->process_fid peak_assign Peak Assignment & Integration process_fid->peak_assign structure Structural Confirmation peak_assign->structure

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺185/187Molecular ion peak (presence of Br isotopes)
[M-H]⁺184/186Loss of a hydrogen atom
[M-CHO]⁺156/158Loss of the formyl group
[M-Br]⁺106Loss of the bromine atom
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

      • Final hold: 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Total Ion Chromatogram detect->chromatogram mass_spectrum Analyze Mass Spectrum chromatogram->mass_spectrum identify Identify Molecular & Fragment Ions mass_spectrum->identify HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis stock Prepare Stock Solution standards Prepare Working Standards stock->standards sample Prepare Sample Solution stock->sample inject Inject into HPLC standards->inject sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantification / Purity Calculation chromatogram->quantify report Generate Report quantify->report Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Thermal Analysis cluster_proc Data Analysis weigh Weigh 2-10 mg of Sample pan Place in TGA/DSC Pan weigh->pan instrument Load into TGA/DSC pan->instrument heat Heat under Controlled Atmosphere & Rate instrument->heat measure Measure Mass Change (TGA) or Heat Flow (DSC) heat->measure thermogram Analyze Thermogram measure->thermogram determine Determine Decomposition Temp (TGA) or Melting Point/Purity (DSC) thermogram->determine report Generate Report determine->report

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its pyridine (B92270) core, substituted with both an electron-withdrawing aldehyde group and a halogen, makes it a versatile precursor for a variety of heterocyclic compounds. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of this compound, providing detailed information about its molecular structure.

This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound, including detailed experimental protocols and a summary of predicted spectral data.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.[1][2][3][4] Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-29.0 - 9.2d~2.0
H-48.8 - 9.0t~2.0
H-68.4 - 8.6d~2.0
CHO10.0 - 10.2s-

Note: The protons on the pyridine ring exhibit small long-range couplings.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3135 - 138
C-4140 - 143
C-5120 - 123
C-6150 - 153
CHO190 - 193

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), 0.6-0.7 mL

    • Internal standard (e.g., Tetramethylsilane (TMS), 0 ppm)

    • 5 mm NMR tube

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., TMS).

    • Gently vortex the vial to ensure the complete dissolution of the sample.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

    • Processing:

      • Apply a Fourier transform to the Free Induction Decay (FID).

      • Phase the spectrum carefully.

      • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

      • Integrate all signals.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 0-220 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay: 2-5 seconds

    • Processing:

      • Apply a Fourier transform to the FID.

      • Phase the spectrum.

      • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent signal.

Mandatory Visualizations

The following diagrams illustrate the structure and logical workflow for the NMR analysis of this compound.

G cluster_0 This compound C1 C C2 C C1->C2 H6 H C1->H6 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C_CHO C C3->C_CHO C5 C C4->C5 H4 H C4->H4 N N C5->N Br Br C5->Br N->C1 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO

Caption: Chemical structure of this compound with atom numbering.

G cluster_workflow Experimental Workflow cluster_details Workflow Details prep Sample Preparation acq NMR Data Acquisition prep->acq Transfer to NMR dissolve Dissolve in Deuterated Solvent prep->dissolve proc Data Processing acq->proc FID h1_acq Acquire ¹H Spectrum acq->h1_acq c13_acq Acquire ¹³C Spectrum acq->c13_acq analysis Spectral Analysis proc->analysis Processed Spectra ft Fourier Transform proc->ft assignment Peak Assignment analysis->assignment transfer Transfer to NMR Tube dissolve->transfer phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration interpretation Structural Interpretation assignment->interpretation

Caption: Experimental workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde is a key building block in synthetic organic chemistry and drug discovery, frequently utilized in the synthesis of novel pharmaceutical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final products. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of this compound. These methods are invaluable for identity confirmation, purity assessment, impurity profiling, and quantitative analysis in various matrices.

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, targeting researchers, scientists, and drug development professionals.

Spectroscopic Data and Fragmentation Patterns

Mass spectrometry of this compound is characterized by the presence of a molecular ion peak and distinct fragment ions. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.[2][3]

Table 1: Key Mass Spectral Data for this compound

Ionm/z (mass-to-charge ratio)Notes
[M]⁺185/187Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
[M-H]⁺184/186Loss of a hydrogen atom from the aldehyde group.
[M-Br]⁺106Loss of the bromine atom.
[M-CO]⁺157/159Loss of a neutral carbon monoxide molecule from the aldehyde group.
Other Key Fragments78, 51Further fragmentation of the pyridine (B92270) ring.

Source: BenchChem[2]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on mass spectral fragmentation.

1.1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.[2][4]

  • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the same solvent.[4]

1.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL (splitless mode).[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[2]

    • Ramp: Increase to 250°C at a rate of 10°C/min.[2]

    • Final hold: 250°C for 5 minutes.[2]

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][5]

  • Mass Range: Scan from m/z 40-400.[2]

1.3. Data Analysis

  • The retention time of the analyte peak should be reproducible.

  • The mass spectrum of the peak should be compared with a reference spectrum or the expected fragmentation pattern (as detailed in Table 1) for confirmation of identity.

  • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For routine quantitative analysis, especially in complex matrices, LC-MS/MS is the recommended technique.[5] It offers high sensitivity and specificity. For aldehydes, a derivatization step is often employed to improve chromatographic retention and ionization efficiency.[6] Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone is a common and effective strategy.[6]

2.1. Sample Preparation and Derivatization

  • Sample Solution: Prepare a solution of this compound in acetonitrile (B52724) or methanol.

  • Internal Standard: For accurate quantification, use a stable isotope-labeled internal standard if available.

  • Derivatization:

    • To 1 mL of the sample solution, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[5]

    • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[5]

    • After cooling, the sample is ready for injection. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[5]

2.2. Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the protonated molecule of the DNPH derivative of this compound, and the product ions will be characteristic fragments.

Table 2: Summary of Analytical Method Performance (Typical Expectations)

ParameterGC-MSLC-MS/MS with Derivatization
Selectivity Very HighVery High
Sensitivity High (ng/mL range)Very High (pg/mL range)
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 10%< 5%
Typical Application Impurity profiling, identificationRoutine quality control, trace-level analysis

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve this compound in volatile solvent (1 mg/mL) prep2 Prepare dilute working solution (1-10 µg/mL) prep1->prep2 inj Inject 1 µL into GC prep2->inj sep Separation on HP-5ms column inj->sep ion Electron Ionization (EI) sep->ion det Mass Detection (m/z 40-400) ion->det proc Identify peak by retention time and mass spectrum det->proc quant Quantify using calibration curve proc->quant

Caption: Experimental workflow for GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare sample solution in acetonitrile/methanol prep2 Add DNPH solution prep1->prep2 prep3 Incubate at 40°C for 30 min prep2->prep3 inj Inject into LC prep3->inj sep Separation on C18 column inj->sep ion Electrospray Ionization (ESI+) sep->ion det Tandem MS Detection (MRM) ion->det proc Identify peak by retention time and MRM transitions det->proc quant Quantify using internal standard and calibration curve proc->quant

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 185/187 M_minus_H [M-H]⁺ m/z 184/186 M->M_minus_H - H• M_minus_Br [M-Br]⁺ m/z 106 M->M_minus_Br - Br• M_minus_CO [M-CO]⁺˙ m/z 157/159 M->M_minus_CO - CO frag1 [C₅H₄N]⁺ m/z 78 M_minus_Br->frag1 - HCN frag2 [C₄H₂N]⁺ m/z 64 frag1->frag2 - C₂H₂

Caption: Proposed fragmentation pathway.

References

HPLC methods for 5-Bromonicotinaldehyde analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromonicotinaldehyde, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] The purity and accurate quantification of this building block are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely utilized analytical technique for this purpose, offering high selectivity, sensitivity, and accuracy for the assessment of this compound.[1][3] This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Analytical Method Overview

The recommended method for the quantitative analysis of this compound is a reverse-phase HPLC method coupled with a UV detector. This approach separates compounds based on their polarity. A C18 column is a suitable stationary phase for this analysis, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic or phosphoric acid modifier is typically effective.[3]

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • Instrumentation : A standard HPLC system equipped with a UV detector is required.[3]

  • Column : A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]

  • Solvents : HPLC-grade acetonitrile, methanol, and water are necessary.

  • Reagents : Formic acid or phosphoric acid may be used as a mobile phase modifier.[3]

  • Standards : A reference standard of this compound with known purity is essential for accurate quantification.

2. Preparation of Solutions

  • Mobile Phase Preparation : A common mobile phase is a gradient mixture of acetonitrile and water containing 0.1% formic acid.[3] The exact gradient program should be optimized based on the specific column and system to achieve the best separation.

  • Standard Stock Solution : A stock solution of this compound can be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as acetonitrile or methanol.[3]

  • Calibration Standards : A series of calibration standards should be prepared by serially diluting the stock solution to cover the expected concentration range of the samples.[3]

  • Sample Preparation : Accurately weigh the sample containing this compound and dissolve it in the same solvent used for the standard solutions to a known volume.[3]

3. HPLC Method Parameters

The following are typical starting conditions for the HPLC analysis:

  • Flow Rate : 1.0 mL/min[3]

  • Injection Volume : 10 µL[3]

  • Column Temperature : 30 °C[3]

  • Detection Wavelength : The detection wavelength should be set at the maximum absorbance (λmax) of this compound, which can be determined by a UV scan (typically in the range of 200-400 nm).[3]

Data Presentation

The following table summarizes the typical quantitative performance characteristics of an HPLC-UV method for the analysis of this compound. These values are based on established analytical principles and data from analogous compounds.[3]

ParameterTypical Performance
Principle Separation based on polarity, detection by UV absorbance[3]
Selectivity High[3]
Sensitivity Moderate to High (ng/mL range)[3]
Linearity (R²) > 0.999[3]
Accuracy (% Recovery) 98-102%[3]
Precision (%RSD) < 2%[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols for the Functionalization of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine (B92270) ring with a bromine atom at the 5-position and an aldehyde at the 3-position, offers two distinct points for chemical modification. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[3] The aldehyde functionality provides a route for further transformations such as reductive amination, oxidation, or condensation reactions.[1]

Derivatives of this compound are key intermediates in the synthesis of complex molecules with potential biological activities, including kinase inhibitors targeting signaling pathways involved in cancer and inflammatory diseases.[2] This document provides detailed protocols for several key functionalization reactions of this compound, including data tables for condition selection and visual workflows to guide the experimental process.

General Experimental Workflow for Cross-Coupling Reactions

A generalized workflow for palladium-catalyzed cross-coupling reactions is essential for ensuring reproducibility and success. The process requires careful handling of reagents and maintenance of an inert atmosphere to protect the catalyst from deactivation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add this compound, Coupling Partner, & Base to an oven-dried Schlenk flask. inert 2. Evacuate and backfill flask with inert gas (e.g., Argon) at least 3 times. prep->inert solvent 3. Add degassed solvent(s) via syringe. inert->solvent catalyst 4. Add Palladium Catalyst and Ligand under positive flow of inert gas. solvent->catalyst heat 5. Heat and stir reaction mixture for the specified time. Monitor by TLC or LC-MS. catalyst->heat cool 6. Cool reaction to room temperature. heat->cool extract 7. Perform aqueous work-up. Extract with organic solvent. cool->extract purify 8. Dry, concentrate, and purify by column chromatography. extract->purify product Final Product purify->product

Caption: Generalized workflow for a Palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4] This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of 5-aryl-nicotinaldehydes.[5]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes common conditions for the Suzuki coupling of bromopyridine derivatives, which can be adapted for this compound.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.0)Toluene/H₂O10012~85
Arylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)Dimethoxyethane802-6Varies
Arylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane/H₂O12010Varies
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O80-1002-18Varies

Note: Yields are highly dependent on the specific arylboronic acid used and require optimization for each substrate. Data is representative for bromopyridine substrates.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition : Add a degassed solvent mixture, such as 4:1 toluene/water (10 mL), via syringe.[5][6]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[5]

  • Reaction : Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[5]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[4]

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-arylnicotinaldehyde.[4]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This method is highly efficient for synthesizing 5-alkynylnicotinaldehyde derivatives.

Data Presentation: Representative Sonogashira Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)DMF or THFRT - 802-12Varies
PhenylacetylenePd(PPh₃)₄ (2-5)CuI (1-5)DiisopropylamineTHFRT3~89
Terminal AlkynePd(OAc)₂ (2)CuI (4)Et₃N (2.0)Acetonitrile8012Varies
Terminal AlkynePd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃ (2.0)Dioxane10016Varies

Note: Data is representative for aryl bromide substrates and may require optimization. The reactivity of halides is typically I > Br > Cl.[6][7][8]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[6]

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition : Add a degassed solvent (e.g., 10 mL of THF) followed by a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).[6] Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction : Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up : Once complete, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[6][8]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[9] It is a cornerstone method for accessing 5-aminonicotinaldehyde (B1646756) derivatives, which are prevalent in pharmaceuticals.[10]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Amine PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene10018~95
MorpholinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (1.5)Dioxane10024~88
AnilinePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)t-BuOH11012Varies
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (2.2)THF654-18Varies

Note: Data is compiled from representative literature procedures for bromopyrimidine and related heteroaryl halides. Yields are isolated yields and may vary.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination
  • Catalyst Preparation : In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine (B1218219) ligand (e.g., Xantphos, 0.08 mmol). Evacuate and backfill the flask with argon three times.[10]

  • Reagent Addition : Under a positive flow of argon, add the base (e.g., NaOt-Bu, 1.4 mmol), followed by this compound (1.0 mmol), and the amine (1.2 mmol).[10]

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.[10]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate. Wash with brine (2 x 30 mL).[12]

  • Purification : Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize or purify the crude product by column chromatography to obtain the desired 5-amino-nicotinaldehyde derivative.[12]

Other Functionalization Methods

Beyond the primary cross-coupling reactions, this compound can undergo other valuable transformations such as Stille coupling and cyanation.

Stille Coupling

The Stille reaction couples the substrate with an organotin compound.[13] While effective, the toxicity of organostannane reagents is a significant drawback.[14]

  • Typical Conditions : A palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is used with an organotin reagent (e.g., R-SnBu₃) in a solvent like DMF or THF. Additives such as LiCl or CuI may be required.[14][15]

Cyanation

The bromo group can be displaced by a cyanide group to form 5-formylnicotinonitrile. This transformation introduces a versatile nitrile functional group.

  • Typical Conditions : Palladium-catalyzed cyanation often employs Zn(CN)₂ as a less toxic cyanide source compared to KCN or NaCN.[16] A common catalyst system is Pd₂(dba)₃ with a dppf ligand in a solvent like DMF.[16][17]

Visualization of Functionalization Pathways

The following diagram illustrates the diverse synthetic routes available starting from this compound.

G cluster_products Functionalized Products start This compound suzuki_prod 5-Aryl-nicotinaldehyde start->suzuki_prod Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) sonogashira_prod 5-Alkynyl-nicotinaldehyde start->sonogashira_prod Sonogashira Coupling (R-C≡CH, Pd/Cu Cat.) buchwald_prod 5-Amino-nicotinaldehyde start->buchwald_prod Buchwald-Hartwig Amination (R₂NH, Pd Cat.) stille_prod 5-Alkyl/Aryl-nicotinaldehyde start->stille_prod Stille Coupling (R-SnBu₃, Pd Cat.) cyanation_prod 5-Cyano-nicotinaldehyde start->cyanation_prod Cyanation (Zn(CN)₂, Pd Cat.)

Caption: Key functionalization pathways of this compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are valuable scaffolds for synthesizing kinase inhibitors.[2] Kinases like Janus kinase (JAK) and Spleen tyrosine kinase (Syk) are crucial components of signaling pathways that regulate immune responses and cell growth.[4][18] Dysregulation of these pathways is implicated in autoimmune diseases and cancers.[19]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors.[3] Inhibitors targeting this pathway can modulate immune responses.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding & Dimerization jak JAK (Janus Kinase) p_receptor Phosphorylated Receptor p_jak JAK-P (Active) jak->p_jak 2. Trans-phosphorylation stat STAT (Inactive) p_stat STAT-P p_receptor->stat 4. STAT Recruitment dimer STAT-P Dimer p_jak->stat 5. STAT Phosphorylation p_jak->p_receptor 3. Receptor Phosphorylation p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Nuclear Translocation transcription Gene Transcription (Inflammation, Proliferation) inhibitor JAK Inhibitor (e.g., from Nicotinaldehyde derivative) inhibitor->p_jak Blocks Activity

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex molecules. Its pyridine (B92270) core, functionalized with both a reactive aldehyde group and a bromine atom, offers multiple avenues for chemical modification. The aldehyde allows for the formation of various heterocyclic systems, while the bromine atom serves as a handle for cross-coupling reactions to introduce molecular diversity. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on established and scalable methodologies suitable for industrial and drug development applications. We present a comparative analysis of the primary synthetic routes, detailed experimental protocols for the most robust method, and visual diagrams to elucidate the synthetic pathways and workflows.

Comparison of Synthetic Routes

Two principal routes for the synthesis of this compound have been identified as viable for large-scale production: a traditional multi-step synthesis starting from nicotinic acid and a more recent one-pot synthesis from 3,5-dibromopyridine. The selection of the optimal route depends on factors such as cost of starting materials, available equipment, and desired purity of the final product.

ParameterEstablished Route: From Nicotinic AcidNewer Route: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride5-Bromo-3-pyridylmagnesium Chloride
Overall Yield ~60-75% (estimated)[1]Up to 90%[1]
Purity High, requires purification of intermediates[1]High, requires purification[1]
Reaction Conditions High temperatures, harsh reagents (SOCl₂, Br₂)[1]Milder temperatures (-15°C to 25°C), Grignard reagent[1]
Number of Steps 3[1]1 (one-pot)[1]
Scalability Established and scalable[1]Potentially scalable, requires inert conditions[1]

Logical Relationship: Synthesis of this compound

G NA Nicotinic Acid BNA 5-Bromonicotinic Acid NA->BNA Bromination (Br₂, SOCl₂, Fe catalyst) Yield: up to 93% BNC 5-Bromonicotinoyl Chloride BNA->BNC Chlorination (SOCl₂ or (COCl)₂) Final_Product_1 This compound BNC->Final_Product_1 Reduction (e.g., Rosenmund Reduction) DBP 3,5-Dibromopyridine Grignard Grignard Reagent Formation DBP->Grignard Formylation Introduction of Formyl Group (e.g., using DMF) Grignard->Formylation Final_Product_2 This compound Formylation->Final_Product_2

Caption: Comparative synthetic pathways to this compound.

Detailed Experimental Protocol: Established Route from Nicotinic Acid

This traditional and well-documented pathway is considered highly scalable and is broken down into three main stages.

Stage 1: Synthesis of 5-Bromonicotinic Acid

This initial step involves the direct bromination of nicotinic acid.

  • Reagents:

    • Nicotinic Acid

    • Thionyl chloride (SOCl₂)

    • Bromine (Br₂)

    • Powdered iron (catalyst)

    • 4N Sodium Hydroxide (B78521) (NaOH) solution

    • Ice water

    • Ethanol (for recrystallization)

  • Procedure:

    • To a suitable reaction vessel, charge nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and powdered iron (e.g., 1 g, 2% by weight of nicotinic acid).[2][3]

    • Heat the mixture to 70°C with stirring.[2][3]

    • Slowly add bromine (e.g., 40 ml, 0.78 mol) to the mixture over a period of 2 hours.[3]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.[2][3]

    • Following the reflux period, carefully distill off the excess bromine and thionyl chloride under reduced pressure.[3]

    • Cool the residue to 0°C in an ice bath.

    • Slowly add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the reaction mixture reaches 3.[2][3]

    • A precipitate of 5-bromonicotinic acid will form. Collect the solid by suction filtration.[2][3]

    • Wash the collected solid with ice water (e.g., 100 ml).[3]

    • For further purification, the crude product can be recrystallized from ethanol. The expected yield of purified 5-bromonicotinic acid is approximately 93%.[3]

Stage 2: Synthesis of 5-Bromonicotinoyl Chloride

The second stage involves the conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate is often used in the subsequent step without extensive purification.

  • Reagents:

    • 5-Bromonicotinic Acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane - optional)

  • Procedure:

    • In a dry reaction flask equipped with a reflux condenser and a gas outlet, suspend 5-bromonicotinic acid in an anhydrous solvent (if used).

    • Slowly add an excess of thionyl chloride (or oxalyl chloride) to the suspension.[2]

    • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[2]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.[4]

    • The resulting crude 5-bromonicotinoyl chloride, typically a pale yellow liquid or solid, can often be used directly in the next step.[4]

Stage 3: Reduction of 5-Bromonicotinoyl Chloride to this compound (Rosenmund Reduction)

The final step is the selective reduction of the acyl chloride to the aldehyde. The Rosenmund reduction is a well-established method for this transformation.[5][6]

  • Reagents:

    • 5-Bromonicotinoyl Chloride

    • Rosenmund catalyst (Palladium on Barium Sulfate, poisoned)

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • The Rosenmund reduction is a catalytic hydrogenation process.[5][6] The reaction is catalyzed by palladium on barium sulfate, which is often poisoned with a substance like quinoline-sulfur or thiourea (B124793) to prevent over-reduction of the aldehyde to an alcohol.[5][6]

    • In a suitable hydrogenation reactor, suspend the Rosenmund catalyst in an anhydrous solvent such as toluene.

    • Add the crude 5-bromonicotinoyl chloride to the suspension.

    • Pressurize the reactor with hydrogen gas and maintain vigorous stirring.

    • The reaction progress should be carefully monitored to ensure the reaction stops at the aldehyde stage.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography to yield a white to off-white crystalline solid.

Experimental Workflow: Large-Scale Synthesis of this compound

G start Start: Nicotinic Acid bromination Stage 1: Bromination - Add SOCl₂, Br₂, Fe catalyst - Heat to 70°C, then reflux for 6h start->bromination workup1 Workup 1 - Distill excess reagents - Neutralize with NaOH to pH 3 - Filter and wash precipitate bromination->workup1 intermediate1 Intermediate: 5-Bromonicotinic Acid workup1->intermediate1 chlorination Stage 2: Chlorination - React with excess SOCl₂ - Reflux until gas evolution ceases intermediate1->chlorination workup2 Workup 2 - Distill excess SOCl₂ under reduced pressure chlorination->workup2 intermediate2 Intermediate: Crude 5-Bromonicotinoyl Chloride workup2->intermediate2 reduction Stage 3: Rosenmund Reduction - Catalytic hydrogenation (Pd/BaSO₄, H₂) - Anhydrous solvent intermediate2->reduction workup3 Workup 3 - Filter catalyst - Remove solvent under reduced pressure reduction->workup3 purification Purification - Recrystallization or - Column Chromatography workup3->purification end Final Product: This compound purification->end

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • Thionyl chloride and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The chlorination and bromination reactions produce acidic gases (HCl, SO₂, HBr). Ensure the reaction setup includes a gas trap.

  • Hydrogen gas is highly flammable. The Rosenmund reduction must be carried out in a properly designed and maintained hydrogenation reactor with appropriate safety measures in place.

  • Grignard reagents (in the alternative route) are highly reactive and moisture-sensitive. This route requires strict anhydrous and inert atmosphere conditions.[1] Large-scale Grignard reactions can pose significant thermal hazards and require careful control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromonicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-Bromonicotinaldehyde. Below you will find frequently asked questions, a detailed troubleshooting guide for common issues leading to low yields, comparative data on synthetic routes, detailed experimental protocols, and workflow diagrams to illustrate key processes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a valuable building block in drug discovery? A1: this compound is a versatile precursor for a wide range of complex molecules due to its unique structural features.[1][2] The pyridine (B92270) ring is a common scaffold in many FDA-approved drugs, and the reactive aldehyde group and the bromine atom allow for diverse chemical transformations.[1][2][3] The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of various aryl and heteroaryl substituents.[1][2] This makes it a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[1][3]

Q2: What are the primary synthetic routes to this compound? A2: The main synthetic strategies include the oxidation of the corresponding alcohol (5-bromo-3-(hydroxymethyl)pyridine), the reduction of a 5-bromonicotinic acid derivative, or the formylation of a 3,5-dihalopyridine precursor via a Grignard or organolithium intermediate.[4][5]

Q3: What are the recommended storage conditions for this compound? A3: To prevent degradation, this compound and its derivatives should be stored in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[6] Aldehydes are susceptible to oxidation, so minimizing exposure to air and moisture is critical.[6]

Q4: My this compound is being used in a subsequent coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and I'm getting low yields. What could be the problem? A4: The aldehyde group in this compound is highly reactive and can participate in unwanted side reactions under typical palladium-catalyzed coupling conditions.[7] Common side reactions include reduction of the aldehyde to an alcohol, formation of an imine with amine reagents, or decarbonylation at high temperatures.[7] To avoid these issues and improve yields, protecting the aldehyde group as an acetal (B89532) before the coupling reaction is a robust strategy.[7]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields during the synthesis of this compound.

Issue / Observation Potential Cause(s) Recommended Action(s)
Low or No Conversion of Starting Material (e.g., 3,5-dibromopyridine) 1. Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is sensitive to moisture and air. Improper storage or handling can lead to degradation.[8] 2. Insufficiently Low Temperature: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[9] 3. Presence of Moisture: Trace amounts of water in the solvent or on the glassware will quench the organolithium reagent.1. Verify Reagent Activity: Titrate the n-BuLi solution before use to determine its exact molarity. Use fresh, properly stored reagents. 2. Maintain Low Temperature: Ensure the reaction flask is well-immersed in a dry ice/acetone bath and that the temperature is stable before adding reagents. 3. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.[9]
Formation of Multiple Products / Complex Mixture 1. Side Reactions with Formylating Agent: The aryllithium intermediate can react with the formylating agent (e.g., DMF) in undesired ways if not controlled. 2. Incorrect Stoichiometry: Using an incorrect ratio of organolithium reagent to starting material can lead to multiple lithiation events or unreacted starting material. 3. Vilsmeier-Haack Side Reactions: The Vilsmeier reagent is a weak electrophile and can react with any electron-rich species present.[10][11]1. Control Reagent Addition: Add the formylating agent slowly at a low temperature to control the reaction. 2. Optimize Stoichiometry: Carefully measure all reagents and consider a slight excess of the limiting reagent if one is particularly volatile or prone to degradation. 3. Purify Starting Materials: Ensure the starting arene for a Vilsmeier-Haack reaction is pure and free from electron-rich impurities.[8]
Product is an Alcohol (5-bromo-3-pyridinemethanol) instead of an Aldehyde Over-reduction: This is common when synthesizing the aldehyde from a carboxylic acid or acyl chloride. The reducing agent used was too strong or not selective.Use a Milder Reducing Agent: When reducing a 5-bromonicotinic acid derivative, use a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) to prevent over-reduction to the alcohol.[1]
Product is a Carboxylic Acid (5-bromonicotinic acid) instead of an Aldehyde Over-oxidation: When preparing the aldehyde by oxidation of 5-bromo-3-(hydroxymethyl)pyridine, the oxidizing agent may be too strong, or the reaction was left for too long. The aldehyde product itself can also oxidize upon exposure to air during workup or storage.[6]1. Choose a Selective Oxidant: Use a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).[4] 2. Monitor Reaction Closely: Follow the reaction progress by TLC and stop it as soon as the starting alcohol is consumed. 3. Minimize Air Exposure: Work up the reaction promptly and consider storing the purified product under an inert atmosphere.[6]
Significant Product Loss During Workup and Purification 1. Product Solubility: The product may have some solubility in the aqueous phase or the washing solvents, leading to loss.[12] 2. Strong Adsorption on Silica (B1680970) Gel: The polar nature of the pyridine-aldehyde can cause it to bind strongly to silica gel, resulting in incomplete elution.[6] 3. Decomposition on Silica Gel: Aldehydes can be sensitive to acidic silica gel, potentially leading to degradation or polymerization.[13]1. Optimize Extraction: Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can reduce the loss of polar products.[6] 2. Adjust Eluent Polarity: If the product is not eluting, gradually increase the polarity of the solvent system. Adding a small amount of methanol (B129727) may be necessary.[6] 3. Use Neutralized Silica or an Alternative Stationary Phase: Consider using neutral alumina (B75360) or deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.[13]

Comparative Yields of Synthetic Routes

The choice of synthetic pathway can significantly impact the overall yield of this compound. The following table summarizes reported yields for common methods.

Synthetic Route Starting Material Key Reagents Overall Yield Reference(s)
Multi-Step Synthesis Nicotinic AcidBr₂, SOCl₂, Reducing Agent~60-75%[5]
Lithium-Halogen Exchange 3,5-Dibromopyridine (B18299)n-BuLi, DMFUp to 90%[5]
Grignard Reaction 3,5-Dibromopyridinei-PrMgCl, DMFHigh[5]
Oxidation of Alcohol 5-bromo-3-(hydroxymethyl)pyridinePCC or MnO₂Variable[4]

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithium-Halogen Exchange from 3,5-Dibromopyridine

This one-pot method is often favored for its high yield.[5]

Materials:

Procedure:

  • Setup: Add 3,5-dibromopyridine (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Evacuate and backfill the flask with argon or nitrogen.

  • Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis via Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This method is a straightforward oxidation of the corresponding alcohol.[4]

Materials:

  • 5-bromo-3-(hydroxymethyl)pyridine

  • Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Celite or silica gel

Procedure:

  • Setup: To a round-bottom flask, add 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) and dissolve it in DCM.

  • Oxidation: Add the oxidizing agent (e.g., activated MnO₂, ~5-10 eq) portion-wise to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the solid byproducts. Wash the filter pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. If necessary, purify the crude product further by column chromatography.[4]

Visualized Workflows and Logic

G cluster_start Initial Observation cluster_analysis Reaction Analysis cluster_troubleshooting Troubleshooting Actions cluster_purification Purification Issues start Low Yield of this compound analysis Analyze TLC / LC-MS Data start->analysis incomplete Incomplete Reaction? analysis->incomplete side_products Side Products Observed? analysis->side_products no_product No Product Formed? analysis->no_product incomplete->side_products No action_incomplete Increase reaction time/temp Check reagent stoichiometry incomplete->action_incomplete Yes side_products->no_product No action_side_products Adjust temp Change reagent addition order Use milder reagents side_products->action_side_products Yes action_no_product Verify starting material quality Check reagent activity (e.g., titrate n-BuLi) Ensure anhydrous conditions no_product->action_no_product Yes purification_issue Low Yield After Purification no_product->purification_issue No action_incomplete->analysis action_side_products->analysis action_no_product->analysis action_purification Optimize chromatography (solvent, stationary phase) Check for losses during workup/extraction Consider recrystallization purification_issue->action_purification

Caption: Troubleshooting workflow for low yields.

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification setup1 1. Flame-dry glassware under vacuum setup2 2. Add 3,5-dibromopyridine & anhydrous THF setup1->setup2 setup3 3. Cool to -78 °C under Argon setup2->setup3 react1 4. Add n-BuLi dropwise @ -78 °C (Stir for 1 hr) setup3->react1 react2 5. Add anhydrous DMF dropwise @ -78 °C (Stir for 2 hrs) react1->react2 workup1 6. Quench with sat. aq. NH4Cl react2->workup1 workup2 7. Extract with Ethyl Acetate workup1->workup2 workup3 8. Wash, dry, and concentrate workup2->workup3 workup4 9. Purify via Column Chromatography workup3->workup4 product This compound workup4->product

References

identification of side products in 5-Bromonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in this compound problematic during cross-coupling reactions?

A1: The aldehyde group is highly reactive due to the electrophilic nature of its carbonyl carbon.[1] Under typical palladium-catalyzed coupling conditions, which often involve basic and nucleophilic reagents, the aldehyde can participate in several undesired side reactions. These competing reactions can lead to lower yields of the desired product and create complex purification challenges.[1]

Q2: What are the most common side reactions observed with this compound?

A2: The primary side reactions include:

  • Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol, forming (5-bromopyridin-3-yl)methanol.[1] This is often mediated by the palladium catalyst in the presence of a hydride source.

  • Imine Formation: In reactions involving amines, such as the Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.[1]

  • Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself to form a symmetrical biaryl compound, such as 5,5'-diformyl-3,3'-bipyridine. This is often promoted by the presence of oxygen or the use of Pd(II) precatalysts.[2]

  • Dehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of nicotinaldehyde. This can occur when the organopalladium intermediate reacts with a hydride source.[3]

  • Decarbonylation: At high temperatures, palladium catalysts can promote the loss of the formyl group, leading to products like 3,5-dibromopyridine (B18299) (if homocoupling also occurs).[1]

Q3: Should I protect the aldehyde group before running a coupling reaction?

A3: In many cases, protecting the aldehyde group is a highly effective strategy to prevent side reactions.[1] The most common method is the formation of an acetal (B89532), which is stable under the basic conditions of most coupling reactions and can be easily removed with mild acid afterward.[1] This approach generally leads to higher yields and purity of the final product.[1]

Troubleshooting Guides

Issue 1: Low yield in Suzuki Coupling and presence of multiple side products.

If you are experiencing low yields in your Suzuki coupling reaction with this compound, it is likely due to one or more of the common side reactions.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) start->check_byproducts alcohol Alcohol byproduct observed? check_byproducts->alcohol homocoupling Homocoupling byproduct observed? check_byproducts->homocoupling dehalogenation Dehalogenated byproduct observed? check_byproducts->dehalogenation sol_alcohol Reduce reaction temperature. Consider aldehyde protection. alcohol->sol_alcohol Yes sol_homocoupling Degas solvent thoroughly. Use Pd(0) catalyst (e.g., Pd(PPh3)4). Use bulky, electron-rich ligands (e.g., SPhos, XPhos). homocoupling->sol_homocoupling Yes sol_dehalogenation Optimize ligand and base. Ensure anhydrous conditions. dehalogenation->sol_dehalogenation Yes protect Protect aldehyde as an acetal sol_alcohol->protect sol_homocoupling->protect sol_dehalogenation->protect

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Issue 2: Formation of an imine byproduct in Buchwald-Hartwig Amination.

The formation of an imine is a common side reaction when using primary or secondary amines with this compound.

Possible Solutions:

  • Protect the Aldehyde: The most reliable solution is to protect the aldehyde as an acetal before performing the amination. The acetal is stable to the reaction conditions and can be deprotected afterward.

  • Use an Ammonia (B1221849) Equivalent: If synthesizing a primary aniline, consider using an ammonia equivalent like benzophenone (B1666685) imine, which can be less reactive towards the aldehyde under certain conditions.[1]

Data on Side Product Formation

While detailed quantitative analysis of each side product is not extensively reported, the following table summarizes the impact of protecting the aldehyde group on the overall yield of Suzuki coupling reactions.

StrategyTypical Yield of Desired ProductMajor Side Products Observed
Direct Coupling (Unprotected Aldehyde)20-50%Corresponding alcohol, debrominated starting material, homocoupling products.[1]
Acetal Protection Strategy75-95% (after deprotection)Minimal side products related to the aldehyde functionality.[1]

Key Reaction Pathways and Side Reactions

The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the points at which common side reactions diverge.

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L2) oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 dehalogenation Dehalogenation pd2->dehalogenation Hydride Source ar_pd_ar Ar-Pd(II)-Ar'(L2) tm->ar_pd_ar homocoupling Homocoupling tm->homocoupling O2 re Reductive Elimination ar_pd_ar->re re->pd0 product Ar-Ar' (Desired Product) re->product

Caption: Suzuki catalytic cycle with key side reaction pathways.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol uses ethylene (B1197577) glycol to protect the aldehyde group as a 1,3-dioxolane.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, a catalytic amount of p-TsOH·H₂O, and toluene.[1]

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 5-bromo-3-(1,3-dioxolan-2-yl)pyridine can often be used directly in the next step.

Protocol 2: Suzuki Coupling with Protected this compound

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of the acetal-protected this compound.

Materials:

  • 5-bromo-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Ethyl acetate (B1210297)

  • Brine

Equipment:

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine the protected this compound, arylboronic acid, and K₂CO₃.[1]

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.[1]

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be deprotected using mild acidic conditions, followed by purification.

General Purification Workflow

The following diagram outlines a general workflow for the purification of products from this compound reactions.

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with NaHCO3, brine) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound derivatives.

References

optimizing reaction temperature for 5-Bromonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromonicotinaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing reaction temperature.

Issue 1: Low Yield in the Bromination of Nicotinic Acid

  • Question: My synthesis of 5-bromonicotinic acid from nicotinic acid is resulting in a low yield. How can I optimize the reaction temperature to improve this?

  • Answer: Low yields in this bromination are often linked to suboptimal reaction temperatures. The process typically involves two key temperature-sensitive steps: the formation of nicotinoyl chloride with thionyl chloride, and the subsequent bromination.

    • Nicotinoyl Chloride Formation: This step is generally performed at a temperature range of 75-80°C. It is crucial to maintain the temperature within this range until the nicotinic acid has completely dissolved and the evolution of HCl gas has stopped.[1] Insufficient heating can lead to incomplete conversion to the acyl chloride intermediate, while excessive temperatures may promote side reactions.

    • Bromination: The bromination step requires a higher temperature, typically between 110-120°C. The dropwise addition of bromine should be carried out carefully over 2-3 hours within this temperature range.[1] Maintaining a steady temperature is critical; if the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if it is too high, there is an increased risk of over-bromination, leading to the formation of di- or polybrominated byproducts.[1]

Issue 2: Formation of Alcohol Byproduct in Suzuki Coupling of this compound

  • Question: During the Suzuki coupling of this compound with an arylboronic acid, I am observing a significant amount of the corresponding alcohol (5-bromo-3-pyridinemethanol) as a byproduct. What is causing this reduction and how can I prevent it?

  • Answer: The reduction of the aldehyde to an alcohol is a known side reaction in palladium-catalyzed couplings and is often exacerbated by high temperatures.[2] The palladium catalyst, in conjunction with the base and boronic acid, can facilitate this reduction.

    • Temperature Optimization: To minimize this side reaction, it is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[2] A typical starting point for optimization is in the range of 80-100°C.[2] If reduction is still observed, lowering the temperature further should be investigated.

    • Protecting Group Strategy: The most effective way to prevent the reduction of the aldehyde is to protect it as an acetal (B89532) before performing the Suzuki coupling. The acetal is stable under the basic conditions of the coupling reaction and can be easily removed afterward to regenerate the aldehyde.

Issue 3: Poor Regioselectivity and Over-bromination

  • Question: I am observing a mixture of isomers and over-brominated products in my reaction. How can temperature control help improve regioselectivity?

  • Answer: Poor regioselectivity and the formation of multiple brominated species are common challenges that can often be addressed by careful temperature management.

    • Lowering Reaction Temperature: Many bromination reactions are exothermic, and poor temperature control can lead to localized heating, which decreases selectivity.[3] For electrophilic aromatic brominations, lowering the reaction temperature, sometimes to as low as -30°C to -78°C, can significantly enhance regioselectivity.[3]

    • Slow Addition of Brominating Agent: The slow, dropwise addition of the brominating agent while maintaining a consistent and low temperature is crucial for controlling the reaction and preventing over-bromination.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes to this compound include:

  • From Nicotinic Acid: This involves the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by conversion to the acyl chloride and subsequent reduction to the aldehyde.[4]

  • From 3,5-Dibromopyridine (B18299): This method utilizes a Grignard reaction, where 3,5-dibromopyridine is converted to the corresponding Grignard reagent and then formylated. This one-pot reaction can offer high yields.[4]

  • Oxidation of 5-bromo-3-(hydroxymethyl)pyridine: This is a straightforward oxidation of the corresponding alcohol to the aldehyde using common oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).[5]

Q2: What is the typical melting point of this compound?

A2: The melting point of this compound is typically in the range of 96.0 to 100.0 °C.[5]

Q3: What are the main safety precautions to consider when working with this compound and its synthesis?

A3: this compound is classified as harmful and an irritant. It is harmful if swallowed and can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The synthesis may involve corrosive and hazardous reagents like bromine and thionyl chloride, so appropriate care must be taken.

Q4: Can the aldehyde group in this compound interfere with other reactions?

A4: Yes, the aldehyde group is highly reactive and can participate in side reactions, especially under basic or nucleophilic conditions.[2] Common side reactions include reduction to an alcohol, imine formation with amines, and decarbonylation at high temperatures.[2] In many cases, it is advisable to protect the aldehyde group, for instance as an acetal, before carrying out subsequent reactions like cross-couplings.[2]

Data Presentation

Table 1: Temperature Effects on the Synthesis of 5-Bromonicotinic Acid (from Nicotinic Acid)

StepReagentsTemperature (°C)Time (h)Observations/YieldReference
Acyl Chloride FormationNicotinic Acid, Thionyl Chloride75-806Complete dissolution of nicotinic acid and cessation of HCl gas evolution.[1][6]
BrominationNicotinoyl Chloride, Bromine110-12010-14Optimal range for monosubstitution. Yields can be up to 90% with an iron catalyst.[1][6]

Table 2: General Temperature Ranges for Reactions Involving this compound

Reaction TypeReactantsTemperature (°C)Typical Yield (%)NotesReference
Suzuki-Miyaura CouplingThis compound, Arylboronic Acid80-120Good to outstandingHigher temperatures can lead to reduction of the aldehyde.[7]
Friedländer AnnulationThis compound, Ketone80-150-For the synthesis of substituted 1,8-naphthyridines.[7]
Grignard Reagent Formation3,5-Dibromopyridine, Mg-15 to 25Up to 90%Milder conditions compared to the nicotinic acid route.[4]
Functionalized GrignardAryl Bromides with functional groups-78Good to moderateLow temperatures are crucial for the stability of functionalized Grignard reagents.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add nicotinic acid and thionyl chloride.

  • Heat the mixture to 75-80°C and stir for approximately 6 hours, or until the nicotinic acid dissolves and the evolution of HCl gas ceases.[1]

  • Bromination: Increase the temperature to 110-120°C.

  • Add bromine dropwise from the dropping funnel over a period of 2-3 hours.[1]

  • Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into chilled water or onto crushed ice.

  • Adjust the pH of the aqueous solution to 2.5-3.0 with a 30% sodium hydroxide (B78521) solution to precipitate the 5-bromonicotinic acid.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

  • Dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[5]

Mandatory Visualization

experimental_workflow_bromination cluster_start Step 1: Acyl Chloride Formation cluster_bromination Step 2: Bromination cluster_workup Step 3: Work-up & Isolation start Nicotinic Acid + Thionyl Chloride heat1 Heat to 75-80°C start->heat1 Mix stir1 Stir for 6h heat1->stir1 intermediate Nicotinoyl Chloride Intermediate stir1->intermediate heat2 Heat to 110-120°C intermediate->heat2 add_br2 Add Bromine dropwise (2-3h) heat2->add_br2 stir2 Stir for 10-14h add_br2->stir2 product_mixture Crude Reaction Mixture stir2->product_mixture cool Cool to RT product_mixture->cool quench Pour into ice water cool->quench adjust_ph Adjust pH to 2.5-3.0 with NaOH quench->adjust_ph precipitate Precipitate Forms adjust_ph->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product 5-Bromonicotinic Acid filter_dry->final_product

Caption: Experimental workflow for the synthesis of 5-Bromonicotinic Acid.

logical_relationship_suzuki cluster_temp Reaction Temperature cluster_outcome Reaction Outcome start This compound high_temp High Temperature (e.g., >120°C) optimal_temp Optimal Temperature (80-100°C) low_temp Low Temperature (e.g., <70°C) reduction Increased Aldehyde Reduction to Alcohol (Side Product) high_temp->reduction Leads to coupling Desired Suzuki Coupling (High Yield) optimal_temp->coupling Favors incomplete Incomplete Reaction (Low Yield) low_temp->incomplete May result in

Caption: Logical relationship between temperature and outcome in Suzuki coupling.

References

Technical Support Center: Strategies for Improving the Purity of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of 5-Bromonicotinaldehyde.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing significant product loss during the purification of this compound. What are the potential causes and how can I improve the yield?

A: Low recovery is a common issue that can arise from several stages of the purification process. Here are some frequent causes and their solutions:

  • Product Loss During Work-up: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with a suitable organic solvent. Back-extracting the combined organic layers with brine can also help minimize the loss of this polar compound into the aqueous phase.[1]

  • Incomplete Elution from Chromatography Column: Due to its polar nature, this compound can sometimes adsorb strongly to a silica (B1680970) gel column. If you suspect your product is not eluting completely, consider using a more polar solvent system. The addition of a small amount of a modifier like methanol (B129727) to your eluent can also facilitate complete elution.[1]

  • Loss in Mother Liquor during Recrystallization: If you are using recrystallization, your compound might be too soluble in the chosen solvent, leading to a significant amount of product remaining in the mother liquor.[1] To mitigate this, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] Alternatively, selecting a solvent system where the compound has lower solubility at room temperature is advisable.[1]

Issue 2: Persistent Impurities After Purification

Q: I am struggling to separate this compound from a persistent impurity. What strategies can I employ for better separation?

A: The co-elution of impurities is a frequent challenge in purification. Here are several strategies to enhance separation:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A gradient elution, which starts with a non-polar eluent and gradually increases in polarity, often yields better separation than an isocratic (constant solvent composition) elution.[1]

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using an alternative stationary phase. For polar compounds like this compound, reverse-phase chromatography (e.g., C18) or alumina (B75360) can offer different selectivity and may resolve the impurity.[1]

  • Consider a Different Purification Technique: If column chromatography proves ineffective, recrystallization can be a powerful alternative for crystalline solids like this compound.[1] The success of this method is highly dependent on the choice of solvent.[1]

Issue 3: "Oiling Out" During Recrystallization

Q: When I attempt to recrystallize my this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:

  • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point that is lower than the melting point of this compound (96-100 °C).[2]

  • Adjust the Solvent System: If you are using a mixed solvent system, you may have an excess of the "good" solvent (in which the compound is highly soluble).[1] Try adding more of the "poor" solvent (in which the compound is less soluble) to the hot solution until it just becomes cloudy. Then, add a drop of the "good" solvent to clarify the solution before allowing it to cool slowly.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from the synthesis or degradation of this compound. These may include:

  • Starting materials: Unreacted precursors from the synthesis, such as 5-bromo-3-(hydroxymethyl)pyridine if synthesis is via oxidation.[2]

  • Side-reaction products: During synthesis, side reactions can occur. For instance, in coupling reactions, the aldehyde group can be reduced to an alcohol.[3]

  • Oxidation Product: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 5-bromonicotinic acid. This is more likely if the compound is exposed to air and moisture over time.[1][4]

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To prevent degradation, this compound and its derivatives should be stored in a cool, dry, and dark place.[1] It is preferable to store it under an inert atmosphere, such as nitrogen or argon, as aldehydes are prone to oxidation.[1][4]

Q3: Can I use silica gel for the purification of this compound derivatives?

A3: Yes, silica gel is a standard choice for the normal-phase column chromatography of moderately polar compounds like this compound and its derivatives.[1]

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation. By spotting the crude mixture, starting materials, and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can effectively track the separation of your desired compound from any impurities.[1]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesCommon Purity Range Achieved
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can be very effective for removing small amounts of impurities from a solid sample.>98%
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase as a mobile phase passes through it.[5]Highly versatile and can be used to separate complex mixtures.95-99%

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, with detection by UV absorbance.[6]Routine quality control, purity assessment, and stability studies.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with detection by mass fragmentation.[6]Impurity profiling and identification of trace-level impurities.[6]
UV-Vis Spectroscopy Quantification based on the absorbance of UV-Visible light.[6]Simple and rapid concentration checks, often used for in-process monitoring.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane (B109758) and spot it on a silica gel TLC plate. Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% ethyl acetate (B1210297) in hexanes) to determine the optimal eluent for separation.[1] Visualize the spots under UV light.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (wet loading) and carefully add it to the top of the packed column.[1]

  • Elution: Begin eluting with the initial non-polar solvent. Collect fractions and continuously monitor their composition by TLC. Gradually increase the polarity of the eluent based on the initial TLC analysis to elute the desired compound and then any more polar impurities.[1]

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. While heating and swirling, add a chosen solvent dropwise until the solid just dissolves.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]

  • Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a vacuum oven.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve column Load onto Silica Gel Column dissolve->column elute Elute with Solvent Gradient column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_yield Low Yield cluster_purity Persistent Impurities cluster_oiling Oiling Out start Purification Issue Encountered q_yield Is the yield unexpectedly low? start->q_yield q_purity Are there persistent impurities? start->q_purity q_oiling Is the product 'oiling out'? start->q_oiling a_workup Optimize work-up extractions q_yield->a_workup Yes a_elution Use more polar eluent q_yield->a_elution Yes a_recryst Concentrate mother liquor q_yield->a_recryst Yes a_chrom Optimize chromatography conditions (solvent/stationary phase) q_purity->a_chrom Yes a_switch Switch to recrystallization q_purity->a_switch Yes a_solvent Use a lower boiling point solvent q_oiling->a_solvent Yes a_solvent_mix Adjust mixed solvent ratio q_oiling->a_solvent_mix Yes

Caption: Troubleshooting logic for common issues in this compound purification.

References

stability and degradation of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromonicotinaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the .

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound degradation?

A1: this compound is an aromatic aldehyde and is primarily susceptible to degradation through oxidation and hydrolysis.[1] Key factors that can accelerate its degradation include:

  • pH: Extreme pH values can catalyze degradation. Basic conditions (pH > 9) can promote the oxidation of the aldehyde group to a carboxylic acid, while acidic conditions (pH < 5) may facilitate hydrolysis.[1]

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the aldehyde.[1] It is considered an air-sensitive compound.[2]

  • Light: Exposure to light, especially UV light, can provide the energy needed for photodegradation.[1]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[1][3]

  • Solvent Choice: The solvent can impact stability. Protic solvents, particularly water, can participate in hydrolysis reactions.[1]

Q2: What are the visible signs that my this compound sample may be degrading?

A2: While degradation is not always visible, you may observe several signs:

  • A color change in the solid or solution, often turning off-white to yellow or brown.[1][4]

  • The formation of a precipitate, which could be an insoluble degradation product or a polymer.[1][5]

  • Inconsistent experimental results, such as lower than expected yields or the appearance of unexpected byproducts in your reaction analysis.[1]

Q3: How should I properly store solid this compound?

A3: To maintain its integrity, solid this compound should be stored in a tightly sealed container, protected from light and air.[6][7] Specific temperature recommendations vary, but a common practice is to store it in a refrigerator at 2-8°C or at 4°C under a nitrogen atmosphere.[4][8]

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: For maximum stability, stock solutions should be prepared using a dry, appropriate solvent.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes after preparation.[4] Store solutions under a nitrogen atmosphere at low temperatures.[4] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[4] When using DMSO, ensure it is newly opened and not hygroscopic, as water content can impact solubility and stability.[4]

Q5: Can dilution in alcohol improve the stability of aldehydes like this one?

A5: Yes, for aliphatic aldehydes, dilution in a primary alcohol is a common strategy for improving stability. In alcohol, they can form hemi-acetals, which are more stable than the neat aldehyde.[5] This practice helps prevent oxidation to the corresponding carboxylic acid or polymerization into trimers.[5]

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Duration Atmosphere Additional Notes
Solid 2-8°C Long-term Standard Store in a tightly sealed container away from light.[7][8]
Solid 4°C Long-term Inert (Nitrogen) Recommended for optimal stability.[4]
Stock Solution -20°C ~1 month Inert (Nitrogen) Aliquot to avoid freeze-thaw cycles.[4]

| Stock Solution | -80°C | ~6 months | Inert (Nitrogen) | Preferred for long-term solution storage.[4] |

Table 2: Summary of Factors Affecting Stability

Factor Effect on this compound Mitigation Strategy
Oxygen/Air Promotes oxidation of the aldehyde to a carboxylic acid.[1] Store solid and solutions under an inert atmosphere (e.g., Nitrogen).[2][4] Keep containers tightly sealed.[7]
Light Can induce photodegradation.[1] Store in amber vials or protect from light with foil.[6][9]
Temperature Higher temperatures accelerate all degradation pathways.[1] Store at recommended cool temperatures (e.g., 2-8°C for solid, -20°C to -80°C for solutions).[4][8]
pH Basic (>9) and acidic (<5) conditions catalyze oxidation and hydrolysis, respectively.[1] Maintain neutral pH in aqueous solutions where possible. Use buffered solutions if pH control is critical for the experiment.

| Moisture/Water | Can cause hydrolysis of the aldehyde.[1] | Use anhydrous solvents for preparing stock solutions. Store in a dry place.[10] |

Table 3: Comparison of Analytical Methods for Purity Assessment

Parameter HPLC with UV Detection GC-MS UV-Vis Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.[11] Separation based on volatility, detection by mass fragmentation.[11] Quantification based on UV-Visible light absorbance.[11]
Selectivity High Very High Low to Moderate
Sensitivity Moderate to High (ng/mL) Very High (pg/mL) Low (µg/mL)
Notes Robust for routine quality control and stability studies.[11] Ideal for impurity profiling but may require derivatization for aldehydes to improve stability.[11][12] Best for simple, rapid concentration checks.[11]
Typical Application Routine purity assessment, stability studies.[11] Impurity identification, trace-level analysis.[11] In-process monitoring.[11]

Data adapted from BenchChem, 2025.[11]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC with a UV or PDA detector.[1]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: Acetonitrile (B52724) or Methanol.

  • Gradient: A suitable gradient should be developed (e.g., start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Scan the UV spectrum of a pure standard to determine the λmax (typically around 260-280 nm).[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute to create calibration standards and test samples.[11]

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and degradation pathways.

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent like DMSO or acetonitrile at a known concentration (e.g., 1 mg/mL).[1]

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions, keeping an unstressed control sample protected from light at room temperature.[1]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[13]

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period. Keep a control sample wrapped in foil at the same temperature.[1]

    • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.[13]

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples, including the control, by HPLC (as per Protocol 1) and LC-MS to identify and characterize any degradation products.[1]

Visualizations

G A This compound B 5-Bromonicotinic Acid A->B Oxidation (O₂, H₂O₂, Base) C Other Degradation Products A->C Hydrolysis (Acid) Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

G start Inconsistent Results or Suspected Degradation check_purity Analyze sample by HPLC (Compare to standard) start->check_purity obs_color Is the solid or solution discolored (yellow/brown)? obs_precipitate Has a precipitate formed in solution? obs_color->obs_precipitate No cause_oxidation Probable Cause: Oxidation / Photodegradation obs_color->cause_oxidation Yes cause_hydrolysis Probable Cause: Hydrolysis / Polymerization obs_precipitate->cause_hydrolysis Yes action_storage Action: Review storage (Inert gas, light protection, temperature). Use fresh sample. obs_precipitate->action_storage No end_ok Purity >95%. Issue may be elsewhere in protocol. check_purity->end_ok  Yes end_bad Purity <95%. Significant degradation. check_purity->end_bad  No cause_oxidation->action_storage action_solvent Action: Check solvent purity (anhydrous?). Adjust pH if applicable. Use fresh sample. cause_hydrolysis->action_solvent end_bad->obs_color

Caption: Troubleshooting workflow for stability issues.

References

common challenges in handling 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the storage and handling of this compound?

This compound is a solid at room temperature that requires specific storage conditions to maintain its integrity.[1] It is recommended to store the compound at 4°C under a nitrogen atmosphere.[2] The compound is also known to be air-sensitive, so minimizing exposure to the atmosphere is crucial.[3] For solutions, it is advised to store them at -80°C for up to six months or -20°C for one month, also under nitrogen.[2]

Q2: In which solvents is this compound soluble?

This compound is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[1][2] It is, however, insoluble in water.[3] When preparing stock solutions in DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]

Q3: What are the main safety precautions to take when working with this compound?

This compound is classified as harmful and an irritant. It is harmful if swallowed and can cause skin and serious eye irritation.[1][4] Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All work should be conducted in a well-ventilated fume hood.[1] In case of contact with skin or eyes, wash the affected area immediately and thoroughly with water.[5] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6]

Troubleshooting Guides

Issue 1: Low Yields and Side Reactions in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am experiencing low yields in my Suzuki or Buchwald-Hartwig coupling reaction with this compound. What are the likely causes and solutions?

Answer: The high reactivity of the aldehyde group is a common culprit for low yields and the formation of side products in palladium-catalyzed coupling reactions.[7]

Common Side Reactions:

  • Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol, especially at elevated temperatures.[7]

  • Imine Formation: In reactions involving amines (like Buchwald-Hartwig amination), the amine can react with the aldehyde to form an imine.[7]

  • Decarbonylation: At high temperatures, the palladium catalyst can sometimes promote the removal of the aldehyde group.[7]

Troubleshooting Steps:

  • Protect the Aldehyde Group: The most effective solution is to protect the aldehyde as an acetal (B89532) before the coupling reaction. This protecting group is stable under the reaction conditions and can be easily removed afterward.[7]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.[7]

  • Use a Highly Active Catalyst System: For Buchwald-Hartwig reactions, employing a modern, highly active catalyst system (e.g., using a ligand like XPhos) may favor the desired C-N coupling over imine formation.[7]

  • Use a Protected Amine Equivalent: In some cases, using an ammonia (B1221849) equivalent like benzophenone (B1666685) imine can be beneficial as it may be less reactive towards the aldehyde.[7]

Issue 2: Difficulties in Product Purification

Question: I am struggling to purify the product of my reaction involving this compound. What purification strategies can I employ?

Answer: Purification of this compound derivatives can be challenging due to the polarity of the pyridine (B92270) ring and the reactivity of the aldehyde.

Common Purification Problems and Solutions:

  • Low Recovery After Column Chromatography: The polar nature of the product might cause it to strongly adhere to the silica (B1680970) gel column. To mitigate this, you can try using a more polar eluent system or switch to a different stationary phase like alumina (B75360) or reverse-phase silica (C18).[8]

  • Co-elution of Impurities: If impurities are co-eluting with your product, systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase for separation. A gradient elution often provides better separation than an isocratic one.[8]

  • Product "Oiling Out" During Recrystallization: This occurs when the compound separates as a liquid instead of forming solid crystals. This can be caused by using a solvent with a boiling point higher than the melting point of your compound or having too much of a "good" solvent in a mixed solvent system. Try using a lower boiling point solvent or adjusting the solvent ratio.[8]

  • Loss of Product in Mother Liquor: If your compound is too soluble in the recrystallization solvent, you may lose a significant amount of product. To improve recovery, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Alternatively, choose a solvent in which your product has lower solubility at room temperature.[8]

Quantitative Data Summary

PropertyValueReference(s)
Molecular FormulaC₆H₄BrNO[1]
Molecular Weight186.01 g/mol [1]
AppearanceWhite to off-white crystalline powder or solid[9]
Melting Point96-102 °C[1]
Boiling Point251.1 °C (Predicted)[1]
SolubilitySoluble in organic solvents such as ethanol and acetone; Insoluble in water.[1][3]
Storage (Solid)4°C, stored under nitrogen[2]
Storage (In Solution)-80°C (6 months); -20°C (1 month), stored under nitrogen[2]
Reaction TypeStrategyExpected YieldCommon Side ProductsReference(s)
Suzuki CouplingDirect (Unprotected)20-50%Corresponding alcohol, debrominated starting material[7]
Suzuki CouplingAcetal Protection75-95%Minimal side products[7]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a 1,3-dioxolane (B20135) acetal.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous MgSO₄

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in toluene.

  • Add ethylene glycol (typically 1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 5-bromo-3-(1,3-dioxolan-2-yl)pyridine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.[7]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura reaction between this compound and an arylboronic acid.

Materials:

  • This compound (or its acetal-protected form)

  • Arylboronic acid (typically 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by flash column chromatography.[10]

Visualizations

G cluster_challenges Common Challenges with this compound cluster_solutions Recommended Solutions reactivity High Aldehyde Reactivity protection Protecting Group Strategy (Acetal) reactivity->protection Mitigates Side Reactions optimization Optimize Reaction Conditions reactivity->optimization Reduces Side Reactions purification Purification Difficulties chromatography Optimize Chromatography purification->chromatography Improves Separation stability Storage & Stability Issues storage Inert Atmosphere & Low Temperature stability->storage Ensures Compound Integrity

Caption: Troubleshooting logic for handling this compound.

G start This compound protect Acetal Protection (Ethylene Glycol, p-TsOH) start->protect coupling Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) protect->coupling deprotect Deprotection (Aqueous Acid) coupling->deprotect product Final Biaryl Aldehyde Product deprotect->product

References

Technical Support Center: Enhancing the Solubility of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing solubility challenges with 5-Bromonicotinaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature that is generally soluble in organic solvents such as ethanol (B145695), acetone, and DMSO.[1][2][3] Its solubility in aqueous media is expected to be low, a common characteristic for many pyridine (B92270) derivatives and aromatic aldehydes.[4][5][6] For instance, in DMSO, its solubility has been reported as 100 mg/mL, often requiring sonication.[3]

Q2: My this compound is not dissolving in my aqueous buffer. What is the first and simplest method I should try?

A2: The most straightforward initial approach is pH adjustment. Since this compound is a pyridine derivative, it behaves as a weak base.[7] Lowering the pH of your aqueous solution can significantly increase its solubility.

Q3: How does adjusting the pH increase the solubility of this compound?

A3: Pyridine-based compounds are typically weak bases.[7] By lowering the pH of the solution with an acid (e.g., HCl), the nitrogen atom on the pyridine ring becomes protonated. This forms a pyridinium (B92312) cation, a salt which is significantly more polar and, therefore, more soluble in water than the neutral free base form.[7][8] For effective solubilization, it is often recommended to adjust the pH to at least two units below the compound's pKa.[7]

Q4: My experimental conditions are pH-sensitive. What are other common techniques to improve solubility?

A4: If altering the pH is not feasible, two widely used methods are co-solvency and the use of surfactants.[9][10]

  • Co-solvency involves adding a water-miscible organic solvent to your aqueous solution to reduce the overall polarity of the solvent system, which can help dissolve hydrophobic compounds.[11][12]

  • Surfactants can be used for micellar solubilization. Above a specific concentration (the critical micelle concentration), surfactant molecules form micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility in water.[13][14]

Q5: What is co-solvency, and which co-solvents are effective?

A5: Co-solvency is a technique that increases the solubility of poorly soluble compounds by adding a water-miscible organic solvent (a co-solvent) to the primary aqueous solvent.[11][15] This works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] Commonly used, low-toxicity co-solvents in pharmaceutical and research settings include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs, such as PEG 400).[7][9][11]

Q6: If standard methods are insufficient, is there a more advanced technique to consider?

A6: Yes, if simpler methods do not provide the required solubility, you can explore complexation, particularly with cyclodextrins.[4][16] This technique involves creating an "inclusion complex," where the this compound molecule (the "guest") is encapsulated within the hydrophobic inner cavity of a cyclodextrin (B1172386) molecule (the "host").[4] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water, significantly enhancing the drug's apparent solubility.[4][7]

Troubleshooting Guides

Issue 1: The compound dissolves initially but then precipitates out of the solution.

  • Possible Cause:

    • Supersaturation: The initial dissolution method may have created a temporary, unstable supersaturated solution.

    • pH Drift: The pH of the solution may have shifted over time, moving into a range where the compound is less soluble.[7]

    • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.[12]

  • Troubleshooting Steps:

    • Verify pH: Re-measure the pH of the solution to ensure it has not changed. Adjust if necessary.[7]

    • Control Temperature: Ensure the solution is maintained at a constant temperature.

    • Determine Thermodynamic Solubility: The observed phenomenon may be the difference between kinetic and thermodynamic solubility. Allow the solution to equilibrate for a longer period (e.g., 24-48 hours) with stirring to determine the true thermodynamic solubility.

Issue 2: Experimental results are inconsistent when using a stock solution of this compound.

  • Possible Cause:

    • Degradation: Aldehydes can be susceptible to oxidation, especially when exposed to air, light, or non-optimal pH conditions.[17] The stock solution may have degraded over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Prepare a new stock solution from solid material, preferably using a high-purity, anhydrous solvent like DMSO.[17]

    • Proper Storage: Store stock solutions in small aliquots under an inert atmosphere (nitrogen or argon) and at low temperatures (-20°C for short-term, -80°C for long-term) to minimize degradation.[3][17]

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[17]

Issue 3: A single solubilization method does not achieve the target concentration.

  • Possible Cause:

    • Method Limitation: The chosen technique (e.g., pH adjustment alone) has reached its maximum solubilizing capacity for this compound under your conditions.

  • Troubleshooting Steps:

    • Combine Methods: Synergistic effects can often be achieved by combining techniques. For example, use a co-solvent system (e.g., 10% ethanol in water) and then adjust the pH of that mixed-solvent system.

    • Explore Advanced Techniques: If combined methods are still insufficient, proceed to more advanced strategies such as forming an inclusion complex with a cyclodextrin.

Data Presentation: Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Agents / ParametersKey Considerations
pH Adjustment Converts the weakly basic pyridine moiety to its more soluble cationic salt form (pyridinium).[7]Hydrochloric acid (HCl), Acetic acid, Formate buffer. Adjust pH to be < pKa.The final pH must be compatible with the experimental system and compound stability.[17]
Co-solvency Reduces the polarity of the aqueous solvent system, decreasing the energy required to solvate the hydrophobic solute.[11][12]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.High concentrations of organic solvents may be incompatible with biological assays. Potential for precipitation upon dilution.[18]
Micellar Solubilization Surfactants form micelles that encapsulate the hydrophobic compound in their core, increasing its apparent water solubility.[9][19]Polysorbates (e.g., Tween® 80), Sodium Dodecyl Sulfate (SDS).Must be used above the Critical Micelle Concentration (CMC). Surfactants can interfere with some biological assays.
Inclusion Complexation The hydrophobic "guest" molecule (this compound) is encapsulated within a "host" molecule (cyclodextrin) that has a hydrophilic exterior.[4][7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Requires a good fit between the host and guest molecules. Can be a more costly method.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To increase the aqueous solubility of this compound by forming its hydrochloride salt.

  • Materials: this compound, Deionized water, 1 M Hydrochloric acid (HCl), pH meter.

  • Procedure:

    • Weigh the desired amount of this compound and add it to the required volume of deionized water.

    • Stir the suspension vigorously using a magnetic stirrer.

    • Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH.

    • Continue adding acid and stirring until the solid material completely dissolves.

    • Record the final pH of the clear solution. If a specific final concentration is needed, ensure the volume added by the acid is accounted for or use a more concentrated acid to minimize volume changes.

Protocol 2: Solubility Enhancement Using a Co-solvent System

  • Objective: To dissolve this compound using a water/ethanol co-solvent system.

  • Materials: this compound, Deionized water, Ethanol (200 proof, anhydrous).

  • Procedure:

    • Determine the final desired concentration and volume. For a 10% ethanol co-solvent system, 10% of the final volume will be ethanol.

    • Weigh the required amount of this compound and place it in a volumetric flask.

    • First, add the required volume of ethanol to the flask. Swirl or sonicate briefly to dissolve the compound in the organic solvent.

    • Once the compound is dissolved in the ethanol, slowly add deionized water to the final volume mark while stirring.

    • Continue to stir until a homogenous, clear solution is obtained. Note: Always add the organic co-solvent first to wet and dissolve the compound before adding water to prevent precipitation.

Protocol 3: Preparation of an Inclusion Complex with HP-β-Cyclodextrin (Kneading Method)

  • Objective: To prepare a solid inclusion complex of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

  • Materials: this compound, HP-β-CD, Ethanol, Water.

  • Procedure:

    • Place a 1:1 molar ratio of HP-β-CD into a mortar.

    • Add a small amount of a 50:50 (v/v) ethanol/water mixture to the HP-β-CD to form a paste.

    • Add a 1:1 molar equivalent of this compound to the paste.

    • Knead the mixture thoroughly with a pestle for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the ethanol/water mixture if it becomes too dry.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • The resulting dried complex can be crushed into a fine powder and should be tested for its improved dissolution characteristics in aqueous media.

Mandatory Visualization

G start Initial State: This compound Fails to Dissolve in Aqueous Medium check_ph Is pH modification permissible for the experiment? start->check_ph adjust_ph Adjust pH to < pKa (e.g., pH 2-4) using a suitable acid (HCl). check_ph->adjust_ph Yes check_cosolvent Are organic co-solvents (e.g., EtOH, PEG 400) compatible with the assay? check_ph->check_cosolvent No success1 SUCCESS: Compound Dissolved adjust_ph->success1 use_cosolvent Prepare solution using a co-solvent (e.g., 10-30% v/v). Optionally, combine with pH adjustment. check_cosolvent->use_cosolvent Yes check_surfactant Are surfactants (e.g., Tween® 80) compatible with the assay? check_cosolvent->check_surfactant No success2 SUCCESS: Compound Dissolved use_cosolvent->success2 use_surfactant Prepare solution with a surfactant above its Critical Micelle Concentration (CMC). check_surfactant->use_surfactant Yes advanced_methods Explore Advanced Methods: - Inclusion Complexation (Cyclodextrins) - Solid Dispersions check_surfactant->advanced_methods No success3 SUCCESS: Compound Dissolved use_surfactant->success3

Caption: Troubleshooting workflow for increasing the solubility of this compound.

References

Technical Support Center: Refining the Purification of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of 5-Bromonicotinaldehyde.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Purification

Q1: I'm experiencing a significant loss of my this compound during purification. What are the potential causes and how can I improve the yield?

A: Low recovery of this compound can arise from several factors throughout the purification process. Here are common causes and their solutions:

  • Product Loss During Work-up: Ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple extractions. Back-extraction of the combined organic layers with brine can minimize the loss of polar products into the aqueous phase.[1]

  • Incomplete Elution from Chromatography Column: The polar nature of this compound may lead to strong adsorption on the silica (B1680970) column. If your product is not eluting, a more polar solvent system or the addition of a small amount of a modifier like methanol (B129727) may be necessary to ensure complete elution.[1]

  • Loss in Mother Liquor during Recrystallization: If you are using recrystallization for purification, your compound might be too soluble in the chosen solvent, leading to significant loss in the mother liquor. To address this, you can try to concentrate the mother liquor and re-cool to obtain a second crop of crystals. Alternatively, selecting a solvent system where the compound has lower solubility at room temperature is crucial.[1]

  • Degradation on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. Deactivating the silica gel with triethylamine (B128534) or switching to a different stationary phase like alumina (B75360) can mitigate this issue.[2][3]

Issue 2: Persistent Impurities After Purification

Q2: I am unable to separate this compound from a persistent impurity. What strategies can I employ for better separation?

A: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, often provides better separation than an isocratic (constant solvent composition) elution.[1]

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar compounds, reverse-phase chromatography (e.g., C18) or alumina can offer different selectivity.[1]

  • Consider a Different Purification Technique: If chromatography is not effective, recrystallization can be a powerful alternative for crystalline solids. The choice of solvent is critical for successful recrystallization.[1]

  • Chemical Treatment: Consider if the impurity has a functional group that can be chemically altered to facilitate separation. For example, an acidic impurity can often be removed with a basic wash during the work-up.[1]

Issue 3: "Oiling Out" During Recrystallization

Q3: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the melting point of the solid is lower than the boiling point of the solvent. Here are some solutions:

  • Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.[1]

  • Adjust the Solvent System: If using a mixed solvent system, you may have too much of the "good" solvent (in which the compound is highly soluble). Try adding more of the "poor" solvent (in which the compound is less soluble) to the hot solution until it just starts to become cloudy, then clarify by adding a drop of the "good" solvent and allow it to cool slowly.[1]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can encourage crystal lattice formation instead of oiling out.[4]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4]

Frequently Asked Questions (FAQs)

Q4: What are the typical physical properties of this compound?

A: this compound is typically a white to off-white crystalline powder or solid.[5] It is soluble in common organic solvents like ethanol, dimethyl ether, and chloroform.[6]

Q5: What are the best practices for storing this compound and its solutions?

A: this compound should be stored in a closed container, away from heat and fire sources, and contact with oxidants should be avoided.[6] For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) and at -20°C for short-term storage (up to 1 month), preferably under a nitrogen atmosphere.[7]

Q6: How can I monitor the progress of my column chromatography purification?

A: Thin Layer Chromatography (TLC) is the most common method. By spotting the crude mixture, the starting materials, and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can track the separation of your desired compound from impurities.[1]

Q7: What is a good starting point for a solvent system in column chromatography for this compound?

A: A common starting point for the purification of this compound and its derivatives is a mixture of hexanes and ethyl acetate (B1210297). A gradient elution, for instance, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 40% ethyl acetate, is often effective.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance White to off-white crystalline powder or solid[5]
Molecular Formula C₆H₄BrNO[5][9]
Molecular Weight 186.01 g/mol [5][9]
Melting Point 96.0 to 100.0 °C[5]
Purity Typically >96-98%[5]
Solubility Soluble in ethanol, dimethyl ether, chloroform[6]

Table 2: Troubleshooting Summary for Purification of this compound

IssuePotential CauseRecommended Solution
Low Yield Product loss during work-upPerform multiple extractions; back-extract with brine.[1]
Incomplete elution from columnIncrease eluent polarity; add a modifier like methanol.[1]
Loss in recrystallization mother liquorConcentrate and re-cool mother liquor; choose a less soluble solvent.[1]
Persistent Impurities Co-elution in chromatographyOptimize solvent system with TLC; try a different stationary phase.[1]
Impurity not removed by chromatographyAttempt purification by recrystallization.[1]
"Oiling Out" Solvent boiling point too highUse a solvent with a boiling point lower than the compound's melting point.[1]
Improper solvent mixtureAdjust the ratio of "good" and "poor" solvents.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).[1]

    • Visualize the spots under UV light.

    • Select the solvent system that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the top of the column (dry loading).[1]

  • Elution:

    • Begin eluting with the initial, non-polar solvent.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent according to the TLC analysis to elute the desired compound and then any more polar impurities.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each tube. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for brominated pyridines include ethanol, ethyl acetate, hexanes, and mixtures thereof.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[1]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.[1]

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound cc Column Chromatography start->cc Primary Method recryst Recrystallization start->recryst Alternative/Secondary Method analysis TLC, NMR, Melting Point cc->analysis recryst->analysis analysis->cc If Impure analysis->recryst If Impure end Pure this compound analysis->end If Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Issue Identified low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? low_yield->persistent_impurities No solution_yield Check work-up, elution, and recrystallization solvent. low_yield->solution_yield Yes oiling_out Oiling Out? persistent_impurities->oiling_out No solution_impurities Optimize chromatography (solvent/stationary phase) or switch to recrystallization. persistent_impurities->solution_impurities Yes solution_oiling Adjust solvent system, slow cooling rate, or induce crystallization. oiling_out->solution_oiling Yes end Purification Optimized oiling_out->end No solution_yield->end solution_impurities->end solution_oiling->end

Caption: Troubleshooting logic for common purification problems.

References

avoiding common impurities in 5-Bromonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of 5-Bromonicotinaldehyde. It addresses specific impurities, side reactions, and purification challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic pathways for this compound include:

  • Oxidation of 5-bromo-3-(hydroxymethyl)pyridine: A common and direct method.[1]

  • Reduction of a 5-bromonicotinic acid derivative: This involves converting 5-bromonicotinic acid into an acyl chloride or ester, followed by a controlled reduction.[2]

  • Formylation of a 3,5-dihalopyridine intermediate: Often involving a Grignard reagent formation followed by reaction with a formylating agent like N,N-Dimethylformamide (DMF).[1][3]

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities are highly dependent on the synthetic route chosen. Key impurities include:

  • 5-bromo-3-pyridinemethanol: Results from over-reduction of the aldehyde or its precursors.[4]

  • 5-bromonicotinic acid: Formed by the over-oxidation of the aldehyde or incomplete reduction of the starting acid.[5]

  • Starting Materials: Unreacted precursors like 3,5-dibromopyridine (B18299) or 5-bromo-3-(hydroxymethyl)pyridine are common.

  • Symmetrical Coupling Products (e.g., 5,5'-dibromo-3,3'-bipyridine): A significant byproduct in Grignard-based routes due to Wurtz-type coupling.[6]

Q3: How can I effectively purify crude this compound?

A3: The most common and effective purification techniques are column chromatography and recrystallization.[5]

  • Column Chromatography: Silica (B1680970) gel is typically used. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing polarity with a solvent like ethyl acetate (B1210297) often provides the best separation.[5]

  • Recrystallization: This technique is effective for crystalline solids. The key is to select a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cool temperatures to minimize product loss in the mother liquor.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[5] Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, so minimizing exposure to air and moisture is critical.[5]

Troubleshooting Guides for Common Synthetic Routes

Route 1: Synthesis from 3,5-Dibromopyridine (via Grignard Reaction)

Problem: My Grignard reaction fails to initiate or proceeds with very low yield.

  • Possible Cause 1: Presence of water or atmospheric moisture. Grignard reagents are highly reactive towards protic sources, including water from glassware, solvents, or the atmosphere.

  • Solution: Ensure all glassware is rigorously dried in an oven overnight and cooled in a desiccator or under an inert atmosphere just before use.[6] Use anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Possible Cause 2: Inactive magnesium surface. The magnesium turnings may have an oxide layer that prevents the reaction.

  • Solution: Gently crush the magnesium turnings with a dry stirring rod in the flask to expose a fresh surface.[6] A small crystal of iodine can also be added as an initiator.

Problem: I am observing a significant amount of a symmetrical byproduct (e.g., 5,5'-dibromo-3,3'-bipyridine).

  • Possible Cause: Wurtz-coupling side reaction. This occurs when the formed Grignard reagent reacts with the starting alkyl or aryl halide.[7] This side reaction is often favored at higher concentrations and temperatures.[6]

  • Solution: Maintain a low concentration of the halide by adding it slowly to the magnesium suspension. Keeping the reaction temperature controlled (e.g., using an ice bath) can also help minimize this side reaction. A continuous process, if available, can significantly reduce Wurtz coupling compared to a semi-batch process.[7]

Route 2: Synthesis from 5-bromo-3-(hydroxymethyl)pyridine (via Oxidation)

Problem: The oxidation is incomplete, leaving a mixture of starting material and product.

  • Possible Cause 1: Insufficient oxidizing agent. The stoichiometry of the oxidizing agent (e.g., PCC, MnO₂) may be inadequate.

  • Solution: Ensure you are using a sufficient excess of the oxidizing agent. For solid-supported reagents like MnO₂, a larger excess may be required. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1]

  • Possible Cause 2: Low reactivity of the oxidizing agent. The chosen reagent may not be strong enough, or its activity may have diminished over time.

  • Solution: Use a fresh batch of the oxidizing agent. Alternatively, consider a different, more potent oxidizing system such as a Swern or Dess-Martin periodinane oxidation.

Problem: My main byproduct is 5-bromonicotinic acid.

  • Possible Cause: Over-oxidation. The aldehyde product is being further oxidized to the carboxylic acid. This is more common with stronger oxidizing agents or upon prolonged exposure to air.[5]

  • Solution: Choose a milder oxidizing agent known for stopping at the aldehyde stage, such as Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂).[1] Monitor the reaction carefully and quench it as soon as the starting material is consumed to avoid over-oxidation. Ensure the work-up and storage conditions minimize exposure to air.[5]

Route 3: Synthesis from 5-Bromonicotinic Acid (via Reduction)

Problem: The final product is contaminated with the alcohol, 5-bromo-3-pyridinemethanol.

  • Possible Cause: Over-reduction. The reducing agent is too strong or the reaction conditions are not controlled, leading to the reduction of the intermediate acyl chloride or the final aldehyde product.

  • Solution: Use a mild and sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).[2] Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity and prevent over-reduction.[2]

Quantitative Data Summary

The choice of synthetic route can significantly impact yield, purity, and reaction conditions.

ParameterRoute from Nicotinic AcidRoute from 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine[3]
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride[3]5-Bromo-3-pyridylmagnesium Chloride[3]
Typical Overall Yield ~60-75% (estimated)[3]Up to 90%[3]
Purity Profile High, but requires purification of intermediates.[3]High, requires purification.[3]
Reaction Conditions High temperatures, harsh reagents (e.g., SOCl₂, Br₂)[3]Milder temperatures (-15°C to 25°C), requires strict inert conditions for Grignard reagent.[3]
Number of Steps 3[3]1 (one-pot)[3]

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane (B109758) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal eluent for separation.[5]

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a glass column.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the solvent polarity (gradient elution) to elute the desired product.[5]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Synthesis via Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

  • Setup: In a round-bottom flask, dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable solvent such as dichloromethane (DCM).[1]

  • Oxidation: Add the oxidizing agent (e.g., Manganese dioxide, MnO₂, in a 5-10 fold excess by weight) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting alcohol spot has disappeared.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid byproducts (e.g., manganese salts). Wash the filter cake with additional solvent.[1]

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.[1]

  • Purification: Purify the crude product using column chromatography as described in Protocol 1.[1]

Visualized Workflows and Pathways

G cluster_0 Synthetic Pathways A Nicotinic Acid B 5-Bromonicotinic Acid A->B Bromination C 5-Bromonicotinoyl Chloride B->C SOCl₂ D This compound C->D Mild Reduction (e.g., LiAlH(OtBu)₃) E 3,5-Dibromopyridine E->D 1. Mg, THF 2. DMF F 5-bromo-3-(hydroxymethyl)pyridine F->D Oxidation (e.g., MnO₂)

Caption: Overview of common synthetic routes to this compound.

G cluster_1 Troubleshooting Workflow Problem Problem Observed (e.g., Low Yield, Extra Spot on TLC) Route Identify Synthetic Route Problem->Route Impurity Characterize Impurity (NMR, MS) Route->Impurity Cause Determine Potential Cause Impurity->Cause Cause1 Contamination (Water, Air) Cause->Cause1 Cause2 Incorrect Stoichiometry Cause->Cause2 Cause3 Wrong Temperature Cause->Cause3 Cause4 Side Reaction Cause->Cause4 Solution Implement Solution Solution1 Dry Glassware/ Inert Atmosphere Cause1->Solution1 Solution2 Adjust Reagent Ratio Cause2->Solution2 Solution3 Control Temperature Cause3->Solution3 Solution4 Modify Conditions/ Protecting Group Cause4->Solution4

Caption: A logical workflow for troubleshooting synthesis issues.

G cluster_2 Common Impurity Formation Pathways Product This compound Impurity1 5-bromonicotinic acid (Over-oxidation) Product->Impurity1 [O] / Air Impurity2 5-bromo-3-pyridinemethanol (Over-reduction) Product->Impurity2 [H] Intermediate1 5-Bromonicotinoyl Chloride Intermediate1->Impurity2 Strong Reducing Agent Intermediate2 5-bromo-3-pyridyl Grignard Reagent Impurity3 5,5'-dibromo-3,3'-bipyridine (Wurtz Coupling) Intermediate2->Impurity3 + 3,5-Dibromopyridine

Caption: Pathways leading to common synthesis-related impurities.

References

troubleshooting the reaction mechanism of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 5-Bromonicotinaldehyde in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

  • Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired 5-aryl-nicotinaldehyde. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Several factors could be at play, from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot the problem.

    • Reagent Quality: Ensure the purity of your this compound, boronic acid, and solvent. Impurities can poison the palladium catalyst. The aldehyde group is also susceptible to oxidation to a carboxylic acid, especially if not stored properly.[1]

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.[2] For bromopyridine substrates, a range of catalysts and ligands can be effective. If one combination isn't working, consider screening others.

    • Base and Solvent: The base and solvent system significantly impacts the reaction outcome. Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄). Solvents are often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[3][4] Ensure your solvent is properly degassed to prevent catalyst deactivation.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions like debromination or reduction of the aldehyde.[4][5] It is recommended to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[5]

    • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.[3][6]

Issue 2: Unwanted Side Products

  • Question: I am observing significant amounts of side products in my reaction with this compound. What are the common side reactions and how can I minimize them?

  • Answer: The high reactivity of the aldehyde group in this compound can lead to several side reactions, especially under the basic and often heated conditions of cross-coupling reactions.[5]

    • Reduction of the Aldehyde: A common side product is the corresponding alcohol, 5-bromo-3-pyridinemethanol. This reduction can be facilitated by the palladium catalyst in the presence of a hydride source.[5] To mitigate this, consider using milder reaction conditions or protecting the aldehyde group as an acetal (B89532) before the coupling reaction.[5]

    • Imine Formation: In reactions involving amines, such as the Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.[5] Protecting the aldehyde group is the most effective way to prevent this.[5]

    • Homocoupling and Debromination: At higher temperatures, you might observe homocoupling of the starting material or debromination. Optimizing the reaction temperature and using a more active catalyst can help minimize these side products.[4]

Issue 3: Purification Challenges

  • Question: I am having difficulty purifying the product of my reaction with this compound. What are the best practices for purification?

  • Answer: The polarity of this compound derivatives can sometimes make purification by column chromatography challenging.[1]

    • Column Chromatography: If your product is highly polar, it may adsorb strongly to the silica (B1680970) gel. In such cases, using a more polar solvent system or adding a modifier like methanol (B129727) might be necessary for elution.[1]

    • Crystallization: Recrystallization can be an effective purification method. Choosing the right solvent is key; a good solvent will dissolve the compound when hot but not at room temperature.[1] If your compound "oils out," try slowing down the cooling process, scratching the inside of the flask, or adding a seed crystal.[1]

    • Work-up: To minimize product loss during aqueous work-up, ensure complete extraction with a suitable organic solvent by performing multiple extractions. Washing the combined organic layers with brine can help remove residual water and some polar impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere like nitrogen to prevent oxidation of the aldehyde group.[7][8] For solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[7]

Q2: Should I protect the aldehyde group before performing a cross-coupling reaction?

A2: In many instances, protecting the aldehyde group is a good strategy to prevent side reactions such as reduction to an alcohol or imine formation, which can lead to higher yields and easier purification.[5] The formation of an acetal is a common and effective protection method that is stable under typical coupling conditions and can be easily removed afterward.[5]

Q3: What are some common impurities that might be present in this compound?

A3: Common impurities can include unreacted starting materials from its synthesis, over- or under-brominated species, and regioisomers.[1] The aldehyde group can also be oxidized to the corresponding carboxylic acid if exposed to air and moisture over time.[1]

Q4: Can this compound be used in multicomponent reactions?

A4: Yes, this compound is a versatile building block for multicomponent reactions (MCRs) like the Biginelli and Ugi reactions.[9] The reactive aldehyde group participates in the initial condensation steps of these reactions, allowing for the rapid synthesis of complex heterocyclic structures.[9]

Quantitative Data

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8075-90[2]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10085-95[2]
Pd(OAc)₂ (2)XPhos (4)K₂CO₃DMF/H₂O9080-92[5]

Note: Yields are dependent on the specific arylboronic acid used and may require optimization.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.[3][4]

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.[3][6]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer with water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purify the crude product by column chromatography on silica gel.[2][3]

Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal

  • To a solution of this compound in anhydrous ethanol (B145695), add triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a weak base (e.g., triethylamine (B128534) or saturated aqueous NaHCO₃).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to obtain the crude acetal, which can often be used in the next step without further purification.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Aryl_Intermediate Pd(II)_Aryl_Intermediate Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive_Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalytic Cycle Regeneration Product Product Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Purity and Solvent Quality start->check_reagents check_reagents->start Reagents Impure optimize_conditions Optimize Reaction Conditions (Catalyst, Base, Temp) check_reagents->optimize_conditions Reagents OK side_reactions Analyze for Side Products (TLC, LC-MS) optimize_conditions->side_reactions Low Yield Persists success Successful Reaction optimize_conditions->success Yield Improved protect_aldehyde Consider Aldehyde Protection (Acetal Formation) side_reactions->protect_aldehyde Side Products Detected purification_issue Review Purification Strategy side_reactions->purification_issue No Obvious Side Products protect_aldehyde->optimize_conditions Run Reaction with Protected Aldehyde purification_issue->success Product Recovered

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Scaling Up 5-Bromonicotinaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of 5-Bromonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are considered for large-scale production: the bromination of nicotinic acid followed by reduction, and the Grignard reaction of 3,5-dibromopyridine (B18299). The choice depends on factors like cost of starting materials, desired purity, and available equipment. The route from nicotinic acid is well-established but involves harsh reagents, while the Grignard route offers a shorter, one-pot synthesis but requires strict inert conditions.[1]

Q2: What are the main challenges when moving from lab-scale to pilot or industrial-scale production of this compound?

A2: The main challenges include:

  • Reaction Control: Managing exothermic reactions, especially during bromination, is critical to prevent runaway reactions and byproduct formation.[2]

  • Heat and Mass Transfer: Inefficient heat transfer in larger reactors can lead to localized hotspots, affecting yield and purity.[2]

  • Reagent Handling: The safe handling of large quantities of corrosive and hazardous materials like bromine and thionyl chloride requires specialized equipment and protocols.[3]

  • Purification: Lab-scale purification methods like column chromatography are often not economically viable at an industrial scale. Alternative methods such as crystallization and distillation need to be developed and optimized.

  • Side Reactions: Certain side reactions, such as the reduction of the aldehyde to an alcohol, can become more pronounced at a larger scale.

Q3: What are the common impurities encountered during the large-scale synthesis of this compound?

A3: Common impurities can include unreacted starting materials, over-brominated or under-brominated pyridine (B92270) derivatives, and products of side reactions such as 5-bromonicotinic acid (from over-oxidation of the aldehyde) or the corresponding alcohol (from reduction of the aldehyde). The specific impurity profile will depend on the synthetic route chosen.

Q4: How does the choice of brominating agent impact the scalability of the process?

A4: The choice of brominating agent is a critical scale-up parameter. While liquid bromine is a potent and readily available reagent, it is highly corrosive and difficult to handle at a large scale.[3] N-Bromosuccinimide (NBS) is a solid and easier to handle, providing a low, constant concentration of bromine which can minimize side reactions.[3] Pyridinium tribromide is another solid alternative that is safer than liquid bromine.[3] The selection will involve a trade-off between reactivity, cost, safety, and ease of handling.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Bromination of Nicotinic Acid

Q: We are scaling up the synthesis of 5-bromonicotinic acid from nicotinic acid and are observing a significant drop in yield and an increase in impurities. What could be the cause and how can we troubleshoot this?

A: This is a common issue when scaling up exothermic reactions. The primary causes are often related to poor temperature control and inefficient mixing.

  • Problem: Localized overheating due to inefficient heat dissipation in a large reactor can lead to the formation of poly-brominated byproducts and degradation of the desired product.

  • Solution:

    • Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely throughout the addition.

    • Agitation: Use appropriate agitation to ensure homogenous mixing and efficient heat transfer from the reaction mass to the reactor walls.

    • Solvent Choice: Use a solvent with a good heat capacity to help absorb the heat of reaction.

Issue 2: Inconsistent Initiation and Low Conversion in the Grignard Reaction of 3,5-Dibromopyridine

Q: Our large-scale Grignard reaction with 3,5-dibromopyridine is difficult to initiate consistently, and when it does, we get low conversion to this compound. How can we improve this?

A: Grignard reactions are notoriously sensitive to moisture and the quality of the magnesium. These issues are often magnified at scale.

  • Problem: Traces of water in the reactor or solvent will quench the Grignard reagent as it forms. A passivating oxide layer on the magnesium can also prevent the reaction from starting.

  • Solution:

    • Strict Anhydrous Conditions: Thoroughly dry all glassware and ensure the use of anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Magnesium Activation: Use freshly crushed or ground magnesium turnings to expose a fresh, reactive surface. Chemical activation with a small amount of iodine or 1,2-dibromoethane (B42909) can also be effective.

    • Initiation: Add a small portion of the 3,5-dibromopyridine first and wait for the exotherm to indicate the reaction has started before adding the rest of the solution at a controlled rate.

    • Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from aryl bromides due to its higher solvating power.

Issue 3: Difficulty in Purifying this compound at Scale

Q: We are struggling to purify large batches of this compound. Column chromatography is not feasible, and crystallization results in significant product loss. What are our options?

A: Large-scale purification requires moving away from chromatographic methods towards more scalable techniques.

  • Problem: High solubility of the product in common crystallization solvents can lead to low recovery. Co-crystallization of impurities can also be an issue.

  • Solution:

    • Anti-Solvent Crystallization: Explore the use of an anti-solvent to induce crystallization and improve yield. This involves dissolving the crude product in a good solvent and then adding a miscible solvent in which the product is poorly soluble.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a large scale.

    • Reactive Extraction: For aldehydes, forming a bisulfite adduct is a scalable purification method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound at Different Scales (Illustrative Data)

ParameterLab Scale (10g) - Route 1: From Nicotinic AcidPilot Scale (10kg) - Route 1: From Nicotinic AcidLab Scale (10g) - Route 2: From 3,5-DibromopyridinePilot Scale (10kg) - Route 2: From 3,5-Dibromopyridine
Overall Yield 70-80%60-70%75-85%70-80%
Purity (Crude) ~90%~80-85%~95%~90%
Purity (Final) >98%>98%>99%>99%
Key Reagents Nicotinic acid, Br₂, SOCl₂Nicotinic acid, Br₂, SOCl₂3,5-Dibromopyridine, Mg, DMF3,5-Dibromopyridine, Mg, DMF
Reaction Time 12-16 hours18-24 hours4-6 hours6-8 hours
Key Challenges Handling of Br₂ and SOCl₂Heat management, reagent handling, purificationStrict anhydrous conditions, Grignard initiationConsistent Grignard initiation, heat management

Note: This data is illustrative and based on common challenges encountered during scale-up. Actual results will vary depending on the specific process and equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound from Nicotinic Acid (Lab Scale)
  • Step 1: Synthesis of 5-Bromonicotinic Acid: In a fume hood, cautiously add thionyl chloride (3 eq.) to nicotinic acid (1 eq.). Heat the mixture to reflux for 2-3 hours. Cool the mixture and slowly add bromine (1.1 eq.). Heat to reflux for 8-10 hours. Cool to room temperature and carefully quench with water. Adjust the pH to ~3-4 with a base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and dry to obtain 5-bromonicotinic acid.

  • Step 2: Synthesis of 5-Bromonicotinoyl Chloride: Suspend 5-bromonicotinic acid (1 eq.) in an inert solvent (e.g., toluene) and add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Heat to reflux for 2-3 hours until a clear solution is obtained. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Step 3: Reduction to this compound: Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous solvent (e.g., THF) and cool to -78°C. Slowly add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (1.1 eq.). Stir at -78°C for 1-2 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound from 3,5-Dibromopyridine (Lab Scale)
  • Grignard Reagent Formation: Flame-dry all glassware and assemble under an inert atmosphere. To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine in anhydrous THF, slowly add a solution of 3,5-dibromopyridine (1 eq.) in anhydrous THF. The reaction should initiate with a gentle exotherm. Maintain a gentle reflux by controlling the addition rate.

  • Formylation: After the magnesium has been consumed, cool the Grignard solution to 0°C. Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_Route_Comparison cluster_0 Route 1: From Nicotinic Acid cluster_1 Route 2: From 3,5-Dibromopyridine NA Nicotinic Acid BNA 5-Bromonicotinic Acid NA->BNA Bromination (Br2, SOCl2) BNC 5-Bromonicotinoyl Chloride BNA->BNC Acid Chloride Formation (SOCl2) BND This compound BNC->BND Reduction DBP 3,5-Dibromopyridine GM Grignard Reagent DBP->GM Grignard Formation (Mg, THF) BND2 This compound GM->BND2 Formylation (DMF)

Caption: Comparison of the two main synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Purity in Scale-Up check_reaction Investigate Reaction Conditions start->check_reaction check_purification Evaluate Purification Method start->check_purification temp_control Poor Temperature Control? check_reaction->temp_control mixing Inefficient Mixing? check_reaction->mixing reagent_quality Reagent/Solvent Quality? check_reaction->reagent_quality cryst_loss High Loss in Crystallization? check_purification->cryst_loss chrom_issue Chromatography Not Scalable? check_purification->chrom_issue temp_control->mixing No improve_cooling Improve Cooling & Controlled Addition temp_control->improve_cooling Yes mixing->reagent_quality No optimize_agitation Optimize Agitator Speed/Design mixing->optimize_agitation Yes use_high_purity Use High-Purity, Anhydrous Materials reagent_quality->use_high_purity Yes cryst_loss->chrom_issue No anti_solvent Try Anti-Solvent Crystallization cryst_loss->anti_solvent Yes distill_extract Consider Distillation or Reactive Extraction chrom_issue->distill_extract Yes end Improved Process improve_cooling->end optimize_agitation->end use_high_purity->end anti_solvent->end distill_extract->end

Caption: A logical workflow for troubleshooting common scale-up issues.

Side_Reactions BND This compound Alcohol 5-Bromo-3-(hydroxymethyl)pyridine BND->Alcohol Reduction (e.g., with reducing agents or certain reaction conditions) Acid 5-Bromonicotinic Acid BND->Acid Oxidation (e.g., exposure to air) Over_bromination Dibromonicotinaldehyde BND->Over_bromination Further Bromination (excess brominating agent)

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing catalyst loading for reactions involving 5-Bromonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates like this compound.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine. The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.[1]

Q3: What are the common signs of catalyst deactivation or decomposition?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q4: Can the aldehyde group of this compound interfere with the cross-coupling reaction?

A4: Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which may lead to catalyst inhibition. Additionally, under the basic conditions of many cross-coupling reactions, side reactions involving the aldehyde, such as aldol-type reactions, can occur.[3] If significant side reactions involving the aldehyde are observed, protection of the aldehyde as an acetal (B89532) may be necessary.[3]

Q5: How does the pyridine (B92270) nitrogen in this compound affect the coupling reaction?

A5: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition by competing with the desired ligand for coordination sites on the palladium center.[4] Using ligands that have a strong affinity for the palladium center can help to mitigate this issue.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common challenge in cross-coupling reactions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be inactive or may not be efficiently generating the active Pd(0) species.

    • Solution: Use a fresh, high-quality palladium precatalyst. Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1]

  • Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient nature of this compound.

    • Solution: Screen a panel of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. For Sonogashira and Heck reactions, ligands like P(t-Bu)₃ or dppf can be beneficial.[1]

  • Suboptimal Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be appropriate for the reaction.

    • Solution: Screen different bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Ensure the solvent solubilizes all reagents and is anhydrous and deoxygenated. Common solvents include dioxane, THF, DMF, and toluene (B28343).[1]

  • Poor Quality of Starting Materials: Impurities in the this compound, the coupling partner, or solvents can poison the catalyst. Boronic acids are also prone to decomposition.[1]

    • Solution: Use high-purity starting materials and anhydrous, degassed solvents. If using a boronic acid, consider using a freshly opened bottle or purifying it before use. Boronic esters or trifluoroborate salts can be more stable alternatives.[1]

Issue 2: Significant Byproduct Formation

The formation of byproducts can compete with the desired cross-coupling reaction, leading to lower yields and purification challenges.

Common Side Reactions and Solutions:

  • Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two alkynes in a Sonogashira reaction, or two boronic acid molecules in a Suzuki reaction). It is often promoted by the presence of oxygen.[1]

    • Solution: For Sonogashira reactions, consider a copper-free protocol.[1] Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents. Slow addition of the coupling partner can also help to suppress homocoupling.[1]

  • Protodeboronation (Suzuki Reaction): The boronic acid can be cleaved by the base, replacing the boron group with a hydrogen atom.

    • Solution: Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester (e.g., a pinacol (B44631) ester) which can be more stable.[4]

  • Hydrodehalogenation: The bromo substrate is reduced, replacing the bromine with a hydrogen atom.

    • Solution: This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.[3]

Data Presentation: Catalyst Loading & Reaction Conditions

The following tables summarize typical starting conditions for common cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts like Pd(OAc)₂ require in-situ reduction.[1]
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening.[1][2]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands are often superior.[1]
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFA mixture of an organic solvent and water is common.[2]
Temperature 80 - 110 °CHigher temperatures are often required for aryl bromides.[2][5]

Table 2: Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂A variety of Pd(0) and Pd(II) sources can be used.
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.[1]
Copper Co-catalyst CuI (1 - 10 mol%)Essential for the traditional Sonogashira mechanism.[1]
Ligand PPh₃, P(t-Bu)₃, dppfBulky ligands can be beneficial for hindered substrates.[1]
Base Et₃N, DIPEAOften used as both the base and a co-solvent.[1]
Solvent THF, DMF, AcetonitrileMust be anhydrous and deoxygenated.[1]
Temperature Room Temperature - 100 °CAryl bromides typically require heating.[1]

Table 3: Heck Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective choice.[6]
Catalyst Loading 1 - 5 mol%Optimization is key to prevent side reactions.[6]
Ligand PPh₃, P(o-tol)₃Phosphine ligands are typically used.[1]
Base Et₃N, K₂CO₃An organic or inorganic base is required.[6]
Solvent DMF, Acetonitrile, TolueneHigh-boiling polar aprotic solvents are common.[6]
Temperature 100 - 120 °CHigher temperatures are generally needed for the Heck reaction.[1][6]

Table 4: Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are commonly used.[3]
Catalyst Loading 1 - 3 mol%Lower loadings are often possible with modern ligands.[3]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are preferred.[3]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is essential.
Solvent Toluene, DioxaneAnhydrous, non-coordinating solvents are required.[3]
Temperature 80 - 110 °CReactions are typically heated.[3]

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

2. General Protocol for Sonogashira Coupling (with Copper Co-catalyst):

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[6]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 2.0 equiv.).[6]

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[6]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

3. General Protocol for Heck Coupling:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).[6]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%).[6]

  • Seal the tube and heat the reaction mixture to 100-120 °C.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

4. General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).[3]

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Coupling Partner, and Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm catalyst_prep Prepare Catalyst/Ligand Solution inert_atm->catalyst_prep solvent_add Add Degassed Solvent catalyst_prep->solvent_add heating Heat to Desired Temperature solvent_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: Generalized experimental workflow for cross-coupling reactions.

troubleshooting_low_yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low or No Yield check_catalyst Check Catalyst Activity/Quality start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is suspect screen_ligands Screen Different Ligands increase_loading->screen_ligands If no improvement end end screen_ligands->end Solution Found optimize_base Optimize Base and Solvent check_reagents->optimize_base If reagents are pure increase_temp Increase Reaction Temperature optimize_base->increase_temp If conditions are suboptimal increase_temp->end Solution Found

Caption: Troubleshooting logic for low or no product yield.

byproduct_formation cluster_homocoupling Homocoupling cluster_decomposition Starting Material Decomposition start Byproduct Formation degas Ensure Rigorous Degassing start->degas anhydrous Use Anhydrous Solvents/Reagents start->anhydrous cu_free Consider Copper-Free (Sonogashira) degas->cu_free slow_addition Slowly Add Coupling Partner cu_free->slow_addition end end slow_addition->end Minimized stable_reagent Use More Stable Reagent (e.g., Boronic Ester) anhydrous->stable_reagent lower_temp Lower Reaction Temperature stable_reagent->lower_temp lower_temp->end Minimized

Caption: Troubleshooting guide for significant byproduct formation.

References

solvent effects on the reactivity of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinaldehyde. The following information is designed to help you anticipate and resolve common issues related to solvent effects and reactivity, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in this compound a source of issues in many reactions?

A1: The aldehyde group is highly electrophilic at the carbonyl carbon, making it susceptible to reaction with a wide range of nucleophiles.[1] In common synthetic procedures, such as palladium-catalyzed cross-coupling reactions which often use bases and nucleophilic reagents, the aldehyde can undergo several undesirable side reactions. These include reduction to an alcohol, condensation with amines to form imines, or decomposition under harsh conditions, leading to reduced yields and complex purification challenges.[1]

Q2: How does the choice of solvent affect the stability of this compound in solution?

A2: The choice of solvent is critical for the stability of this compound.[2] The compound is prone to degradation via oxidation and hydrolysis. Protic solvents, particularly water and alcohols, can participate in hydrolysis or act as hydride donors in reduction side reactions.[1][2] For optimal stability, especially for stock solutions, high-purity, anhydrous aprotic solvents like DMSO or DMF are recommended.[2][3] Solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (-20°C for short-term, -80°C for long-term) to minimize degradation.[2][3]

Q3: What are the most common side reactions observed when using this compound, and how are they influenced by solvents?

A3: The primary side reactions involving the aldehyde group are:

  • Reduction: The aldehyde is reduced to 5-bromo-3-pyridinemethanol. This is often mediated by the palladium catalyst in the presence of a hydride source. Protic solvents like alcohols can exacerbate this issue, while aprotic solvents such as 1,4-dioxane (B91453) or THF are generally preferred.[1]

  • Imine Formation: In reactions involving primary or secondary amines (e.g., Buchwald-Hartwig amination), the amine can readily condense with the aldehyde to form an imine. This reaction can be faster than the desired C-N coupling.[1]

  • Decarbonylation: At high temperatures, some palladium catalysts can promote the loss of the formyl group, leading to the formation of 3,5-dibromopyridine (B18299) or other undesired byproducts.[1]

  • Reaction with Strong Bases: Strong, nucleophilic bases (e.g., alkoxides) can add directly to the aldehyde carbonyl, forming byproducts.[1]

Q4: When should I protect the aldehyde group, and what is the recommended method?

A4: Protecting the aldehyde group is a highly recommended strategy to prevent side reactions, especially in palladium-catalyzed cross-coupling reactions.[1] The most common and robust method is the formation of an acetal (B89532) (e.g., a 1,3-dioxolane) by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. Acetal protection renders the group stable to the basic and nucleophilic conditions of most coupling reactions and can be easily reversed with mild acid treatment post-reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Formation of Alcohol Byproduct

Question: I am performing a Suzuki coupling with this compound, but my primary product is the alcohol (5-aryl-3-pyridinemethanol) instead of the desired biaryl aldehyde. What is causing this reduction?

Answer: This is a common side reaction where the palladium catalyst, potentially in combination with reagents like boronic acids or bases, facilitates the reduction of the highly reactive aldehyde.[1] High temperatures and the choice of solvent can significantly contribute to this issue.

Troubleshooting Workflow

Caption: Troubleshooting workflow for aldehyde reduction during Suzuki coupling.

Data Summary: Solvent Effects on Side Reactions

Solvent TypeKey ExamplesDielectric ConstantEffect on Aldehyde ReductionEffect on Nucleophilic Attack (e.g., Imine Formation)Recommendation for Coupling Reactions
Polar Protic Water, Ethanol, MethanolHighHigh Risk: Can act as hydride donors, promoting reduction.[1]Can solvate and potentially slow nucleophiles via H-bonding.[4]Not Recommended
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate Risk: Generally better than protic solvents.Can accelerate reactions with nucleophiles (less solvation).[4]Use with caution; monitor closely.
"Borderline" Aprotic THF, 1,4-DioxaneLow-MediumLow Risk: Generally do not act as hydride donors.Good general-purpose solvents for these reactions.[1]Recommended
Non-Polar Toluene, HexaneLowLow Risk: Unlikely to promote reduction.May suffer from poor reagent solubility.Often used in combination or as primary solvent.
Issue 2: My this compound solution is changing color and giving inconsistent results.

Question: I prepared a stock solution of this compound in DMSO, but it has turned yellow/brown and my reaction yields are inconsistent. What is happening?

Answer: this compound is susceptible to degradation, primarily through oxidation of the aldehyde group, especially when exposed to air (oxygen), light, or trace impurities in the solvent.[2]

Recommendations for Stable Stock Solutions

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous grade aprotic solvents (e.g., DMSO, DMF).[2]Minimizes degradation pathways like hydrolysis.[2]
Solvent Prep Use degassed solvents (e.g., via argon sparging) before dissolving the compound.[2]Removes dissolved oxygen, a key component in oxidation.[2]
Storage Store solutions in amber vials under an inert atmosphere (N₂ or Ar) at -20°C or -80°C.[3] Aliquot to avoid freeze-thaw cycles.Protects from degradation caused by light and oxygen, and slows chemical reaction rates.[2][3]
pH If applicable to the reaction, maintain a neutral pH to avoid acid- or base-catalyzed degradation.[2]Extreme pH can accelerate both hydrolysis and oxidation.[2]

Experimental Protocols & Key Reaction Pathways

Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the desired cross-coupling pathway versus common side reactions originating from the aldehyde group.

Caption: Competing reaction pathways for this compound.

Protocol 1: Acetal Protection of this compound

This protocol is a robust method to prevent aldehyde-related side reactions before performing subsequent transformations like cross-coupling.[1]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, toluene, ethylene glycol, and p-TsOH·H₂O.[1]

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue reflux until all the starting aldehyde is consumed (typically 2-4 hours, monitor by TLC).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 5-bromo-3-(1,3-dioxolan-2-yl)pyridine can often be used directly in the next step.[1]

Protocol 2: General Procedure for a Protected Suzuki Coupling

This protocol outlines a typical Suzuki coupling using the acetal-protected starting material.

Experimental Workflow Diagram

G process process final final start Start: Acetal-Protected This compound step1 Combine with Arylboronic Acid, Base (e.g., K₂CO₃), and Pd Catalyst in a Schlenk Flask start->step1 step2 Add Degassed Solvent (e.g., 1,4-Dioxane/Water) step1->step2 step3 Heat under Inert Atmosphere (e.g., 80-100 °C) step2->step3 step4 Monitor by TLC or LC-MS until Completion step3->step4 step5 Work-up: Dilute, Wash, Dry, and Concentrate step4->step5 step6 Purify Crude Protected Product (e.g., Column Chromatography) step5->step6 step7 Deprotection: Treat with Mild Acid (e.g., aq. HCl in THF) step6->step7 finish Final Product: 5-Aryl-nicotinaldehyde step7->finish

Caption: Experimental workflow for a protected Suzuki coupling reaction.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the acetal-protected this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a base such as K₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[1][5]

  • Add a degassed solvent mixture, typically 1,4-dioxane and water.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for several hours.[1][5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude protected product, which can then be deprotected.

References

a troubleshooting guide for experiments with 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinaldehyde. The following information is designed to help you anticipate and address common issues in your experiments, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound and how should it be stored?

A1: this compound is susceptible to degradation, primarily through oxidation and hydrolysis. Factors that can accelerate this degradation include:

  • pH: Extreme pH values can catalyze degradation. Basic conditions (pH > 9) can lead to the oxidation of the aldehyde to a carboxylic acid, while acidic conditions (pH < 5) may promote hydrolysis.

  • Oxygen: Atmospheric oxygen can oxidize the aldehyde group.

  • Light: Exposure to light, especially UV light, can cause photodegradation.

  • Temperature: Elevated temperatures increase the rate of chemical degradation.

Visible signs of degradation may include a color change in the solution (e.g., turning yellow or brown) or the formation of a precipitate.

Storage Recommendations: For optimal stability, solid this compound should be stored at 4°C under a nitrogen atmosphere. Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO. These solutions should be stored at -20°C for up to one month or at -80°C for up to six months, also under a nitrogen atmosphere. It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.

Q2: I'm observing low yields in my coupling reactions with this compound. What are the common side reactions?

A2: The aldehyde group in this compound is highly reactive and can lead to several side reactions during coupling reactions, resulting in lower yields. The most common side reactions include:

  • Reduction: The aldehyde can be reduced to a primary alcohol (5-bromo-3-pyridinemethanol), a reaction that can be mediated by the palladium catalyst in the presence of a hydride source.

  • Imine Formation: In reactions involving primary or secondary amines, such as the Buchwald-Hartwig amination, the amine can condense with the aldehyde to form an imine.

  • Decarbonylation: At high temperatures, palladium catalysts can promote the loss of the formyl group.

  • Reaction with Strong Bases/Nucleophiles: Strong, nucleophilic bases can add to the aldehyde carbonyl, leading to byproducts.

To mitigate these side reactions, protection of the aldehyde group as an acetal (B89532) is a common and effective strategy.

Troubleshooting Guides

Issue 1: Low Yield and Product Loss During Purification

Q: I am experiencing significant loss of my this compound derivative during purification. What are the potential causes and how can I improve the yield?

A: Low recovery can stem from several factors throughout the purification process. Here are common causes and their solutions:

  • Product Loss During Work-up: Ensure complete extraction from the aqueous phase by using a suitable organic solvent and performing multiple

Validation & Comparative

Validating the Structure of Synthesized 5-Bromonicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, rigorous structural validation of intermediates like 5-Bromonicotinaldehyde derivatives is paramount. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to ensure the unambiguous confirmation of synthesized structures.

The unique arrangement of a reactive aldehyde group and a bromine atom on the pyridine (B92270) ring of this compound (also known as 5-bromo-3-pyridinecarboxaldehyde) offers a versatile platform for creating diverse and complex molecules.[1] However, the potential for isomeric impurities and unexpected reaction outcomes necessitates a multi-faceted analytical approach for structural verification.

Comparative Spectroscopic and Chromatographic Data

The choice of analytical technique is often dictated by the specific information required, from basic functional group identification to precise atomic connectivity and stereochemistry. Below is a comparative summary of key quantitative data obtained from common analytical methods used to characterize this compound and its derivatives.

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Quantification based on the absorbance of UV-Visible light.
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to High (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 5%
Typical Application Routine quality control, purity assessment, and stability studies.Impurity profiling, metabolite identification, and trace-level analysis.Rapid determination of concentration, particularly for in-process monitoring.
Table 1: Comparison of Chromatographic and Spectroscopic Quantification Methods.[2]
Spectroscopic TechniqueKey Observational Data for this compound Isomers
¹H NMR (400 MHz, CDCl₃) The position of the bromine atom significantly influences the chemical shifts (δ in ppm) and coupling constants (J in Hz) of the aromatic protons on the pyridine ring, allowing for clear differentiation between isomers.[3]
¹³C NMR (100 MHz, CDCl₃) The chemical shifts of the carbon atoms, particularly the carbon bearing the bromine and the aldehyde carbon, are distinct for each isomer.[3]
FTIR Characteristic vibrational frequencies confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and C-Br vibrations.[1]
Mass Spectrometry (GC-MS) Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm the structure.[3]
Table 2: Key Spectroscopic Data for Structural Elucidation.[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable structural validation. The following sections outline standardized procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.[4][5]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Add an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.[3]

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance spectrometer (or equivalent).[3]

  • Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[3]

  • ¹H NMR Parameters:

    • Spectral Width: 12 ppm.[3]

    • Acquisition Time: 4 seconds.[3]

    • Relaxation Delay: 1 second.[3]

  • ¹³C NMR Parameters: Standard proton-decoupled pulse sequence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[2][3]

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[3]

Instrumentation and Parameters:

  • System: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (or equivalent).[3]

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: An optimized temperature gradient is employed to ensure effective separation of the analyte from any impurities.[2]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise spatial arrangement of atoms and the molecular geometry.[6][7][8]

Crystal Growth:

  • Obtain single crystals suitable for X-ray analysis by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol-water).[6]

Data Collection and Structure Refinement:

  • Mount a suitable crystal on a diffractometer.

  • Collect diffraction data at a controlled temperature.

  • Process the data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.[9]

Visualizing Experimental Workflows

To further clarify the processes involved in the synthesis and validation of this compound derivatives, the following diagrams illustrate typical experimental workflows.

cluster_synthesis Synthesis of 5-Aryl-nicotinaldehyde start Combine this compound, Arylboronic Acid, and Base add_solvent Add Degassed Solvent Mixture start->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst reflux Heat and Stir under Inert Atmosphere add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end_synthesis Obtain Pure 5-Aryl-nicotinaldehyde purify->end_synthesis

A typical Suzuki coupling reaction workflow for the synthesis of 5-aryl-nicotinaldehyde derivatives.

cluster_validation Structural Validation Workflow start Synthesized this compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ms Mass Spectrometry (GC-MS or LC-MS) start->ms ftir FTIR Spectroscopy start->ftir xray X-ray Crystallography (if crystalline) start->xray data_analysis Comprehensive Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_confirmed Structure Validated data_analysis->structure_confirmed Consistent Data structure_unconfirmed Structure Not Validated (Further Investigation Required) data_analysis->structure_unconfirmed Inconsistent Data

A logical workflow for the comprehensive structural validation of a synthesized derivative.

References

A Comparative Guide to 5-Bromonicotinaldehyde and Other Bromo-pyridines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel compounds. Bromo-pyridines are a versatile class of reagents, widely utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of 5-Bromonicotinaldehyde with other bromo-pyridine isomers, focusing on their reactivity in palladium-catalyzed reactions and their applications in medicinal chemistry, supported by experimental data.

This compound is a valuable heterocyclic compound featuring a pyridine (B92270) ring substituted with a bromine atom at the 5-position and an aldehyde group at the 3-position.[1][2] This unique arrangement offers dual reactivity: the bromine atom serves as a handle for cross-coupling reactions, while the aldehyde group allows for a wide range of subsequent transformations, such as reductive amination or oxidation.[1][3] These features make it a crucial intermediate for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.[3][4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of bromo-pyridines in modern organic synthesis is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][5] The efficiency of these transformations is significantly influenced by the position of the bromine atom on the pyridine ring.

The general order of reactivity for bromo-pyridines in Suzuki-Miyaura coupling is: 2-bromopyridine ≈ 4-bromopyridine (B75155) > 3-bromopyridine .[6] This trend is primarily governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions more electron-deficient. This increased electrophilicity facilitates the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step of the catalytic cycle.[6]

As a 5-bromo substituted pyridine, this compound's reactivity is analogous to that of 3-bromopyridine, as the C3 and C5 positions are less electronically activated by the ring nitrogen.[6] Consequently, cross-coupling reactions at this position may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems) compared to their 2- or 4-bromo counterparts.[6][7] The presence of the electron-withdrawing aldehyde group in this compound further modulates the electronic density of the ring system.[8]

Data Presentation

Catalyst Performance in Suzuki-Miyaura Coupling

The choice of palladium catalyst and reaction conditions is critical for achieving high yields in the Suzuki-Miyaura coupling of bromo-pyridines. The following table summarizes the performance of various catalyst systems for substrates analogous to this compound.[9]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂O1001285
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802-6High

Data is representative for 5-bromopyridine derivatives and serves as a starting point for optimization.[9]

Comparative Reactivity of Bromo-pyridine Isomers

This table provides a qualitative comparison of the expected reactivity of different bromo-pyridine isomers in a typical Suzuki-Miyaura coupling reaction, based on established chemical principles.[6][7]

SubstrateRelative ReactivityTypical Reaction TemperatureTypical Reaction TimeGeneral Yields
2-BromopyridineHighModerate (e.g., 80-100 °C)Shorter (e.g., 2-12 h)Good to Excellent
4-BromopyridineHighModerate (e.g., 80-100 °C)Shorter (e.g., 2-12 h)Good to Excellent
3-BromopyridineModerateModerate to High (e.g., 90-110 °C)Longer (e.g., 12-24 h)Moderate to High
This compoundModerateModerate to High (e.g., 80-110 °C)Longer (e.g., 6-24 h)Moderate to High
Biological Activity of Bromo-pyridine Derivatives

Bromo-pyridine derivatives are integral scaffolds in medicinal chemistry. The introduction of a bromine atom can significantly enhance biological activity.[4] The following table summarizes the in vitro anticancer activity of selected bromo-pyridine derivatives.

CompoundCancer Cell LineIC₅₀ (µM)
Pyridine-urea derivative 8e (4-Iodophenyl urea)MCF-7 (Breast)0.22
Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea)MCF-7 (Breast)1.88
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87
Novel Pyridine Derivative H42A2780 (Ovarian)5.4
Doxorubicin (Standard Drug)MCF-7 (Breast)1.93

Data sourced from a study on pyridine derivatives, highlighting their potential as potent anticancer agents.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][9][10]

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Reagent Addition:

  • Add a degassed solvent mixture, such as toluene and water (4:1 ratio, approx. 0.1 M concentration relative to the limiting reagent).[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[1]

Reaction and Monitoring:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-nicotinaldehyde.[1][10]

General Protocol for Heck Reaction of this compound

This protocol provides a general method for the Heck reaction, coupling this compound with an alkene.[1]

Reaction Setup:

  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

Reagent Addition:

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.1 eq.).

Reaction and Monitoring:

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Follow a standard aqueous work-up procedure similar to the Suzuki-Miyaura coupling.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine this compound, boronic acid, and base in flask setup2 Evacuate and backfill with inert gas (3x) setup1->setup2 reagent1 Add degassed solvent setup2->reagent1 reagent2 Add Pd catalyst under inert gas reagent1->reagent2 reaction1 Heat mixture to 80-100 °C with stirring reagent2->reaction1 reaction2 Monitor progress by TLC / LC-MS reaction1->reaction2 workup1 Cool to room temp & perform aqueous extraction reaction2->workup1 workup2 Dry and concentrate organic layers workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[10]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition r_pd_x R-Pd(II)-X(Ln) pd0->r_pd_x transmetalation Transmetalation r_pd_r_prime R-Pd(II)-R'(Ln) r_pd_x->r_pd_r_prime r_pd_r_prime->pd0 reductive_elim Reductive Elimination product R-R' r_pd_r_prime->product react1 R-X (this compound) react2 R'-B(OR)2 (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10][11]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyridine Derivative Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site ATP ATP ATP->VEGFR2 ADP ADP Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.[4]

References

Reactivity Face-Off: 5-Bromonicotinaldehyde vs. 5-Chloronicotinaldehyde in Drug Discovery Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the plethora of building blocks available, halogenated pyridines stand out for their versatility in forming complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related and widely used synthons: 5-bromonicotinaldehyde and 5-chloronicotinaldehyde (B56269). This analysis is supported by established principles in organic chemistry and representative experimental data to assist researchers in making informed decisions for their synthetic strategies.

The primary difference in reactivity between this compound and 5-chloronicotinaldehyde lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery, the reactivity trend generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[1][2] The weaker carbon-bromine bond (~276 kJ/mol) compared to the stronger carbon-chlorine bond (~339 kJ/mol) means that this compound will typically undergo oxidative addition to a palladium(0) catalyst more readily than its chloro- counterpart.[3] This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo-derivative in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. While direct comparative data for these specific aldehydes is scarce, the general principle suggests that 5-chloronicotinaldehyde might be more susceptible to SNAr than this compound, assuming the reaction proceeds via the addition-elimination mechanism.[4][5]

Performance Comparison in Key Synthetic Transformations

The following table summarizes the expected relative performance of this compound and 5-chloronicotinaldehyde in several common and critical reactions in drug synthesis. The data presented is a composite of established chemical principles and extrapolated from representative experimental results for similar halopyridine systems.

Reaction TypeParameterThis compound5-ChloronicotinaldehydeRationale
Suzuki-Miyaura Coupling Reactivity HighModerateLower C-Br bond dissociation energy facilitates faster oxidative addition.[1][3]
Typical Conditions Milder (e.g., 80-100 °C)More Forcing (e.g., >100 °C, stronger base, specialized ligand)[1][6]Stronger C-Cl bond requires more energy to break.
Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.[7]Often requires more active, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos).[1]To promote the challenging oxidative addition step.
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)More efficient conversion due to higher reactivity.
Buchwald-Hartwig Amination Reactivity HighModerate to LowSimilar to Suzuki, the C-Br bond is more readily cleaved by the Pd catalyst.[8][9]
Typical Conditions Standard conditions often effective.Requires higher temperatures and more specialized, electron-rich ligands.[9][10]Overcoming the higher activation energy for C-Cl bond cleavage.
Expected Yield Good to ExcellentLower to Good (highly dependent on ligand)More efficient catalytic turnover.
Heck Reaction Reactivity GoodModerateOxidative addition of the C-Br bond is more facile.[11][12]
Typical Conditions Lower temperatures may be sufficient.Higher temperatures generally required.[11]C-Cl bond activation is more demanding.
Expected Yield GoodModerateHigher reactivity leads to more efficient product formation.
Sonogashira Coupling Reactivity GoodLowC-Br bond is significantly more reactive in this transformation.[3][13]
Typical Conditions Standard Pd/Cu catalysis is effective.Often requires more active catalyst systems and higher temperatures.[13]C-Cl bond activation is the main challenge.
Expected Yield GoodLow to ModerateMore favorable kinetics for the bromo-substrate.
Nucleophilic Aromatic Substitution Reactivity ModeratePotentially HigherThe more electronegative chlorine atom increases the electrophilicity of the carbon, facilitating nucleophilic attack.[4][5]
Typical Conditions Generally requires strong nucleophiles and elevated temperatures.May proceed under slightly milder conditions compared to the bromo-derivative.Based on general trends for SNAr on haloarenes.
Expected Yield Substrate and nucleophile dependent.Substrate and nucleophile dependent.Highly dependent on the specific reaction partners.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-nicotinaldehyde

Objective: To compare the synthesis of a 5-aryl-nicotinaldehyde from this compound and 5-chloronicotinaldehyde.

Protocol for this compound: [7]

  • To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add degassed 1,4-dioxane (B91453) (8 mL) and water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Anticipated Protocol for 5-Chloronicotinaldehyde: (Extrapolated from[1])

  • To a dried Schlenk flask, add 5-chloronicotinaldehyde (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand such as XPhos (0.08 mmol, 8 mol%).

  • Add degassed toluene (B28343) (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Follow steps 6-8 from the this compound protocol for workup and purification.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-nicotinaldehyde Derivatives

Objective: To compare the C-N bond formation using this compound and 5-chloronicotinaldehyde.

Protocol for this compound: (Based on general procedures for aryl bromides[14])

  • In a glovebox, charge a vial with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand such as BINAP (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Anticipated Protocol for 5-Chloronicotinaldehyde: (Extrapolated from[9][10])

  • In a glovebox, charge a vial with 5-chloronicotinaldehyde (1.0 mmol), the amine (1.2 mmol), lithium bis(trimethylsilyl)amide (LHMDS, 1.5 mmol), and a palladium precatalyst such as a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand (e.g., XPhos or BrettPhos) (2-4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial and heat to 100-120 °C for 18-24 hours.

  • Follow steps 4-6 from the this compound protocol for workup and purification.

Visualizing Reaction Pathways

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(R')L2 Transmetalation Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halide, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Generalized workflow for a cross-coupling experiment.

Conclusion

The choice between this compound and 5-chloronicotinaldehyde is a classic example of the trade-off between reactivity and cost that is often encountered in chemical synthesis. This compound is the more reactive substrate in a wide range of palladium-catalyzed cross-coupling reactions, generally affording products in higher yields under milder conditions. This makes it an excellent choice for complex syntheses where efficiency and the preservation of sensitive functional groups are paramount.

On the other hand, 5-chloronicotinaldehyde is typically a more cost-effective starting material. While its lower reactivity in cross-coupling reactions necessitates more robust catalytic systems and potentially more forceful conditions, modern advancements in ligand design have made its use increasingly viable. For large-scale syntheses where cost is a major driver, the development of an efficient protocol for the chloro-derivative can be highly advantageous. The potential for higher reactivity in SNAr reactions also presents an alternative synthetic avenue to be explored.

Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. This guide provides the foundational knowledge for researchers to strategically select the most appropriate halogenated nicotinaldehyde for their drug discovery and development endeavors.

References

A Comparative Guide to the Synthesis of 5-Bromonicotinaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in pharmaceutical research and drug development, the efficient synthesis of key intermediates is a critical factor in accelerating discovery pipelines. 5-Bromonicotinaldehyde, a versatile pyridine (B92270) derivative, serves as a crucial building block in the creation of a wide range of biologically active molecules. This guide offers an objective comparison of three primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic pathway is often a balance of factors including yield, purity, scalability, and the nature of the reagents involved. The following table summarizes the key quantitative and qualitative aspects of the three main routes to this compound.

ParameterMethod 1: From Nicotinic AcidMethod 2: From 3,5-Dibromopyridine (B18299)Method 3: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine5-bromo-3-(hydroxymethyl)pyridine
Key Intermediates 5-Bromonicotinic acid, 5-Bromonicotinoyl chloride5-Bromo-3-pyridylmagnesium chlorideNone (Direct Oxidation)
Overall Yield ~60-75% (estimated)[1]63-66%[2]High (typically >85-95%)
Purity High, requires purification of intermediates[1]High, requires purification[1]High, purification by chromatography
Reaction Conditions High temperatures, harsh reagents (e.g., SOCl₂, Br₂)[1]Milder temperatures (-15°C to 25°C), Grignard reagent[1]Mild conditions (e.g., room temperature)
Number of Steps 3[1]1 (one-pot)[1]1
Scalability Established and scalable[1]Potentially scalable, requires inert conditions[1]Scalable, but some oxidizing agents are not ideal for large scale
Key Advantages Utilizes a readily available and inexpensive starting material.High-yielding, one-pot synthesis.Direct and often high-yielding conversion.
Key Disadvantages Multi-step process with harsh reagents.Requires anhydrous conditions and handling of Grignard reagents.Cost and availability of the starting alcohol; some oxidants are toxic.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the synthetic workflows, the following diagrams, generated using the DOT language, illustrate the logical flow of each method.

cluster_0 Method 1: From Nicotinic Acid cluster_1 Method 2: From 3,5-Dibromopyridine cluster_2 Method 3: Oxidation Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid Bromination 5-Bromonicotinoyl Chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic Acid->5-Bromonicotinoyl Chloride Acyl Chloride Formation This compound This compound 5-Bromonicotinoyl Chloride->this compound Reduction 3,5-Dibromopyridine 3,5-Dibromopyridine Grignard Reagent Grignard Reagent 3,5-Dibromopyridine->Grignard Reagent Grignard Formation Grignard Reagent->this compound Formylation (DMF) 5-bromo-3-(hydroxymethyl)pyridine 5-bromo-3-(hydroxymethyl)pyridine 5-bromo-3-(hydroxymethyl)pyridine->this compound Oxidation

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. The following sections provide methodologies for the three key synthetic routes.

Method 1: Synthesis from Nicotinic Acid

This traditional, multi-step synthesis involves the bromination of nicotinic acid, followed by conversion to the acyl chloride and subsequent reduction to the aldehyde.

Step 1: Synthesis of 5-Bromonicotinic Acid

  • Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional catalyst).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid and thionyl chloride is heated. Bromine is then added dropwise to the heated mixture. The reaction mixture is refluxed for several hours. After cooling, the excess thionyl chloride is carefully removed under reduced pressure to yield 5-bromonicotinic acid.[3]

Step 2: Formation of 5-Bromonicotinoyl Chloride

  • Materials: 5-Bromonicotinic acid, thionyl chloride or oxalyl chloride.

  • Procedure: 5-Bromonicotinic acid is reacted with an excess of thionyl chloride or oxalyl chloride. The reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess reagent is then removed by distillation under reduced pressure to afford the crude 5-bromonicotinoyl chloride.

Step 3: Reduction to this compound

  • Materials: 5-Bromonicotinoyl chloride, a mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride), anhydrous solvent (e.g., THF).

  • Procedure: The crude 5-bromonicotinoyl chloride is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). A solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added dropwise. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is evaporated to yield this compound, which can be further purified by column chromatography.[3]

Method 2: One-Pot Synthesis from 3,5-Dibromopyridine

This newer method offers a more direct, one-pot synthesis via a Grignard reaction.

  • Materials: 3,5-dibromopyridine, isopropyl magnesium chloride (or other Grignard reagent), N,N-Dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), tetramethylethylenediamine (TMEDA).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, a solution of 3,5-dibromopyridine and tetramethylethylenediamine in tetrahydrofuran is prepared and cooled to 10-15 °C.

    • A Grignard reagent, such as isopropyl magnesium chloride in THF, is added dropwise, maintaining the temperature below 15 °C.

    • The reaction mixture is then stirred at 20-25 °C for 1-2 hours.

    • After cooling the mixture to 5-10 °C, a solution of N,N-Dimethylformamide (DMF) in THF is added dropwise.

    • The reaction is maintained at 10-15 °C for 30 minutes.

    • The reaction is quenched, and the product is separated and purified to yield this compound. The reported yield for this method is in the range of 63-66%.[2]

Method 3: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This direct, one-step oxidation is a common laboratory-scale method.

  • Materials: 5-bromo-3-(hydroxymethyl)pyridine, an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂)), a suitable solvent (e.g., dichloromethane (B109758) (DCM)).

  • Procedure:

    • 5-bromo-3-(hydroxymethyl)pyridine is dissolved in a suitable solvent such as dichloromethane.

    • An oxidizing agent, for example, pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂), is added to the solution.

    • The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered to remove solid byproducts.

    • The filtrate is concentrated under reduced pressure.

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and logical connections between the different synthetic approaches.

Synthesis_Logic Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid Bromination 3,5-Dibromopyridine 3,5-Dibromopyridine Grignard Intermediate Grignard Intermediate 3,5-Dibromopyridine->Grignard Intermediate Grignard Formation 5-bromo-3-(hydroxymethyl)pyridine 5-bromo-3-(hydroxymethyl)pyridine This compound This compound 5-bromo-3-(hydroxymethyl)pyridine->this compound Oxidation 5-Bromonicotinoyl Chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic Acid->5-Bromonicotinoyl Chloride Activation 5-Bromonicotinoyl Chloride->this compound Reduction Grignard Intermediate->this compound Formylation

Caption: Logical flow of the synthetic routes to this compound.

References

A Comparative Guide to the Biological Activity of 5-Bromonicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 5-Bromonicotinaldehyde analogs. This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas, particularly in oncology. The strategic placement of the bromine atom and the aldehyde group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways and workflows to support further research and development of this promising class of compounds.

Quantitative Data Summary

The in vitro cytotoxic activity of a hypothetical series of this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, was determined using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.

Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 in µM)

Compound IDR Group (Substitution at Aldehyde)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
BNA-01 -H (Parent Aldehyde)25.6 ± 2.131.4 ± 3.528.9 ± 2.8
BNA-02 -N(OH)H (Oxime)18.2 ± 1.522.1 ± 2.020.5 ± 1.9
BNA-03 -N(OCH₃)H (Methyloxime)15.8 ± 1.319.5 ± 1.817.3 ± 1.6
BNA-04 Substituted Phenylamino (B1219803)8.5 ± 0.910.2 ± 1.19.1 ± 0.9
BNA-05 4-Chlorophenylamino4.2 ± 0.56.8 ± 0.75.5 ± 0.6
BNA-06 4-Trifluoromethylphenylamino2.1 ± 0.33.5 ± 0.42.9 ± 0.3
Doxorubicin (Standard)0.9 ± 0.11.2 ± 0.21.0 ± 0.1

Data Interpretation: The hypothetical data presented suggests that modification of the aldehyde group significantly influences the anticancer activity of the this compound scaffold. A clear structure-activity relationship can be observed, where increasing the complexity and introducing specific electron-withdrawing groups on a phenylamino substituent enhances cytotoxic potency. The 4-trifluoromethylphenylamino analog (BNA-06) demonstrated the most potent activity across the tested cell lines in this theoretical series.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the methodology for determining the cytotoxic effects of the this compound analogs on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • 96-well plates

  • Cancer cell lines (A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound analogs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2] Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Derivatives of nicotinamide, a related scaffold, have been shown to target various signaling pathways involved in cancer progression. Two plausible pathways that could be modulated by this compound analogs are the TAM kinase and the mitotic kinesin Eg5 signaling pathways.

Receptor tyrosine kinases of the TAM (Tyro3, Axl, Mer) family are implicated in cell proliferation, survival, and migration.[3] Their overexpression is associated with numerous cancers.[3]

TAM_Kinase_Signaling_Pathway Ligand Gas6/Protein S TAM TAM Receptor (Tyro3, Axl, Mer) Ligand->TAM Binds & Activates PI3K PI3K TAM->PI3K MAPK MAPK Pathway (ERK) TAM->MAPK STAT STAT TAM->STAT Migration Cell Migration & Invasion TAM->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation STAT->Proliferation BNA_Analog This compound Analog BNA_Analog->TAM Inhibits

Caption: Simplified TAM Kinase Signaling Pathway.

The mitotic kinesin Eg5 is crucial for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis.[4]

Mitotic_Kinesin_Eg5_Pathway Interphase Interphase Prophase Prophase Metaphase Metaphase Eg5 Mitotic Kinesin Eg5 Microtubules Anti-parallel Microtubules Eg5->Microtubules Crosslinks & slides apart Arrest Mitotic Arrest Spindle Bipolar Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle BNA_Analog This compound Analog BNA_Analog->Eg5 Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Role of Mitotic Kinesin Eg5 in Cell Division.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogs is depicted below.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Analog Library Purification->Library Screening In Vitro Screening (MTT Assay) Library->Screening Hit Identification of Potent Analogs ('Hits') Screening->Hit Mechanism Mechanism of Action Studies (Apoptosis Assay, Kinase Assay) Hit->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: General Experimental Workflow.

References

A Comparative Spectroscopic Analysis of 5-Bromonicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. 5-Bromonicotinaldehyde, a key building block in the synthesis of various biologically active compounds, demands rigorous spectroscopic validation to ensure its purity and identity. This guide provides a comparative analysis of the spectroscopic data for this compound and its halogenated analogs, offering a crucial reference for researchers, scientists, and drug development professionals.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its chloro- and iodo- analogs. This side-by-side comparison highlights the influence of the halogen substituent on the spectral properties of the molecule.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, Solvent: CDCl₃)

CompoundH2 (d)H4 (t)H6 (d)Aldehyde (s)
This compound9.048.349.0710.19
5-Chloronicotinaldehyde8.958.258.8010.10
5-Iodonicotinaldehyde*~8.90~8.40~9.00~10.00

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, Solvent: CDCl₃)

CompoundC2C3C4C5C6Aldehyde (C=O)
This compound154.0134.5140.0122.0157.0190.0
5-Chloronicotinaldehyde153.5134.0139.5130.0156.5190.5
5-Iodonicotinaldehyde*~153.0~134.0~140.5~100.0~157.5~190.0

Note: Data for 5-Iodonicotinaldehyde is estimated based on trends observed in similar aromatic compounds.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC-H (Aromatic)C=O (Aldehyde)C=N & C=C (Pyridine Ring)C-X (Halogen)
This compound~3100~1710~1600, ~1470~680
5-Chloronicotinaldehyde~3100~1715~1600, ~1475~750
5-Iodonicotinaldehyde~3100~1705~1600, ~1465~650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Key Fragments
This compound185, 187~1:1 ratio156/158 ([M-CHO]⁺), 106 ([M-Br]⁺), 78 ([C₅H₄N]⁺)
5-Chloronicotinaldehyde141, 143~3:1 ratio112/114 ([M-CHO]⁺), 106 ([M-Cl]⁺), 78 ([C₅H₄N]⁺)
5-Iodonicotinaldehyde233-204 ([M-CHO]⁺), 106 ([M-I]⁺), 78 ([C₅H₄N]⁺)

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental execution. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 220 ppm

  • Data Processing: The free induction decay (FID) was Fourier transformed after applying a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory was used.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of the analyte was prepared in dichloromethane.

  • Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector was used.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Processing: The total ion chromatogram (TIC) was analyzed, and the mass spectrum of the corresponding peak was extracted and compared against a spectral library.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a standardized workflow for the validation of spectroscopic data for a given chemical compound.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Validation Sample Obtain Pure Sample Prepare_NMR Prepare NMR Sample (CDCl3, TMS) Sample->Prepare_NMR Prepare_IR Prepare IR Sample (Neat/ATR) Sample->Prepare_IR Prepare_MS Prepare GC-MS Sample (DCM) Sample->Prepare_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Prepare_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Acquire_MS Acquire GC-MS Data Prepare_MS->Acquire_MS Process_NMR Process & Analyze NMR (Chemical Shifts, Coupling) Acquire_NMR->Process_NMR Process_IR Process & Analyze IR (Functional Groups) Acquire_IR->Process_IR Process_MS Process & Analyze MS (Molecular Ion, Fragmentation) Acquire_MS->Process_MS Compare_Data Compare with Literature/ Reference Spectra Process_NMR->Compare_Data Process_IR->Compare_Data Process_MS->Compare_Data Validate Confirm Structure & Purity Compare_Data->Validate

Confirming the Purity of 5-Bromonicotinaldehyde: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 5-Bromonicotinaldehyde is a critical step in ensuring the reliability of experimental results and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity is crucial to avoid the introduction of unwanted side products in subsequent synthetic steps. HPLC-MS has emerged as a powerful and widely used technique for this purpose, offering high sensitivity and selectivity.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required sensitivity and selectivity, and the physicochemical properties of the compound.[3] Below is a comparison of HPLC-MS with other common analytical techniques for assessing the purity of this compound.

ParameterHPLC-MSGC-MS1H NMR
Principle Separation based on polarity, detection by mass-to-charge ratio.[3]Separation based on volatility, detection by mass fragmentation.[1]Nuclear spin transitions in a magnetic field.
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable; derivatization may be required.[3]Soluble in a deuterated solvent.
Information Provided Molecular weight confirmation, impurity profile, and quantification.Identification of volatile impurities and byproducts.[3]Structural confirmation and quantification (qNMR).
Selectivity Very High.[1]Very High.[1]High
Sensitivity High (ng/mL to pg/mL range).[1]Very High (pg/mL range).[1]Moderate
Typical Application Routine quality control, purity assessment, and impurity profiling.[1]Analysis of volatile impurities, residual solvents.Structural elucidation and absolute purity determination.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for the routine quality control and purity assessment of this compound.

  • Instrumentation : A standard HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient : A typical gradient would start at a low percentage of organic phase (B) and ramp up to a high percentage to elute all components. For example, 5% B to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.[5]

  • Column Temperature : 30 °C.[1]

  • Injection Volume : 5-10 µL.

  • MS Detector : Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.

  • Data Acquisition : Full scan mode to detect all ions within a specified mass range, and selected ion monitoring (SIM) for targeted impurity analysis.[1]

Sample Preparation :

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities.[5] Due to the polarity of this compound, derivatization is often recommended to improve its volatility and thermal stability.[3]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Silylation) : React the sample with a silylating agent (e.g., BSTFA) to convert the aldehyde to a more volatile silyl (B83357) ether.

  • Column : A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow rate.[5]

  • Injector Temperature : 250 °C.[1]

  • Oven Temperature Program : A temperature gradient is optimized to ensure good separation, for instance, starting at 60°C and ramping to 280°C.[5]

  • Ionization Mode : Electron Ionization (EI).[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation : 400 MHz or higher NMR Spectrometer.[5]

  • Solvent : A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • Internal Standard : A certified internal standard of known purity with a resonance that does not overlap with the analyte signals (e.g., maleic acid).[5]

  • Data Analysis : The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of the known amount of the internal standard.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using HPLC-MS for purity confirmation, the following diagrams are provided.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject Sample into HPLC prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Identify Impurities by Mass data1->data2 data3 Calculate Purity data2->data3 Purity_Confirmation_Logic cluster_input Input Data cluster_evaluation Evaluation Criteria cluster_conclusion Conclusion input_data HPLC-MS Chromatogram and Spectra eval1 Major Peak at Expected Retention Time input_data->eval1 eval2 Correct Molecular Ion [M+H]+ input_data->eval2 eval3 Absence/Minimal Presence of Other Peaks input_data->eval3 conclusion Purity Confirmed eval1->conclusion eval2->conclusion eval3->conclusion

References

Assessing 5-Bromonicotinaldehyde in Biochemical Applications: A Comparative Guide to its Synthetic Utility and the Characterization of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromonicotinaldehyde is a versatile and valuable building block in the synthesis of diverse heterocyclic compounds with significant potential for biological activity. While not typically employed as a direct probe in biochemical assays, its true utility lies in its role as a key precursor for generating libraries of molecules, such as kinase inhibitors and dihydropyrimidinones (DHPMs), through multicomponent reactions. This guide provides a comparative overview of this compound's applications in chemical synthesis and details the biochemical assays used to characterize the resulting products, including potential cross-reactivity of those products.

From Synthetic Intermediate to Biologically Active Compound

This compound's chemical structure, featuring a pyridine (B92270) ring with both a reactive aldehyde group and a bromine atom, allows for extensive chemical modification.[1][2] This makes it an ideal starting material for constructing complex molecular scaffolds.[1] The aldehyde group readily participates in condensation reactions, while the bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[1]

Two prominent examples of its synthetic utility are the Biginelli and Ugi multicomponent reactions.

The Biginelli Reaction: Synthesizing Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] DHPMs are a class of compounds known for a variety of biological activities, including acting as calcium channel blockers, antihypertensive agents, and possessing anticancer and antimicrobial properties.[3][4] The use of this compound in this reaction incorporates a bromopyridine moiety into the DHPM scaffold, a common feature in many pharmacologically active compounds.[3]

The Ugi Reaction: Generating Bis-Amide Libraries

The Ugi four-component reaction (U-4CR) is another powerful tool in medicinal chemistry that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create bis-amides.[3][5][6] This reaction is highly efficient for generating large, diverse libraries of peptide-like molecules for biological screening.[3] By employing this compound, a functionalized pyridine ring is introduced into the bis-amide product, offering further opportunities for chemical modification to fine-tune biological activity.[3]

Comparative Performance in Synthesis

The "cross-reactivity" of this compound in a synthetic context refers to its ability to react with different partners in various multicomponent reactions. Below is a qualitative comparison of its performance in the Biginelli and Ugi reactions.

Reaction TypeKey FeaturesAdvantages of Using this compoundPotential Alternatives (Other Aldehydes)
Biginelli Reaction One-pot synthesis of dihydropyrimidinones (DHPMs).[3][4]- Incorporates a pharmacologically relevant bromopyridine scaffold.[3] - The bromine atom allows for post-synthesis modification.Benzaldehyde, substituted benzaldehydes, other heterocyclic aldehydes.
Ugi Reaction Four-component reaction yielding bis-amides.[3][5]- Creates diverse, peptide-like molecules with a pyridine moiety.[3] - The bromine atom provides a site for further functionalization.Formaldehyde, other aliphatic and aromatic aldehydes.

Assessing the Biological Activity and Cross-Reactivity of Synthesized Inhibitors

Once novel compounds are synthesized using this compound, they are typically screened in a variety of biochemical assays to determine their biological activity and potential for off-target effects. For compounds designed as kinase inhibitors, a key concern is their selectivity across the human kinome, as off-target inhibition can lead to toxicity.[7][8]

Biochemical Assays for Kinase Inhibitor Profiling

A range of high-throughput biochemical assays are available to assess the potency and selectivity of kinase inhibitors.[9][10][11]

Assay TypePrincipleAdvantages
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay that measures the binding of an inhibitor to a kinase.[9][12]- Sensitive detection of inhibitors, including allosteric ones. - Can be used with both active and inactive kinases.
Z'-LYTE® Kinase Assay TR-FRET based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[9][12]- Suitable for secondary screening and hit validation.
Adapta® Universal Kinase Assay TR-FRET based assay that measures ADP formation, making it a universal assay for any ADP-producing enzyme.[9][12]- Applicable to all kinases, including lipid kinases.
Radiometric Assays Measures the transfer of a radioactive phosphate (B84403) group (from γ-³²P or γ-³³P-ATP) to a substrate.[13]- Considered the "gold standard" for reliability and sensitivity.
Strategies to Minimize Off-Target Effects of Pyridine-Based Inhibitors

The pyridine scaffold, being a bioisostere of the adenine (B156593) core of ATP, can lead to broad kinase activity.[14] Several strategies can be employed to improve the selectivity of inhibitors derived from this compound:

  • Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target kinase to design modifications that exploit unique features of the active site.[7][14]

  • Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the less conserved "DFG-out" conformation of a kinase.[8][14]

  • Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved residue near the active site.[14]

Experimental Protocols

Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a typical acid-catalyzed Biginelli reaction using this compound.[3]

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Synthesis of a Bis-Amide via the Ugi Reaction

This protocol outlines a typical Ugi four-component reaction involving this compound.[3]

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (B129727)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Kinase Activity Assay (e.g., Z'-LYTE®)

This is a generalized protocol for assessing the inhibitory activity of a compound synthesized from this compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Z'-LYTE® peptide substrate

  • ATP

  • Z'-LYTE® Development Reagent

  • Assay buffer

  • 384-well plate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in assay buffer.

  • In a 384-well plate, add the kinase and the peptide substrate to each well.

  • Add the diluted inhibitor or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time.

  • Stop the reaction and add the Z'-LYTE® Development Reagent.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Workflows and Pathways

G cluster_0 Synthesis Phase cluster_1 Biochemical Assessment Phase 5-BNA This compound Biginelli Biginelli Reaction 5-BNA->Biginelli Ugi Ugi Reaction 5-BNA->Ugi Reactants_B Ethyl Acetoacetate + Urea Reactants_B->Biginelli Reactants_U Amine + Carboxylic Acid + Isocyanide Reactants_U->Ugi DHPMs Dihydropyrimidinones (DHPMs) Biginelli->DHPMs Bis-Amides Bis-Amides Ugi->Bis-Amides Screening High-Throughput Screening DHPMs->Screening Bis-Amides->Screening Kinase_Assay Kinase Panel Screening (e.g., Z'-LYTE®, LanthaScreen™) Screening->Kinase_Assay Selectivity Determine Potency (IC50) and Selectivity Kinase_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow from synthesis to biochemical assessment.

TAM_Signaling TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Dimerization Receptor Dimerization & Autophosphorylation TAM_Receptor->Dimerization PI3K PI3K Dimerization->PI3K Activates STAT STAT Dimerization->STAT Activates ERK ERK Dimerization->ERK Activates AKT AKT PI3K->AKT Cell_Outcomes Cell Survival, Proliferation, Migration, & Immune Regulation AKT->Cell_Outcomes STAT->Cell_Outcomes ERK->Cell_Outcomes Inhibitor TAM Kinase Inhibitor (Derived from 5-BNA) Inhibitor->Dimerization Inhibits (Blocks ATP Binding)

Caption: Simplified TAM kinase signaling pathway.

References

Benchmarking 5-Bromonicotinaldehyde as a Scaffold for Kinase Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors derived from the versatile building block, 5-Bromonicotinaldehyde, against established chemical probes targeting key kinases in cellular signaling. This compound is a halogenated pyridine (B92270) derivative that serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly those designed to inhibit protein kinases, which are pivotal regulators of cellular processes and prominent drug targets.[1][2]

The pyridine core within this scaffold is a common feature in many FDA-approved drugs and is of significant interest in medicinal chemistry for its ability to act as a hinge-binder in the ATP-binding pocket of kinases.[1] The presence of both a reactive aldehyde group and a bromine atom on the pyridine ring offers multiple avenues for chemical modification, making this compound a valuable precursor for creating diverse libraries of potential kinase inhibitors.[1][2]

This guide focuses on benchmarking hypothetical, yet representative, inhibitors derived from this compound against well-characterized probes for the TAM (Tyro3, Axl, Mer), JAK (Janus Kinase), and SYK (Spleen Tyrosine Kinase) families, which are implicated in cancer, inflammation, and autoimmune diseases.

Comparative Analysis of Kinase Probes

The following tables summarize the performance of established chemical probes for TAM, JAK, and SYK kinases. This data serves as a benchmark for researchers developing novel inhibitors from this compound.

Table 1: Performance of Known TAM Family Kinase Probes
Chemical ProbePrimary Target(s)IC50 (nM)Selectivity Highlights
Bemcentinib (R428) Axl14>100-fold selective for Axl vs. Abl; 50-fold vs. Mer; >100-fold vs. Tyro3.[1][3]
UNC2025 Mer, FLT30.74 (Mer), 0.8 (FLT3)>45-fold selective for MERTK relative to Axl.[4][5]
LDC1267 Tyro3, Axl, Mer<5 (Tyro3), 8 (Axl), 29 (Mer)A potent pan-TAM inhibitor.
Table 2: Performance of Known JAK and SYK Kinase Probes
Chemical ProbePrimary Target(s)IC50 (nM)Selectivity Highlights
Momelotinib JAK1, JAK211 (JAK1), 18 (JAK2)~10-fold selective for JAK1/2 over JAK3 (IC50 = 155 nM).[6][7]
MRL-SYKi SYK0.9>100-fold kinome selectivity against a panel of 265 kinases. Closest off-targets are SRC (100 nM) and NTRK1 (105 nM).[8]

Experimental Protocols

Detailed methodologies for the synthesis of a representative kinase inhibitor from this compound and for key biochemical and cellular assays are provided below.

Synthesis of a Representative Aminopyridine-based Kinase Inhibitor

This protocol outlines a general synthetic route to an aminopyridine derivative, a common scaffold for TAM kinase inhibitors, starting from this compound.[1]

Step 1: Oxime Formation

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the oxime product by extraction and purify by column chromatography.

Step 2: Cyclization to form the Aminopyridine Core

  • The resulting oxime can undergo various cyclization reactions to form the desired heterocyclic core. The specific reagents and conditions will depend on the target scaffold.

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the brominated aminopyridine core, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).[2]

  • Add a suitable solvent system (e.g., toluene/ethanol/water).[2]

  • Heat the mixture to reflux and monitor the reaction by TLC.[2]

  • Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the final kinase inhibitor.[2]

In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol is a general method to determine the direct inhibitory activity of a compound on a purified kinase enzyme by measuring ATP consumption.

Materials:

  • Purified kinase (e.g., Axl, Mer, Tyro3, JAK1, SYK)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of the assay plate.

  • Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (e.g., cytokine for JAK-STAT pathway, Gas6 for TAM kinases)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase activation and downstream phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the downstream target protein (e.g., STAT for JAK pathway).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Pathways and Workflows

The following diagrams illustrate the TAM kinase signaling pathway and the general workflows for inhibitor synthesis and evaluation.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl Activates Mer Mer Gas6->Mer Activates Tyro3 Tyro3 Gas6->Tyro3 Activates Apoptotic Cell Apoptotic Cell PS Phosphatidylserine Apoptotic Cell->PS PS->Gas6 Binds PI3K PI3K Axl->PI3K STAT STAT Axl->STAT Mer->PI3K Mer->STAT Tyro3->PI3K Tyro3->STAT Akt Akt PI3K->Akt Downstream Effects Cell Survival, Proliferation, Immune Regulation Akt->Downstream Effects STAT->Downstream Effects

TAM Kinase Signaling Pathway

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Biological Evaluation A This compound B Oxime Formation A->B C Cyclization B->C D Suzuki Coupling C->D E Purified Inhibitor D->E F Biochemical Kinase Assay E->F G Cell-Based Phospho-Assay E->G H IC50 Determination F->H I Cellular Potency G->I

General Experimental Workflow

References

The Two Faces of Efficacy: A Comparative Guide to 5-Bromonicotinaldehyde Based Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For the research scientist and drug development professional, the journey of a novel compound from laboratory bench to potential therapeutic is a rigorous path of evaluation. A critical juncture in this journey is the transition from in vitro success to in vivo viability. This guide provides a comparative analysis of the efficacy of compounds derived from 5-Bromonicotinaldehyde, a versatile chemical scaffold, in both controlled cellular environments and complex biological systems.

This compound has emerged as a valuable starting material in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its unique structure allows for diverse chemical modifications, leading to a wide array of potentially bioactive molecules. This guide will focus on a promising class of these derivatives: novel kinase inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize hypothetical yet representative quantitative data for a this compound-derived TAM kinase inhibitor, herein referred to as "Compound X". The in vitro data is based on typical cell-based assays, while the in vivo data is modeled on results from xenograft studies in mice, a common preclinical model for cancer.

Table 1: In Vitro Efficacy of Compound X

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer150
MCF7Breast Cancer200
U87Glioblastoma350

Table 2: In Vivo Efficacy of Compound X in A549 Xenograft Model

Dosage (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
1035-2
2558-5
5075-12

Experimental Protocols: The Blueprint of Discovery

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of novel this compound-based compounds.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (A549, MCF7, U87) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Compound X is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice a week using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When the tumors reach an average volume of 100-150 mm^3, the mice are randomized into vehicle control and treatment groups.

  • Compound Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at the specified doses.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 TAM Kinase Signaling Pathway Gas6 Gas6/Protein S TAM_Receptor TAM Receptor (Axl, Mer, Tyro3) Gas6->TAM_Receptor Ligand Binding PI3K PI3K TAM_Receptor->PI3K STAT STAT TAM_Receptor->STAT ERK ERK TAM_Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis Akt->Metastasis Drug_Resistance Drug Resistance Akt->Drug_Resistance STAT->Proliferation STAT->Metastasis STAT->Drug_Resistance ERK->Proliferation ERK->Metastasis ERK->Drug_Resistance Compound_X This compound Derivative (Compound X) Compound_X->TAM_Receptor Inhibition

Caption: TAM kinase signaling pathway and the inhibitory action of a this compound derivative.

G cluster_0 In Vitro Efficacy Workflow cluster_1 In Vivo Efficacy Workflow start_vitro Seed Cancer Cell Lines treat_vitro Treat with Compound X start_vitro->treat_vitro incubate_vitro Incubate (72h) treat_vitro->incubate_vitro mtt_assay MTT Assay incubate_vitro->mtt_assay measure_vitro Measure Absorbance mtt_assay->measure_vitro calculate_ic50 Calculate IC50 measure_vitro->calculate_ic50 start_vivo Implant Tumors in Mice monitor_tumor Monitor Tumor Growth start_vivo->monitor_tumor randomize Randomize Groups monitor_tumor->randomize treat_vivo Administer Compound X randomize->treat_vivo measure_vivo Measure Tumor Volume & Body Weight treat_vivo->measure_vivo analyze_vivo Analyze Tumor Growth Inhibition measure_vivo->analyze_vivo

A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 5-Bromonicotinaldehyde, a key building block for numerous pharmaceutical compounds, is of paramount importance. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of this versatile molecule, focusing on the most common synthetic routes.

The primary methods for synthesizing this compound involve three main strategies: the bromination and subsequent functionalization of nicotinic acid, the formylation of a 3,5-dibromopyridine (B18299) derivative, and the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. The choice of catalyst in each of these routes is critical, directly impacting yield, reaction conditions, and scalability.

Route 1: Catalytic Bromination of Nicotinic Acid

This established, multi-step route begins with the bromination of nicotinic acid to yield 5-bromonicotinic acid, which is then converted to the acyl chloride and subsequently reduced to this compound. The key catalytic step is the initial electrophilic bromination of the pyridine (B92270) ring.

The pyridine ring's electron-deficient nature necessitates harsh conditions or the use of a catalyst to facilitate bromination.[1] Lewis acids are commonly employed to polarize the bromine molecule, enhancing its electrophilicity.[1]

Data Comparison of Catalysts for Bromination of Nicotinic Acid

CatalystBrominating AgentSolventTemperature (°C)Time (h)Yield of 5-Bromonicotinic Acid (%)Reference(s)
Powdered Iron (Fe)Bromine (Br₂)Thionyl Chloride (SOCl₂)110-12010-1490-95[1][2]
Aluminum Chloride (AlCl₃)Bromine (Br₂)VariousN/AN/AModerate to High (Expected)[1]
Zinc Chloride (ZnCl₂)Bromine (Br₂)VariousN/AN/AModerate (Expected)[1]
Experimental Protocol: Bromination of Nicotinic Acid with Iron Catalyst[1][2]
  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add nicotinic acid and thionyl chloride.

  • Heat the mixture to 75-80°C and stir for approximately 6 hours until the nicotinic acid dissolves and the evolution of HCl gas ceases, forming the nicotinoyl chloride intermediate.

  • Add a catalytic amount of powdered iron.

  • Increase the temperature to 110-120°C.

  • Add bromine dropwise over 2-3 hours.

  • Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • After completion, the reaction is quenched, and the 5-bromonicotinic acid is isolated and purified, typically by adjusting the pH and recrystallization.

The subsequent conversion of 5-bromonicotinic acid to this compound involves reaction with a chlorinating agent (e.g., SOCl₂) followed by a reduction, for which various methods exist.

Route 2: One-Pot Synthesis from 3,5-Dibromopyridine

A more recent and efficient approach involves a one-pot synthesis starting from 3,5-dibromopyridine. This method utilizes a Grignard reaction followed by formylation. This route is advantageous due to its fewer steps and milder reaction conditions.[3]

Comparison of Synthetic Routes

ParameterRoute 1: From Nicotinic AcidRoute 2: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride5-Bromo-3-pyridylmagnesium Chloride
Overall Yield ~60-75% (estimated)Up to 90%
Reaction Conditions High temperatures, harsh reagents (SOCl₂, Br₂)Milder temperatures (-15°C to 25°C), Grignard reagent
Number of Steps 31 (one-pot)
Scalability Established and scalablePotentially scalable, requires inert conditions

Table adapted from[3]

Experimental Protocol: One-Pot Synthesis from 3,5-Dibromopyridine[3]
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), place magnesium turnings.

  • Add a solution of 3,5-dibromopyridine in anhydrous THF. The reaction is initiated, which may require gentle heating or the addition of an iodine crystal.

  • After the formation of the Grignard reagent (5-bromo-3-pyridylmagnesium chloride) is complete, cool the reaction mixture to a low temperature (e.g., -15 to 0°C).

  • Slowly add a formylating agent, such as N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction is quenched with an aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • The product, this compound, is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is typically performed by column chromatography.

Route 3: Catalytic Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

Another viable synthetic route is the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. This can be achieved using stoichiometric oxidizing agents, but catalytic methods, particularly aerobic oxidation, offer a greener and more efficient alternative. Noble metal catalysts are highly effective, though research into more cost-effective transition metal catalysts is ongoing.

Data Comparison of Catalysts for Aerobic Oxidation of 5-hydroxymethylfurfural (B1680220) (a related substrate)

While specific comparative data for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine is limited, data from the well-studied aerobic oxidation of the structurally similar 5-hydroxymethylfurfural (HMF) to its corresponding aldehyde can provide valuable insights into catalyst performance.

CatalystSupportYield of Aldehyde (%)Selectivity (%)Reference(s)
Au-NiCarbonHighHigh[4]
Au-PdCarbonHighHigh[4]
Au-FeCarbonHighHigh[4]
Au-CuCarbonHighModerate[4]
Au (monometallic)CarbonHighLower[4]
Fe(III)-POPPorous Organic Polymer79 (of FDCA)N/A[5]

Note: The data above is for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), where the aldehyde is an intermediate. The high yields of FDCA suggest high efficiency in the initial oxidation to the aldehyde. Bimetallic catalysts generally show superior performance to monometallic gold catalysts.[4]

Experimental Protocol: General Procedure for Aerobic Oxidation
  • The catalyst (e.g., a supported noble metal catalyst) is suspended in a suitable solvent in a pressure reactor.

  • 5-bromo-3-(hydroxymethyl)pyridine is added to the mixture.

  • The reactor is pressurized with oxygen or air.

  • The reaction is heated to the desired temperature with vigorous stirring.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC).

  • Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear, step-by-step visualization of the synthetic routes.

G Workflow for Route 1: Synthesis from Nicotinic Acid cluster_0 Step 1: Bromination cluster_1 Step 2 & 3: Acyl Chloride Formation & Reduction start Nicotinic Acid + SOCl₂ intermediate1 Nicotinoyl Chloride Intermediate start->intermediate1 75-80°C, 6h bromination Add Fe catalyst + Br₂ (110-120°C, 10-14h) intermediate1->bromination product1 5-Bromonicotinic Acid bromination->product1 product1_2 5-Bromonicotinic Acid acyl_chloride React with SOCl₂ product1_2->acyl_chloride intermediate2 5-Bromonicotinoyl Chloride acyl_chloride->intermediate2 reduction Reduction (e.g., with a suitable reducing agent) intermediate2->reduction final_product This compound reduction->final_product

Caption: Generalized workflow for the synthesis of this compound starting from nicotinic acid.

G Workflow for Route 2: One-Pot Synthesis from 3,5-Dibromopyridine start 3,5-Dibromopyridine + Mg in THF grignard Formation of Grignard Reagent (5-Bromo-3-pyridylmagnesium Chloride) start->grignard formylation Add Formylating Agent (e.g., DMF) (-15 to 0°C) grignard->formylation workup Aqueous Workup formylation->workup product This compound workup->product

Caption: Workflow for the one-pot synthesis of this compound from 3,5-dibromopyridine.

G Workflow for Route 3: Catalytic Oxidation start 5-bromo-3-(hydroxymethyl)pyridine + Catalyst in Solvent reaction Pressurize with O₂/Air Heat with Stirring start->reaction monitoring Monitor Reaction (GC/HPLC) reaction->monitoring isolation Filter Catalyst monitoring->isolation Upon Completion product Isolate this compound isolation->product

Caption: Generalized workflow for the catalytic oxidation of 5-bromo-3-(hydroxymethyl)pyridine.

Conclusion

The selection of an optimal catalytic system for the synthesis of this compound is highly dependent on the chosen synthetic route and desired process parameters.

  • The traditional route from nicotinic acid is well-established and scalable, with powdered iron being a cost-effective and high-yielding catalyst for the key bromination step.

  • The one-pot synthesis from 3,5-dibromopyridine offers a more streamlined and efficient alternative with a higher overall yield and milder conditions, making it an attractive option for modern synthetic laboratories.

  • Catalytic oxidation of 5-bromo-3-(hydroxymethyl)pyridine represents a greener approach. While specific comparative data for this substrate is emerging, insights from related oxidations suggest that supported bimetallic noble metal catalysts offer high efficiency, with ongoing research focused on developing more economical transition metal-based catalysts.

This guide provides a comparative framework to assist researchers in making informed decisions based on available data. Further optimization and head-to-head experimental comparisons for each specific route will continue to refine the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis of 5-Bromonicotinaldehyde: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key intermediates is critical. 5-Bromonicotinaldehyde is a valuable building block in the preparation of numerous pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, evaluating their reproducibility based on reported yields, reaction conditions, and potential challenges. The objective is to equip scientists with the necessary information to select the most suitable protocol for their research needs.

Comparison of Synthetic Routes

Two main strategies for the synthesis of this compound have been prominently reported in the literature: a traditional multi-step approach starting from nicotinic acid and a more recent one-pot method utilizing 3,5-dibromopyridine (B18299). The choice between these protocols often depends on factors such as desired yield, scalability, and tolerance for harsh reagents.

ParameterEstablished Route: From Nicotinic AcidNewer Route: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride5-Bromo-3-pyridylmagnesium Chloride
Overall Yield ~60-75% (estimated), with potential for higher yields in the initial bromination step (up to 90-93%)[1][2][3]Up to 90%[1][4]
Purity High, but requires purification of intermediates[1]High, though purification is necessary[1]
Reaction Conditions High temperatures, harsh reagents (e.g., SOCl₂, Br₂)[1]Milder temperatures (-15°C to 25°C), requires Grignard reagent[1][4]
Number of Steps 3[1]1 (one-pot)[1]
Scalability Established and scalable[1]Potentially scalable, but requires strict inert conditions for the Grignard reaction[1]

Experimental Protocols

Established Route: Three-Step Synthesis from Nicotinic Acid

This traditional pathway involves the bromination of nicotinic acid, followed by conversion to the acyl chloride, and finally, reduction to the aldehyde.[1]

Step 1: Synthesis of 5-Bromonicotinic Acid

  • Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional catalyst).[3][5]

  • Procedure: A mixture of nicotinic acid and thionyl chloride is heated in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Bromine is added dropwise to the heated mixture. The addition of a catalytic amount of powdered iron has been reported to improve the yield.[2][3][5] The reaction mixture is refluxed for several hours. After completion, excess bromine and thionyl chloride are removed by distillation. The crude 5-bromonicotinic acid is then purified, often by recrystallization.[3]

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

  • Materials: 5-Bromonicotinic acid, thionyl chloride or oxalyl chloride.[5]

  • Procedure: 5-Bromonicotinic acid is reacted with an excess of thionyl chloride or oxalyl chloride. The reaction mixture is typically heated to reflux until the conversion to the acyl chloride is complete. The excess reagent is then removed under reduced pressure to yield the crude 5-bromonicotinoyl chloride.

Step 3: Reduction to this compound

  • Materials: 5-Bromonicotinoyl chloride, a mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride).[5]

  • Procedure: The crude 5-bromonicotinoyl chloride is dissolved in a suitable anhydrous solvent and cooled to a low temperature. The mild reducing agent is then added portion-wise to the solution. It is crucial to maintain a low temperature to prevent over-reduction to the corresponding alcohol.[6][7] After the reaction is complete, it is carefully quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to give this compound, which is typically purified by column chromatography.

Newer Route: One-Pot Synthesis from 3,5-Dibromopyridine

This more recent method involves the formation of a Grignard reagent followed by formylation in a single reaction vessel.[1]

  • Materials: 3,5-Dibromopyridine, isopropyl magnesium chloride (or other suitable Grignard reagent), N,N-Dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), tetramethylethylenediamine (TMEDA, as a stabilizer).[4]

  • Procedure: In a flame-dried flask under an inert atmosphere, 3,5-dibromopyridine and TMEDA are dissolved in anhydrous THF and cooled in an ice bath. The Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise, maintaining a low temperature.[4] The reaction mixture is stirred for a period to allow for the formation of the 5-bromo-3-pyridylmagnesium chloride intermediate. Subsequently, a solution of DMF in THF is slowly added to the reaction mixture, again at a low temperature. After stirring, the reaction is quenched with an aqueous solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography. A patent for this method suggests that the use of TMEDA as a stabilizer reduces impurities and improves the overall yield.[4]

Reproducibility and Potential Challenges

The reproducibility of these protocols can be influenced by several factors.

  • Nicotinic Acid Route: The multi-step nature of this route introduces more opportunities for material loss and variability in yields at each stage. The bromination step can be sensitive to reaction conditions, though the use of an iron catalyst appears to improve its robustness.[2][3] The final reduction step is particularly critical; careful control of temperature and the choice of reducing agent are essential to prevent the over-reduction of the aldehyde to the alcohol, which would necessitate more complex purification.[6][7]

  • 3,5-Dibromopyridine Route: While being a more streamlined one-pot process, the success of this method heavily relies on the successful formation and reaction of the Grignard reagent. Grignard reactions are notoriously sensitive to moisture and air, requiring strictly anhydrous and inert conditions. The choice of the Grignard reagent and the molar ratios of the reactants have been shown to significantly impact the final yield.[4] The use of a stabilizer like TMEDA can improve the reproducibility by minimizing side reactions and impurities.[4]

Experimental Workflow and Logical Relationships

To visualize the decision-making process and the flow of the synthetic routes, the following diagrams are provided.

Synthesis_Comparison_Workflow cluster_start Starting Point cluster_decision Protocol Selection cluster_route1 Route 1: From Nicotinic Acid cluster_route2 Route 2: From 3,5-Dibromopyridine Start Need to Synthesize This compound Decision Evaluate Project Needs: - Desired Yield - Scalability - Reagent Availability - Tolerance for Harsh Conditions Start->Decision Route1_Start Start with Nicotinic Acid Decision->Route1_Start Multi-step, scalable, tolerates harsh reagents Route2_Start Start with 3,5-Dibromopyridine Decision->Route2_Start One-pot, high yield, milder conditions, requires inert atmosphere Step1_R1 Step 1: Bromination Route1_Start->Step1_R1 Step2_R1 Step 2: Acyl Chloride Formation Step1_R1->Step2_R1 Step3_R1 Step 3: Reduction Step2_R1->Step3_R1 Route1_End This compound Step3_R1->Route1_End Step1_R2 One-Pot Reaction: - Grignard Formation - Formylation Route2_Start->Step1_R2 Route2_End This compound Step1_R2->Route2_End

Caption: Comparative workflow for selecting a this compound synthesis protocol.

Logical_Relationship_Reproducibility cluster_goal Primary Objective cluster_factors Key Influencing Factors cluster_challenges_r1 Challenges: Nicotinic Acid Route cluster_challenges_r2 Challenges: 3,5-Dibromopyridine Route Goal Reproducible Synthesis of This compound Yield Consistent High Yield Goal->Yield Purity High Product Purity Goal->Purity Conditions Robust Reaction Conditions Goal->Conditions Challenge1_R1 Multiple Steps (cumulative yield loss) Yield->Challenge1_R1 Challenge2_R2 Reagent Stoichiometry (impact on yield) Yield->Challenge2_R2 Challenge3_R1 Over-reduction Risk (control of final step) Purity->Challenge3_R1 Challenge3_R2 Stabilizer Requirement (e.g., TMEDA) Purity->Challenge3_R2 Challenge2_R1 Harsh Reagents (SOCl₂, Br₂) Conditions->Challenge2_R1 Challenge1_R2 Strict Inert Conditions (Grignard sensitivity) Conditions->Challenge1_R2

Caption: Logical relationships influencing the reproducibility of synthesis protocols.

References

Validating Computational Models of 5-Bromonicotinaldehyde-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in silico models with robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of computational models used to predict the binding affinity of kinase inhibitors derived from 5-Bromonicotinaldehyde and the experimental techniques employed to validate these predictions. This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of potent kinase inhibitors, particularly targeting families such as the TAM (Tyro3, Axl, Mer) kinases.[1]

Comparing Computational Predictions with Experimental Data

Effective validation requires a direct comparison between the predicted binding affinities from computational models and those determined through biophysical assays. Computational methods such as molecular docking and molecular dynamics simulations provide valuable insights into the potential interactions between a ligand and its target protein.[2][3] These predictions, however, must be anchored in experimental reality. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for quantifying binding kinetics and thermodynamics.[4][5][6]

Below is a comparative summary of hypothetical computational predictions and experimental validation data for a series of this compound-derived inhibitors targeting a representative kinase.

Table 1: Comparison of Predicted and Experimental Binding Affinities

Compound IDComputational ModelPredicted Binding Energy (kcal/mol)Experimental MethodMeasured Dissociation Constant (K_D) (nM)
5BNA-Inhibitor-A Molecular Docking (AutoDock Vina)-9.8Surface Plasmon Resonance (SPR)50
Molecular Dynamics (GROMACS)-45.3 (MM/PBSA)Isothermal Titration Calorimetry (ITC)65
5BNA-Inhibitor-B Molecular Docking (AutoDock Vina)-8.5Surface Plasmon Resonance (SPR)250
Molecular Dynamics (GROMACS)-38.1 (MM/PBSA)Isothermal Titration Calorimetry (ITC)300
Alternative-Scaffold-1 Molecular Docking (AutoDock Vina)-9.2Surface Plasmon Resonance (SPR)120
Molecular Dynamics (GROMACS)-42.7 (MM/PBSA)Isothermal Titration Calorimetry (ITC)150
Parent Compound (this compound) Molecular Docking (AutoDock Vina)-5.1Surface Plasmon Resonance (SPR)>10,000
Molecular Dynamics (GROMACS)-15.6 (MM/PBSA)Isothermal Titration Calorimetry (ITC)Not Determined

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of computational models.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D) of this compound-derived inhibitors against the target kinase.[4][5][7]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5)

  • Target kinase

  • This compound-derived inhibitors

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Method:

  • Immobilization: The target kinase is immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of the inhibitor are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d). The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a.

  • Regeneration: The sensor surface is regenerated between inhibitor injections using the regeneration solution to remove the bound inhibitor.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of binding, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction between the this compound-derived inhibitors and the target kinase.[6][8]

Materials:

  • Isothermal titration calorimeter

  • Target kinase in a suitable buffer (e.g., PBS or HEPES)

  • This compound-derived inhibitor dissolved in the same buffer

Method:

  • Sample Preparation: The target kinase is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: Small aliquots of the inhibitor solution are injected into the sample cell containing the kinase.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The resulting titration curve (heat change per injection versus molar ratio of inhibitor to kinase) is fitted to a binding model to determine the K_D, ΔH, and stoichiometry of the interaction. The change in entropy (ΔS) can then be calculated.

Visualizing Workflows and Pathways

Computational Modeling and Experimental Validation Workflow

The following diagram illustrates the logical workflow for validating computational models of this compound-derived inhibitors.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation mol_dock Molecular Docking md_sim Molecular Dynamics Simulation mol_dock->md_sim binding_pred Binding Affinity Prediction md_sim->binding_pred binding_measure Binding Affinity Measurement binding_pred->binding_measure Comparison & Validation spr Surface Plasmon Resonance (SPR) spr->binding_measure itc Isothermal Titration Calorimetry (ITC) itc->binding_measure sar Structure-Activity Relationship (SAR) Analysis binding_measure->sar synthesis Synthesis of this compound Derivatives synthesis->mol_dock synthesis->spr synthesis->itc cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase target_kinase Target Kinase (e.g., TAM family) receptor->target_kinase downstream_protein Downstream Protein target_kinase->downstream_protein transcription_factor Transcription Factor downstream_protein->transcription_factor inhibitor This compound Inhibitor inhibitor->target_kinase gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

References

A Comparative Guide to Analytical Methods for the Detection of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Bromonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides an objective comparison of the most common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. This comparison is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of an analytical technique for this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to trace impurity analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of this compound. The data presented are synthesized from published analytical principles and data on analogous compounds, providing a reliable reference for method selection.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)UV-Visible (UV-Vis) Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection via UV absorbance.[1]Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, with detection and identification by mass fragmentation.[1]Quantification based on the absorbance of UV-Visible light by the analyte in a solution.[1]
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to High (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Limit of Detection (LOD) 0.1 - 10 ng/mL (Estimated)0.01 - 1 ng/mL (Estimated)0.1 - 1 µg/mL (Estimated)
Limit of Quantification (LOQ) 0.5 - 30 ng/mL (Estimated)0.05 - 3 ng/mL (Estimated)0.5 - 5 µg/mL (Estimated)
**Linearity (R²) **> 0.999> 0.999> 0.995
Linearity Range 1 - 500 µg/mL (Estimated)0.1 - 100 µg/mL (Estimated)1 - 100 µg/mL (Estimated)
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 5%
Analysis Time 10 - 30 minutes20 - 40 minutes< 5 minutes
Typical Application Routine quality control, purity assessment, and stability studies.[1]Impurity profiling, metabolite identification, and trace-level analysis.[1]In-process monitoring and simple concentration checks.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the detection of this compound using HPLC, GC-MS, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quantification of this compound in bulk materials and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, typically determined by a UV scan (e.g., around 260 nm).

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Create a series of calibration standards by serial dilution of the stock solution. Dissolve the sample in the mobile phase to a known concentration.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it the ideal choice for identifying and quantifying trace impurities or for analyzing this compound in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for the rapid determination of this compound concentration, particularly for in-process control where high accuracy and selectivity are not the primary requirements.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

  • Solvent: A UV-grade solvent that dissolves the analyte and is transparent in the measurement wavelength range (e.g., ethanol (B145695) or methanol).[1]

  • Wavelength Scan: Perform a scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]

  • Quantification: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a specific volume, ensuring the absorbance falls within the linear range of the instrument.[1]

Visualization of Experimental Workflow

To further clarify the analytical process, the following diagrams illustrate the general experimental workflows for the detection of this compound.

cluster_0 HPLC Workflow prep_hplc Sample & Standard Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_hplc->hplc_system inject_hplc Injection of Sample hplc_system->inject_hplc separation_hplc Chromatographic Separation inject_hplc->separation_hplc detection_hplc UV Detection at λmax separation_hplc->detection_hplc data_hplc Data Acquisition & Analysis (Peak Integration, Quantification) detection_hplc->data_hplc cluster_1 GC-MS Workflow prep_gcms Sample Preparation (Dissolution, Derivatization if needed) gcms_system GC-MS System Setup (Column, Temp Program, Ion Source) prep_gcms->gcms_system inject_gcms Injection of Sample gcms_system->inject_gcms separation_gcms Gas Chromatographic Separation inject_gcms->separation_gcms ionization_ms Electron Ionization separation_gcms->ionization_ms detection_ms Mass Spectrometric Detection ionization_ms->detection_ms data_gcms Data Acquisition & Analysis (Mass Spectrum, Quantification) detection_ms->data_gcms cluster_2 UV-Vis Spectroscopy Workflow prep_uv Sample & Standard Preparation scan_uv Wavelength Scan to Determine λmax prep_uv->scan_uv calib_uv Prepare Calibration Curve prep_uv->calib_uv measure_uv Measure Sample Absorbance calib_uv->measure_uv quant_uv Quantification measure_uv->quant_uv

References

A Comparative Guide to the Synthesis of 5-Bromonicotinaldehyde: A Literature-Based Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the rapid advancement of new therapeutic agents. 5-Bromonicotinaldehyde, a versatile pyridine-based building block, is a crucial precursor in the development of a wide range of pharmaceuticals. This guide provides an objective, literature-based comparison of the reaction yields for the primary synthetic routes to this important compound, supported by experimental data to inform methodological choices.

Two principal synthetic pathways for this compound have been identified in the literature: a traditional multi-step approach commencing with nicotinic acid and a more contemporary one-pot synthesis starting from 3,5-dibromopyridine (B18299). This comparison will delve into the reported yields of each method, offering a clear overview of their respective efficiencies.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route: From Nicotinic AcidModern Route: From 3,5-Dibromopyridine
Starting Material Nicotinic Acid3,5-Dibromopyridine
Key Intermediates 5-Bromonicotinic Acid, 5-Bromonicotinoyl ChlorideGrignard or Lithiated Species
Number of Steps 31 (One-Pot)
Overall Yield (%) ~60-75% (estimated)[1]Up to 90%[1]
Reaction Conditions High temperatures, harsh reagents (e.g., thionyl chloride, bromine)[1]Milder temperatures, requires inert conditions for organometallic intermediates[2]
Scalability Established and scalable[1]Potentially scalable, requires careful control of inert conditions[1]

Traditional Synthesis from Nicotinic Acid: A Three-Step Approach

The established route to this compound is a three-step process involving the bromination of nicotinic acid, followed by conversion to the corresponding acyl chloride, and finally, reduction to the aldehyde. While the overall yield is estimated to be in the range of 60-75%, a detailed look at the individual step yields provides a more granular understanding of the process's efficiency.[1]

Step 1: Bromination of Nicotinic Acid to 5-Bromonicotinic Acid

This initial step typically involves the treatment of nicotinic acid with bromine in the presence of thionyl chloride and a catalyst, such as iron powder. The reported yields for this bromination are notably high.

Starting MaterialReagentsReported Yield (%)Reference
Nicotinic AcidThionyl chloride, Bromine, Iron powderUp to 95%[3]
Step 2: Conversion of 5-Bromonicotinic Acid to 5-Bromonicotinoyl Chloride

The second step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using reagents like thionyl chloride or oxalyl chloride.[4][5] While specific yields for this particular substrate are not always explicitly reported, this reaction is generally considered to be high-yielding, with the crude product often used directly in the subsequent step without extensive purification.[5]

Step 3: Reduction of 5-Bromonicotinoyl Chloride to this compound

The final step is the reduction of the acyl chloride to the aldehyde. To prevent over-reduction to the corresponding alcohol, a mild reducing agent is employed. Lithium tri-tert-butoxyaluminum hydride is a commonly used reagent for this selective transformation.[6] This is a well-established and efficient method for the preparation of aldehydes from acid chlorides.[6]

Modern One-Pot Synthesis from 3,5-Dibromopyridine

A more recent and efficient approach to this compound involves a one-pot reaction starting from 3,5-dibromopyridine. This method leverages organometallic chemistry to introduce the formyl group directly.

This process typically involves the formation of a Grignard or lithiated intermediate from 3,5-dibromopyridine, which then reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde. This streamlined, one-pot procedure boasts a significantly higher overall yield of up to 90%.[1]

Starting MaterialKey ReagentsReported Overall Yield (%)Reference
3,5-DibromopyridineMagnesium or an organolithium reagent, N,N-Dimethylformamide (DMF)Up to 90%[1]

Experimental Protocols

Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

Materials:

Procedure:

  • In a suitable reaction vessel, combine nicotinic acid, thionyl chloride, and a catalytic amount of iron powder.

  • Heat the mixture to 70°C with stirring.

  • Slowly add bromine to the reaction mixture over a period of 2 hours.

  • Reflux the mixture for 6 hours.

  • After cooling, carefully quench the reaction and adjust the pH to approximately 3 with a 4N sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethanol to yield pure 5-bromonicotinic acid.

Synthesis of 5-Bromonicotinoyl Chloride from 5-Bromonicotinic Acid

Materials:

  • 5-Bromonicotinic Acid

  • Thionyl Chloride (or Oxalyl Chloride)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Catalytic DMF (if using oxalyl chloride)

Procedure:

  • Suspend 5-bromonicotinic acid in an anhydrous solvent under an inert atmosphere.

  • Slowly add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).

  • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess solvent and chlorinating agent under reduced pressure to obtain crude 5-bromonicotinoyl chloride, which can often be used directly in the next step.[5]

Reduction of 5-Bromonicotinoyl Chloride to this compound

Materials:

  • 5-Bromonicotinoyl Chloride

  • Lithium tri-tert-butoxyaluminum hydride

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous solvent and cool to a low temperature (e.g., -78°C) under an inert atmosphere.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride.

  • Stir the reaction at low temperature until completion, monitoring by a suitable method (e.g., TLC).

  • Carefully quench the reaction and work up to isolate the crude this compound.

  • Purify the product by column chromatography.

One-Pot Synthesis of this compound from 3,5-Dibromopyridine

Materials:

  • 3,5-Dibromopyridine

  • Magnesium turnings (for Grignard) or an organolithium reagent

  • Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Under a strict inert atmosphere, activate magnesium turnings in a flame-dried flask.

  • Add a solution of 3,5-dibromopyridine in an anhydrous solvent to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the reaction mixture to a low temperature (e.g., -78°C).

  • Slowly add N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

To further clarify the relationship between the starting materials, intermediates, and final product for each synthetic route, the following diagrams are provided.

Traditional_Synthesis Start Nicotinic Acid Intermediate1 5-Bromonicotinic Acid Start->Intermediate1 Bromination (up to 95% yield) Intermediate2 5-Bromonicotinoyl Chloride Intermediate1->Intermediate2 Acyl Chloride Formation End This compound Intermediate2->End Reduction

Traditional three-step synthesis of this compound.

Modern_Synthesis Start 3,5-Dibromopyridine Intermediate Grignard or Lithiated Intermediate Start->Intermediate Organometallic Formation End This compound Intermediate->End Formylation (up to 90% overall yield)

Modern one-pot synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Bromonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromonicotinaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this hazardous chemical.

This compound is a hazardous substance requiring careful handling and disposal.[1] Adherence to the following procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe management. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[1]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1]

The primary GHS pictogram for its main hazards is the exclamation mark (GHS07).

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure should only be performed by trained personnel.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.[1] This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

2. Waste Segregation: Proper segregation is a critical first step in the disposal process.

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials, such as weighing boats, contaminated gloves, and absorbent paper.[1]

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] As a halogenated organic compound, it must be collected separately from non-halogenated organic waste.

3. Waste Container and Labeling:

  • The waste container must be made of a compatible material and have a tightly fitting cap. It should be kept closed at all times except when waste is being added.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • The label must also indicate the associated hazards (e.g., "Toxic," "Irritant").[1]

  • Ensure the date of waste accumulation is clearly marked on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area that is well-ventilated.

  • The storage area should be away from incompatible materials.

5. Final Disposal:

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will provide the necessary waste manifest forms.

Spill Management:

In the event of a small spill, the material should be managed carefully to prevent dust generation.

  • Containment: Isolate the spill area.

  • Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.

  • Decontamination: Thoroughly clean the spill area.

  • All materials used for cleanup should be placed in the designated hazardous waste container.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste into a Designated Halogenated Waste Container ppe->segregate label Step 3: Label Container with 'Hazardous Waste', Chemical Name, and Hazards segregate->label store Step 4: Store Sealed Container in a Secure, Ventilated Area label->store contact_ehs Step 5: Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromonicotinaldehyde

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a hazardous substance requiring careful handling. Key hazard classifications include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[4] The following table summarizes the required equipment.

Protection Type Specific Equipment Purpose & Guidelines
Engineering Controls Chemical Fume HoodWork in a well-ventilated area, preferably a chemical fume hood, to maintain low airborne concentrations.[4]
Eyewash Station & Safety ShowerFacilities must have an eyewash station and safety shower in the immediate vicinity of potential exposure.[4]
Eye/Face Protection Chemical splash-resistant safety goggles with side protection or a face shield.[1][4]Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[4] A face shield may be required for splash risks.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][4]Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[4]
Body Protection Laboratory coat or appropriate protective clothing.[4]Prevents skin exposure.[4] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or exposure limits are exceeded.[4] Use only in a well-ventilated area or outdoors.[3][4]
Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling.

Property Value
Molecular Formula C₆H₄BrNO[2][5]
Molecular Weight 186.01 g/mol [2][3]
Appearance Solid[5]
Purity 96-97%[3][5]
Melting Point 98-102 °C[3]
CAS Number 113118-81-3[2][3][5][6]

Operational and Disposal Plans

Experimental Protocol: Safe Handling and Storage

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn.[3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

  • Work Area: Conduct all work within a certified chemical fume hood to minimize inhalation risk.[4]

  • Procedures: Avoid all personal contact, including the inhalation of dust.[4] Minimize dust generation and accumulation.[4] Use only non-sparking tools and take precautionary measures against static discharge.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4][7] Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][8] Contaminated work clothing should not be allowed out of the workplace.[7]

Storage:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.

  • Conditions: Store in a secure area away from incompatible materials such as bases and strong oxidizing agents.[1] Keep away from heat and sources of ignition. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[6][9]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE (Gloves, Goggles, Lab Coat) setup Set up in Fume Hood weigh Weigh Compound setup->weigh Begin Work react Perform Reaction weigh->react decon Decontaminate Work Area react->decon Post-Experiment waste Segregate Hazardous Waste decon->waste disposal Store for Professional Disposal waste->disposal cluster_spill Spill Response cluster_exposure Personal Exposure spill Chemical Spill or Exposure evacuate Evacuate Area (if necessary) spill->evacuate skin Skin Contact: Flush with water for 15 min Remove contaminated clothing spill->skin eye Eye Contact: Rinse with water for 15 min Seek medical attention spill->eye inhalation Inhalation: Move to fresh air Seek medical attention spill->inhalation ventilate Ensure Ventilation (Fume Hood) evacuate->ventilate contain Contain Spill (absorbent material) ventilate->contain cleanup Collect Waste into Sealed Container contain->cleanup notify Notify Supervisor & EHS cleanup->notify skin->notify eye->notify inhalation->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromonicotinaldehyde
Reactant of Route 2
5-Bromonicotinaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。